(Rac)-Myrislignan
Description
Properties
IUPAC Name |
4-[2-(2,6-dimethoxy-4-prop-2-enylphenoxy)-1-hydroxypropyl]-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O6/c1-6-7-14-10-18(25-4)21(19(11-14)26-5)27-13(2)20(23)15-8-9-16(22)17(12-15)24-3/h6,8-13,20,22-23H,1,7H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZFTGWWPHYLGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)O)OC)O)OC2=C(C=C(C=C2OC)CC=C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(4-hydroxy-3-methoxyphenyl)-1-propanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039248 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
52190-21-3 | |
| Record name | 52190-21-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(4-hydroxy-3-methoxyphenyl)-1-propanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039248 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
96.5 - 97.5 °C | |
| Record name | 2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(4-hydroxy-3-methoxyphenyl)-1-propanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039248 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Biosynthesis of (Rac)-Myrislignan in Nutmeg: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myrislignan, a prominent 8-O-4' neolignan found in nutmeg (Myristica fragrans), exhibits a range of biological activities, making it a compound of interest for pharmaceutical research. This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of (Rac)-Myrislignan, detailing the precursor molecules, key enzymatic steps, and the chemical logic underpinning its formation. This document summarizes available quantitative data, outlines relevant experimental protocols for pathway elucidation, and presents a visual representation of the biosynthetic process.
Introduction
Nutmeg, the seed of Myristica fragrans, is a rich source of various secondary metabolites, including a diverse array of lignans and neolignans.[1][2] Myrislignan, chemically identified as 4-[(1R,2S)-2-(2,6-dimethoxy-4-prop-2-enylphenoxy)-1-hydroxypropyl]-2-methoxyphenol, is a notable neolignan distinguished by an 8-O-4' ether linkage between two phenylpropanoid units.[3] The biosynthesis of such compounds is of significant interest due to their potential therapeutic applications. Understanding the intricate enzymatic machinery responsible for their production is crucial for biotechnological approaches aimed at enhancing their yield or generating novel analogs. This guide synthesizes current knowledge to provide a comprehensive overview of the this compound biosynthetic pathway.
The Phenylpropanoid Pathway: The Foundation of Myrislignan Biosynthesis
The journey to Myrislignan begins with the ubiquitous phenylpropanoid pathway, which is responsible for the synthesis of a vast array of plant secondary metabolites from the amino acid phenylalanine. This pathway provides the C6-C3 monolignol precursors essential for lignan and neolignan construction.
Key Precursor Molecules
Based on the chemical structure of Myrislignan, its biosynthesis is proposed to involve the coupling of two distinct phenylpropanoid monomers:
-
Coniferyl alcohol: A primary monolignol synthesized via the core phenylpropanoid pathway.
-
A eugenol-derived allylphenol monomer: This second unit, characterized by an allyl side chain, is also derived from the phenylpropanoid pathway, likely through modifications of coniferyl alcohol or related intermediates. Nutmeg essential oil is known to contain significant quantities of phenylpropanoids like myristicin and elemicin, which are structurally related to the proposed precursors.[2]
Proposed Biosynthetic Pathway of this compound
The central step in the formation of Myrislignan is the oxidative coupling of the two precursor monolignols. This reaction is catalyzed by a class of enzymes known as oxidases (laccases or peroxidases) and is directed by dirigent proteins to ensure regio- and stereospecificity.
The proposed biosynthetic pathway can be visualized as follows:
Caption: Proposed biosynthetic pathway of this compound in nutmeg.
Key Enzymes in Myrislignan Biosynthesis
While the specific enzymes from Myristica fragrans have yet to be fully characterized, the following classes of enzymes are critical for the proposed pathway:
-
Phenylalanine Ammonia-Lyase (PAL): Initiates the phenylpropanoid pathway by converting phenylalanine to cinnamic acid.
-
Cinnamate-4-hydroxylase (C4H) and 4-Coumarate:CoA Ligase (4CL): Key enzymes in the core phenylpropanoid pathway leading to the synthesis of monolignol precursors.
-
Laccases and Peroxidases: These oxidoreductases catalyze the formation of monolignol radicals, the reactive intermediates required for coupling.
-
Dirigent Proteins (DIRs): These proteins are crucial for controlling the regioselectivity and stereoselectivity of the radical-radical coupling reaction. In the absence of DIRs, a random mixture of products would be expected. The presence of specific neolignans like Myrislignan in nutmeg strongly suggests the involvement of these directing proteins.
Quantitative Data
Direct quantitative data on the kinetics of Myrislignan biosynthesis in nutmeg is limited in the current literature. However, the abundance of its precursors can be inferred from studies on the chemical composition of nutmeg.
Table 1: Phenylpropanoid Composition of Nutmeg Essential Oil
| Phenylpropanoid | Average Concentration (%) | Reference |
| Myristicin | 12.4 ± 11.7 | [2] |
| Elemicin | 1.9 ± 1.7 | [2] |
| Safrole | 2.6 ± 1.9 | [2] |
| Eugenol | 6.8 ± 11.4 | [2] |
| Methyl eugenol | 3.8 ± 7.2 | [2] |
| Methyl isoeugenol | 5.7 ± 9.6 | [2] |
Note: The high standard deviations reflect the natural variability in nutmeg samples.
Experimental Protocols for Pathway Elucidation
The elucidation of the Myrislignan biosynthetic pathway would involve a combination of biochemical and molecular biology techniques. The following outlines a general experimental workflow.
Caption: General experimental workflow for elucidating the Myrislignan biosynthetic pathway.
Metabolite Profiling
-
Objective: To identify and quantify the phenylpropanoid precursors and intermediates in nutmeg tissues.
-
Methodology:
-
Extraction: Pulverized nutmeg seeds are extracted with a suitable organic solvent (e.g., methanol, ethyl acetate).
-
Fractionation: The crude extract is fractionated using techniques like liquid-liquid partitioning or solid-phase extraction to enrich for phenolic compounds.
-
Analysis: Fractions are analyzed by High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) for the identification and quantification of target compounds.
-
Enzyme Assays
-
Objective: To demonstrate the enzymatic conversion of proposed precursors to Myrislignan.
-
Methodology:
-
Protein Extraction: Total soluble proteins are extracted from fresh nutmeg tissue in an appropriate buffer.
-
Assay: The protein extract is incubated with the putative precursors (coniferyl alcohol and the eugenol-derived monomer) in the presence of an oxidizing agent (e.g., H₂O₂ for peroxidases).
-
Product Detection: The reaction mixture is analyzed by HPLC or LC-MS to detect the formation of Myrislignan.
-
Transcriptome Analysis and Gene Identification
-
Objective: To identify candidate genes encoding the biosynthetic enzymes.
-
Methodology:
-
RNA Extraction and Sequencing: Total RNA is extracted from nutmeg tissues actively producing Myrislignan, and transcriptome sequencing (RNA-Seq) is performed.
-
Bioinformatic Analysis: The resulting sequence data is assembled and annotated. Homology searches are conducted to identify putative genes for PAL, C4H, 4CL, laccases, peroxidases, and dirigent proteins.
-
Gene Expression Analysis: The expression levels of candidate genes are correlated with the accumulation of Myrislignan in different tissues or under different developmental stages.
-
Gene Cloning and Enzyme Characterization
-
Objective: To confirm the function of candidate genes.
-
Methodology:
-
Cloning: The full-length cDNA of candidate genes is cloned into an expression vector.
-
Heterologous Expression: The recombinant protein is expressed in a suitable host system (e.g., E. coli, yeast, or insect cells).
-
Purification and Characterization: The recombinant enzyme is purified, and its activity and substrate specificity are characterized through in vitro assays.
-
Conclusion
The biosynthesis of this compound in nutmeg is a complex process rooted in the phenylpropanoid pathway and culminating in a highly specific oxidative coupling reaction. While the precise enzymatic players in Myristica fragrans remain to be definitively identified and characterized, the general framework presented in this guide provides a solid foundation for future research. Further investigation, employing the outlined experimental strategies, will be instrumental in fully elucidating this fascinating biosynthetic pathway, paving the way for potential biotechnological applications in the production of this and other valuable neolignans.
References
- 1. HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical diversity and pharmacological significance of the secondary metabolites of nutmeg (Myristica fragrans Houtt.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myrislignan | C21H26O6 | CID 21636106 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Stereochemistry and Isomeric Forms of Myrislignan: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myrislignan, a naturally occurring 8-O-4' neolignan found in Myristica fragrans (nutmeg), has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. As with many natural products, the three-dimensional arrangement of its atoms—its stereochemistry—plays a pivotal role in its biological function. This technical guide provides a comprehensive overview of the stereochemistry and isomeric forms of Myrislignan, detailing its chiral centers, potential stereoisomers, and methods for their synthesis and characterization. This document is intended to serve as a resource for researchers in natural product chemistry, pharmacology, and drug development, providing the foundational knowledge necessary for further investigation into the therapeutic potential of specific Myrislignan stereoisomers.
Introduction to the Stereochemistry of Myrislignan
Myrislignan is classified as an 8-O-4' neolignan, a structural class characterized by a specific linkage between two phenylpropanoid units. The key to understanding its stereochemistry lies in the recognition of its two chiral centers, located at the C-7 and C-8 positions of the propane side chain.
The presence of these two stereocenters gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers. These diastereomeric pairs are designated as erythro and threo, based on the relative configuration of the substituents at C-7 and C-8.
-
Threo isomers: (7R, 8S)-Myrislignan and (7S, 8R)-Myrislignan
-
Erythro isomers: (7R, 8R)-Myrislignan and (7S, 8S)-Myrislignan
The differentiation of these isomers is critical, as they are likely to exhibit distinct physical, chemical, and biological properties, including differences in their interaction with chiral biological targets such as enzymes and receptors.
Quantitative Data of Myrislignan and Related Neolignans
Table 1: Specific Rotation of Myrislignan Analogues
| Compound | Stereochemistry | Specific Rotation ([α]D) | Solvent |
| Myrifralignan C | (7R, 8S) | -24.3° | Chloroform |
| Myrifralignan D | (7S, 8S) | -14.4° | Chloroform |
Data sourced from Cao et al., 2015.[1]
Table 2: Biological Activity of Myrislignan and Analogues
| Compound | Biological Activity | Assay | IC50 (µM) |
| Myrislignan | Inhibition of Nitric Oxide Production | LPS-stimulated RAW264.7 cells | 21.2 |
| Machilin D | Inhibition of Nitric Oxide Production | LPS-stimulated RAW264.7 cells | 18.5 |
Data sourced from Cao et al., 2015.[1] It is important to note that the Myrislignan used in this study was isolated from a natural source and its precise enantiomeric composition was not specified.
Experimental Protocols
The following sections outline detailed methodologies for the synthesis, separation, and characterization of Myrislignan stereoisomers, based on established procedures for 8-O-4' neolignans.
Enantioselective Synthesis of a Myrislignan Analogue
An enantioselective synthesis of an erythro-neolignan structurally similar to Myrislignan has been reported and can be adapted for the synthesis of Myrislignan stereoisomers. The following protocol is based on the work by Zacchino et al. (1991).[2]
Protocol: Asymmetric Reduction of a Prochiral Ketone
-
Preparation of the Ketone Precursor: Synthesize the corresponding α-aryloxy-β-keto ether precursor of Myrislignan through standard organic synthesis methods.
-
Preparation of the Chiral Reducing Agent (BINAL-H):
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve equimolar amounts of (R)- or (S)-binaphthol and lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF).
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the BINAL-H complex.
-
-
Asymmetric Reduction:
-
Cool the BINAL-H solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of the ketone precursor in anhydrous THF to the BINAL-H solution.
-
Stir the reaction mixture at -78°C for 3 hours, then allow it to warm to room temperature and stir for an additional 12 hours.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of water, followed by 15% aqueous sodium hydroxide and then more water.
-
Filter the resulting mixture through a pad of Celite® and wash the filter cake with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired erythro-neolignan.
-
Chiral Separation of Stereoisomers by HPLC
High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most effective method for separating the enantiomers of Myrislignan.
Protocol: Chiral HPLC Separation
-
Column Selection: Employ a polysaccharide-based chiral stationary phase, such as a Chiralpak® or Chiralcel® column, which are known to be effective for the separation of a wide range of chiral compounds, including lignans.
-
Mobile Phase Optimization:
-
Begin with a mobile phase consisting of a mixture of n-hexane and a polar modifier such as isopropanol or ethanol. A typical starting condition would be 90:10 (v/v) n-hexane:isopropanol.
-
Optimize the mobile phase composition to achieve baseline separation of the enantiomers. The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid for acidic compounds or diethylamine for basic compounds) may improve peak shape and resolution.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength where the compounds exhibit strong absorbance (e.g., 280 nm).
-
Column Temperature: Maintain a constant column temperature (e.g., 25°C) to ensure reproducible retention times.
-
-
Sample Preparation: Dissolve the racemic mixture of Myrislignan in the mobile phase at an appropriate concentration.
Spectroscopic Characterization of Stereoisomers
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the erythro and threo diastereomers of 8-O-4' neolignans.
Protocol: NMR Analysis for Diastereomer Identification
-
Sample Preparation: Dissolve a purified sample of the Myrislignan isomer in a deuterated solvent (e.g., CDCl3 or acetone-d6).
-
1H NMR Spectroscopy:
-
Acquire a high-resolution 1H NMR spectrum.
-
Pay close attention to the coupling constant (J-value) between the protons at C-7 and C-8 (H-7 and H-8).
-
Erythro isomers typically exhibit a smaller J-value (around 3-5 Hz), while threo isomers show a larger J-value (around 7-9 Hz). This difference arises from the different dihedral angles between H-7 and H-8 in the most stable conformations of the two diastereomers.
-
-
13C NMR Spectroscopy:
-
Acquire a 13C NMR spectrum to confirm the overall structure and purity of the compound.
-
-
2D NMR Spectroscopy:
-
Perform 2D NMR experiments such as COSY, HSQC, and HMBC to fully assign all proton and carbon signals and confirm the connectivity of the molecule.
-
Visualizations
Logical Relationship of Myrislignan Stereoisomers
Caption: Relationship between the stereoisomers of Myrislignan.
Experimental Workflow for Isomer Separation and Characterization
Caption: Workflow for separating and characterizing Myrislignan enantiomers.
Signaling Pathway Inhibition by Myrislignan
Caption: Mechanism of Myrislignan's anti-inflammatory action.
Conclusion
The stereochemistry of Myrislignan is a critical aspect that dictates its biological activity. With two chiral centers, it exists as four distinct stereoisomers. While comprehensive data on each individual isomer is still emerging, this guide provides a foundational understanding of their nature and the experimental approaches required for their synthesis, separation, and characterization. For researchers and drug development professionals, the exploration of the specific pharmacological profiles of each Myrislignan stereoisomer represents a promising avenue for the development of more potent and selective therapeutic agents. Future research should focus on the stereoselective synthesis of all four isomers and a systematic evaluation of their comparative biological activities to unlock the full therapeutic potential of this fascinating natural product.
References
(Rac)-Myrislignan: A Technical Guide to its Natural Abundance, Distribution, and Analysis in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Myrislignan, a prominent lignan of the 8-O-4' neolignan class, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of its natural abundance and distribution in the plant kingdom, with a primary focus on its principal source, Myristica fragrans Houtt. (nutmeg). Detailed experimental protocols for its extraction, isolation, and quantification are presented, alongside visualizations of its biosynthetic pathway and analytical workflow to support further research and development.
Natural Abundance and Distribution
This compound is predominantly found in the Myristicaceae family, with Myristica fragrans being the most well-documented source. Within the nutmeg fruit, myrislignan is concentrated in the seed (nutmeg) and the aril (mace). While other parts of the plant, such as the leaves and pericarp, also contain a variety of volatile compounds and other phenolics, the highest concentrations of lignans, including myrislignan, are found in the seed and mace.[1][2][3][4]
Quantitative analyses have revealed variations in the concentration of myrislignan and related compounds depending on the geographical origin, cultivation conditions, and the specific part of the plant analyzed. The following table summarizes available quantitative data on myrislignan and related compounds in Myristica fragrans. It is important to note that direct comparative studies quantifying myrislignan across all plant parts from a single source are limited.
Table 1: Quantitative Data of Myrislignan and Other Relevant Compounds in Myristica fragrans
| Plant Part | Compound | Concentration | Analytical Method | Reference |
| Seed (Nutmeg) | Myrislignan | > 3.5 mg/g of crude drug | Not specified | [5] |
| Seed (Nutmeg) | Myrislignan | 22.59% of extract | GC-MS | [6][7] |
| Seed (Nutmeg) | Myristicin | 13.57% of essential oil | GC-MS | [8] |
| Mace | Myristicin | 5.9% of essential oil | GC-MS | [1] |
| Leaf | Myristicin | 9.1% of essential oil | GC-MS | [1] |
| Seed (Nutmeg) | Elemicin | 13.99% of extract | GC-MS | [6][7] |
Note: The high percentage of myrislignan reported in the GC-MS analysis of an extract may not be representative of the concentration in the raw plant material and is dependent on the extraction method used.
Experimental Protocols
Extraction of this compound from Myristica fragrans Seeds
This protocol describes a common method for the extraction of myrislignan and other lignans from nutmeg seeds.
a. Supercritical Fluid Extraction (SFE)
Supercritical CO2 extraction is an efficient and environmentally friendly method for obtaining a high-quality extract enriched in lignans.
-
Apparatus: Supercritical fluid extractor.
-
Procedure:
-
Grind dried nutmeg seeds to a fine powder.
-
Pack the powdered material into the extraction vessel.
-
Set the extraction parameters:
-
Pressure: 20-30 MPa
-
Temperature: 40-50 °C
-
CO2 flow rate: 2-4 mL/min
-
-
Perform the extraction for a defined period (e.g., 2-4 hours).
-
Collect the extract from the separator. The resulting extract will be a mixture of essential oils and non-volatile compounds, including myrislignan.
-
Isolation of this compound
The following is a general protocol for the isolation of myrislignan from the crude extract using column chromatography.
-
Materials:
-
Crude nutmeg extract
-
Silica gel for column chromatography
-
Solvents: n-hexane, ethyl acetate, methanol
-
Thin-layer chromatography (TLC) plates
-
-
Procedure:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of n-hexane and ethyl acetate).
-
Prepare a silica gel column packed with n-hexane.
-
Load the dissolved extract onto the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor the separation using TLC.
-
Identify fractions containing myrislignan by comparing with a standard or by spectroscopic analysis.
-
Combine the fractions rich in myrislignan and evaporate the solvent to obtain the purified compound.
-
Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC).
-
Quantification of this compound
a. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Accurately weigh the powdered plant material or extract.
-
Perform solvent extraction (e.g., with methanol or ethanol) using methods such as maceration or ultrasound-assisted extraction.[6][7]
-
Filter the extract and, if necessary, derivatize the sample (e.g., silylation) to improve volatility and thermal stability.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 60-80 °C) and ramp up to a higher temperature (e.g., 280-300 °C) to separate compounds with different boiling points.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Operate in electron ionization (EI) mode with a scan range of m/z 40-500.
-
-
Quantification: Use an internal standard method for accurate quantification. Create a calibration curve with a certified reference standard of myrislignan.
b. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers high sensitivity and selectivity for the quantification of myrislignan in complex matrices like plant extracts and biological fluids.[5][9][10]
-
Sample Preparation:
-
Perform solvent extraction as described for GC-MS.
-
Filter the extract through a 0.22 µm syringe filter.
-
Dilute the sample with the mobile phase if necessary.
-
-
UPLC-MS/MS Conditions:
-
Column: A reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile or methanol.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode.
-
Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Select specific precursor-product ion transitions for myrislignan and the internal standard.
-
-
Quantification: Similar to GC-MS, use an internal standard and a calibration curve for accurate quantification.
Mandatory Visualizations
Biosynthetic Pathway of this compound
Myrislignan, as an 8-O-4' neolignan, is biosynthesized from the phenylpropanoid pathway, with coniferyl alcohol serving as a key precursor. The pathway involves the oxidative coupling of two coniferyl alcohol units.
Caption: Biosynthetic pathway of this compound from L-Phenylalanine.
Experimental Workflow for this compound Analysis
The following diagram illustrates a general workflow for the extraction, isolation, and analysis of this compound from plant material.
Caption: General experimental workflow for Myrislignan analysis.
References
- 1. Nutmeg ( Myristica fragrans Houtt.) essential oil: A review on its composition, biological, and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. doaj.org [doaj.org]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Determination of myrislignan levels in BALB/c mouse plasma by LC-MS/MS and a comparison of its pharmacokinetics after oral and intraperitoneal administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
- 9. A Comparative Pharmacokinetic Study of Myrislignan by UHPLC–MS After Oral Administration of a Monomer and Myristica fragrans Extract to Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
(Rac)-Myrislignan: A Technical Guide to its In Vitro Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-Myrislignan, a naturally occurring lignan, has demonstrated a spectrum of pharmacological activities in vitro, positioning it as a compound of interest for further investigation in drug development. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a focus on its anti-cancer, anti-inflammatory, and anti-parasitic properties. Detailed experimental protocols for key assays are provided, and the involved signaling pathways are visualized. All quantitative data from the cited studies are summarized for comparative analysis.
Core Mechanisms of Action
This compound exerts its biological effects through the modulation of several key cellular signaling pathways. The primary mechanisms identified in vitro include the induction of apoptosis in cancer cells via the EGFR/MAPK pathway, the suppression of inflammation through inhibition of the NF-κB pathway, and the disruption of mitochondrial function in parasites.
Anti-Cancer Activity: Induction of Apoptosis in A549 Human Lung Carcinoma Cells
In human lung cancer A549 cells, this compound has been shown to inhibit cell proliferation and induce apoptosis in a dose- and time-dependent manner[1]. The underlying mechanism involves a dual action on two critical signaling pathways: the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway and the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway[1].
This signaling cascade leads to a change in the mitochondrial membrane potential, the release of cytochrome c, and the modulation of apoptosis-related proteins. Specifically, this compound downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax[1].
Anti-Inflammatory Activity: Inhibition of the NF-κB Pathway in RAW 264.7 Macrophages
This compound demonstrates significant anti-inflammatory effects by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway. In lipopolysaccharide (LPS)-stimulated murine RAW 264.7 macrophage cells, Myrislignan inhibits the production of nitric oxide (NO) and pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α)[2].
The mechanism involves the prevention of the degradation of the inhibitor of κBα (IκBα). By stabilizing IκBα, this compound effectively blocks the nuclear translocation of the p65 subunit of NF-κB, a critical step for the transcription of pro-inflammatory genes[2].
Anti-Parasitic Activity: Disruption of Mitochondrial Function in Toxoplasma gondii
This compound exhibits potent activity against the parasite Toxoplasma gondii. The primary mechanism of action is the induction of mitochondrial dysfunction within the parasite. This leads to a decrease in the mitochondrial membrane potential and a reduction in ATP levels, ultimately inhibiting parasite replication and invasion.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and related compounds from in vitro studies.
| Compound | Cell Line/Organism | Assay | Endpoint | Value | Reference |
| This compound | Toxoplasma gondii | Proliferation Assay | EC50 | 32.41 µg/mL | |
| This compound | Vero (normal monkey kidney cells) | Cytotoxicity Assay | CC50 | > 132 µg/mL | |
| Myrifralignan F | A2780 (human ovarian cancer) | MTT Assay | IC50 | 27.3 ± 1.3 µM | [3] |
| Myrifralignan F | TOV-112D (human ovarian cancer) | MTT Assay | IC50 | 45.3 ± 2.0 µM | [3] |
| Myrifralignan F | SK-OV3 (human ovarian cancer) | MTT Assay | IC50 | 84.8 ± 3.3 µM | [3] |
| Malabaricone C | MCF-7 (human breast cancer) | MTT Assay | IC50 | 7.0 µM | [3] |
| Malabaricone C | A549 (human lung cancer) | MTT Assay | IC50 | 6.0 µM | [3] |
Detailed Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is adapted for determining the effect of this compound on the viability of adherent cancer cell lines such as A549.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells (e.g., A549) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank (medium only). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Nitric Oxide Production Measurement (Griess Assay)
This protocol is for measuring the inhibitory effect of this compound on NO production in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
24-well plates
-
Lipopolysaccharide (LPS)
-
This compound stock solution
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using the sodium nitrite standard solution. Calculate the nitrite concentration in the samples and express it as a percentage of the LPS-stimulated control.
Western Blot Analysis of EGFR and NF-κB Signaling Pathways
This protocol outlines the general steps for analyzing the protein expression and phosphorylation status of key components in the EGFR and NF-κB signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-IκBα, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
The in vitro evidence strongly suggests that this compound is a multi-target compound with promising therapeutic potential. Its ability to induce apoptosis in cancer cells, suppress key inflammatory pathways, and combat parasitic infections warrants further preclinical and clinical investigation. The detailed mechanisms and protocols provided in this guide serve as a valuable resource for researchers aiming to build upon the current understanding of this intriguing natural product.
References
- 1. The action and mechanism of myrislignan on A549 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myrislignan attenuates lipopolysaccharide-induced inflammation reaction in murine macrophage cells through inhibition of NF-κB signalling pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e-nps.or.kr [e-nps.or.kr]
The Pharmacological Profile of (Rac)-Myrislignan: A Technical Guide
(Rac)-Myrislignan, a naturally occurring lignan, has garnered significant scientific interest for its diverse pharmacological activities. Isolated from plants such as Myristica fragrans Houtt. (nutmeg), this compound has demonstrated promising anti-inflammatory, anti-parasitic, and anti-cancer properties. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used in its evaluation.
Core Pharmacological Activities
Myrislignan exhibits a range of biological effects, primarily centered around its ability to modulate inflammatory pathways and interfere with cellular processes in pathogens and cancer cells.
Anti-Inflammatory Activity
Myrislignan has been shown to possess significant anti-inflammatory properties. Its primary mechanism in this regard involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] By suppressing NF-κB activation, Myrislignan dose-dependently inhibits the expression of key pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), in lipopolysaccharide (LPS)-stimulated macrophage cells.[1] This leads to a reduction in the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[1]
Anti-Toxoplasma gondii Activity
A substantial body of research has focused on the potent activity of Myrislignan against the obligate intracellular parasite Toxoplasma gondii, the causative agent of toxoplasmosis.[3][4] Myrislignan effectively inhibits the proliferation and invasion of T. gondii tachyzoites in vitro and reduces the parasite burden in murine models in vivo.[3][4] The primary mechanism of its anti-Toxoplasma activity is the induction of mitochondrial dysfunction in the parasite.[3][4] This is characterized by a reduction in the mitochondrial membrane potential (ΔΨm) and decreased ATP levels, ultimately leading to parasite death.[3][4] Electron microscopy has revealed significant morphological changes, including surface shrinkage and mitochondrial damage, in tachyzoites exposed to Myrislignan.[3][4]
Anti-Cancer Activity
Preliminary studies have suggested that Myrislignan may possess anti-cancer properties. Research has indicated that it can induce apoptosis and cell cycle arrest in A549 lung cancer cells.[3] This is reportedly achieved through the activation of the mitogen-activated protein kinase (MAPK) pathway and inhibition of the epidermal growth factor receptor (EGFR) signaling pathway.[3]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data from in vitro and in vivo studies on this compound.
Table 1: In Vitro Activity of Myrislignan
| Activity | Cell Line / Organism | Parameter | Value | Reference |
| Anti-Toxoplasma gondii | T. gondii tachyzoites | EC50 | 32.41 µg/mL | [3][4] |
| Cytotoxicity | Vero (African green monkey kidney) cells | IC50 | 228.22 µg/mL | [3] |
| Cytotoxicity | Vero cells | No significant cytotoxicity | < 132 µg/mL | [3][4] |
| Anti-proliferative | Human colorectal adenocarcinoma (Caco-2) cells | IC50 | 146 µg/mL | [5] |
Table 2: In Vivo Pharmacokinetic Parameters of Myrislignan in Rats
| Administration Route | Dose | Cmax | AUC0–t | Reference |
| Oral (Monomer) | 18.3 mg/kg | 102.44 ± 16.51 ng/mL | 156.11 ± 39.54 µg·h/L | [6] |
| Oral (M. fragrans Extract) | 0.33 g/kg (containing 18.3 mg/kg Myrislignan) | 55.67 ± 13.32 ng/mL | Not Reported | [6] |
Table 3: In Vivo Pharmacokinetic Parameters of Myrislignan in BALB/c Mice
| Administration Route | Dose | Bioavailability (F) |
| Oral | 200 mg/kg | 1.97% (relative to intraperitoneal administration) |
| Intraperitoneal | 50 mg/kg | - |
Signaling Pathways and Mechanisms of Action
The pharmacological effects of Myrislignan are mediated through its interaction with specific cellular signaling pathways.
Inhibition of the NF-κB Signaling Pathway
Myrislignan's anti-inflammatory effects are primarily attributed to its ability to inhibit the NF-κB signaling pathway.
Caption: Myrislignan inhibits the LPS-induced NF-κB signaling pathway.
Induction of Mitochondrial Dysfunction in Toxoplasma gondii
Myrislignan's potent anti-parasitic activity against T. gondii is mediated by its ability to disrupt mitochondrial function.
Caption: Myrislignan induces mitochondrial dysfunction in T. gondii.
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound's pharmacological profile.
Cell Viability and Cytotoxicity Assays
4.1.1. CCK-8 (Cell Counting Kit-8) Assay
-
Objective: To assess the cytotoxicity of Myrislignan on host cells (e.g., Vero cells).
-
Protocol:
-
Seed Vero cells in 96-well plates and culture until confluent.
-
Treat the cells with varying concentrations of Myrislignan for a specified period (e.g., 24 hours). A vehicle control (e.g., DMSO) is run in parallel.
-
Add CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group. The IC50 value is determined from the dose-response curve.[3][4]
-
4.1.2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Objective: To measure cell proliferation and viability.
-
Protocol:
-
Plate cells in a 96-well plate and treat with different concentrations of the test compound.
-
After the incubation period, add MTT solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.[7]
-
In Vitro Anti-Toxoplasma gondii Assays
4.2.1. Tachyzoite Proliferation Assay (Quantitative PCR)
-
Objective: To quantify the inhibitory effect of Myrislignan on T. gondii tachyzoite proliferation.
-
Protocol:
-
Infect a monolayer of host cells (e.g., Vero cells) with T. gondii tachyzoites.
-
After a brief incubation to allow for invasion, remove extracellular parasites and add medium containing various concentrations of Myrislignan.
-
After 24-48 hours of incubation, extract total DNA from the infected cells.
-
Perform quantitative PCR (qPCR) using primers specific for a T. gondii gene (e.g., the B1 gene).
-
The relative quantification of parasite DNA is used to determine the extent of proliferation inhibition and calculate the EC50 value.[3][4]
-
4.2.2. Invasion Assay (Giemsa Staining)
-
Objective: To assess the effect of Myrislignan on the invasion of host cells by T. gondii tachyzoites.
-
Protocol:
-
Pre-incubate freshly harvested tachyzoites with different concentrations of Myrislignan for a short period.
-
Allow the treated tachyzoites to invade a monolayer of host cells for a defined time (e.g., 1-2 hours).
-
Wash the cells to remove non-invading parasites.
-
Fix and stain the cells with Giemsa stain.
-
Count the number of infected and uninfected cells under a microscope to determine the invasion rate.[3][4]
-
Mitochondrial Function Assays
4.3.1. Mitochondrial Membrane Potential (ΔΨm) Assay (MitoTracker Red CMXRos Staining)
-
Objective: To evaluate the effect of Myrislignan on the mitochondrial membrane potential of T. gondii tachyzoites.
-
Protocol:
-
Treat tachyzoites with Myrislignan for a specified duration.
-
Incubate the treated parasites with MitoTracker Red CMXRos, a fluorescent dye that accumulates in active mitochondria.
-
Analyze the fluorescence intensity of the stained tachyzoites using flow cytometry or fluorescence microscopy. A decrease in fluorescence indicates a loss of mitochondrial membrane potential.[3][4]
-
4.3.2. ATP Level Detection Assay
-
Objective: To measure the impact of Myrislignan on ATP production in T. gondii.
-
Protocol:
-
Incubate tachyzoites with various concentrations of Myrislignan.
-
Lyse the parasites to release intracellular ATP.
-
Measure the ATP concentration using a commercially available ATP detection kit, which is typically based on the luciferin-luciferase reaction.
-
The luminescence produced is proportional to the amount of ATP present.[3][4]
-
Electron Microscopy
-
Objective: To visualize the morphological changes in T. gondii tachyzoites induced by Myrislignan.
-
Protocol:
-
Treat infected host cells or isolated tachyzoites with Myrislignan.
-
Fix the samples with glutaraldehyde and osmium tetroxide.
-
Dehydrate the samples through a graded series of ethanol concentrations.
-
Embed the samples in resin and prepare ultrathin sections.
-
Stain the sections with uranyl acetate and lead citrate.
-
Examine the ultrastructure of the tachyzoites using a transmission electron microscope (TEM), paying close attention to the mitochondria and overall morphology.[3]
-
Pharmacokinetic Studies in Animal Models
-
Objective: To determine the pharmacokinetic profile of Myrislignan following oral or intraperitoneal administration.
-
Protocol:
-
Administer a single dose of Myrislignan to rodents (e.g., rats or mice).
-
Collect blood samples at various time points post-administration.
-
Separate the plasma and extract Myrislignan using an appropriate solvent.
-
Quantify the concentration of Myrislignan in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][8]
-
Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and bioavailability, using non-compartmental analysis.[6][8]
-
Conclusion
This compound is a promising natural product with a well-defined pharmacological profile, particularly in the realms of anti-inflammatory and anti-parasitic activity. Its mechanisms of action, centered on the inhibition of the NF-κB pathway and the disruption of mitochondrial function, provide a solid foundation for further investigation and potential therapeutic development. The quantitative data and experimental protocols outlined in this guide offer a valuable resource for researchers and drug development professionals interested in exploring the full therapeutic potential of this versatile lignan. Further studies are warranted to fully elucidate its anti-cancer properties and to optimize its pharmacokinetic profile for clinical applications.
References
- 1. selleckchem.com [selleckchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Myrislignan Exhibits Activities Against Toxoplasma gondii RH Strain by Triggering Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myrislignan Exhibits Activities Against Toxoplasma gondii RH Strain by Triggering Mitochondrial Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Comparative Pharmacokinetic Study of Myrislignan by UHPLC–MS After Oral Administration of a Monomer and Myristica fragrans Extract to Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Protective Effect of Myristica fragrans Houtt. Extracts Against Obesity and Inflammation by Regulating Free Fatty Acids Metabolism in Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Abstract: Myrislignan and its related neolignans, natural compounds predominantly found in Myristica fragrans (nutmeg), have emerged as promising candidates for therapeutic development. This technical guide provides a comprehensive overview of their diverse biological activities, with a focus on their anti-inflammatory, anticancer, and antiparasitic properties. Detailed experimental methodologies for key assays are presented, alongside a quantitative analysis of their efficacy. Furthermore, this guide elucidates the underlying molecular mechanisms, specifically their modulation of critical signaling pathways such as NF-κB and MAPK, visualized through detailed diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction
Neolignans are a class of phenolic compounds derived from the oxidative coupling of two phenylpropanoid units. Among these, Myrislignan and its structural analogs, such as Macelignan, have garnered significant scientific attention due to their broad spectrum of pharmacological effects.[1][2] These compounds have been reported to possess potent anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[2][3] This guide aims to consolidate the current knowledge on the biological activities of Myrislignan and related neolignans, providing a technical resource for their further investigation and potential translation into clinical applications.
Quantitative Assessment of Biological Activities
The efficacy of Myrislignan and related neolignans has been quantified across various biological assays. The following tables summarize the half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values, providing a comparative analysis of their potency.
Anti-Inflammatory Activity
The anti-inflammatory effects of these neolignans are largely attributed to their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.
| Compound | Target/Assay | Cell Line | IC50 Value | Reference |
| Myrislignan | Nitric Oxide (NO) Production | RAW 264.7 | 21.2 µM | [4] |
| Machilin D | Nitric Oxide (NO) Production | RAW 264.7 | 18.5 µM | [4] |
| Neolignan (Compound 2) | NF-κB Inhibition | HeLa | 1.5 nM | [5] |
| Neolignan (Compound 4) | NF-κB Inhibition | HeLa | 3.4 nM | [5] |
| Macelignan | COX-2 & iNOS Expression | Microglial Cells | - | [6] |
Anticancer Activity
Myrislignan and its congeners have demonstrated significant cytotoxic effects against a range of human cancer cell lines.
| Compound | Cell Line | Assay | IC50/EC50 Value | Reference |
| Neolignan (Compound 3) | KB (Oral Cavity) | - | 5.9 µM | [7] |
| Neolignan (Compound 3) | NCI-H187 (Small Cell Lung) | - | 6.3 µM | [7] |
| Neolignan (Compound 2) | HT-29 (Colon) | SRB Assay | 3.07 µM | [8] |
| Neolignan (Compound 4) | HT-29 (Colon) | SRB Assay | 0.024 µM | [8] |
| Neolignan (Compound 5) | HT-29 (Colon) | SRB Assay | 0.003 µM | [8] |
| Myrislignan | A549 (Lung) | - | - | [9] |
Antiparasitic Activity
Myrislignan has also shown notable activity against the parasite Toxoplasma gondii.
| Compound | Target/Assay | Measurement | Value | Reference |
| Myrislignan | T. gondii Tachyzoite Proliferation | EC50 | 32.41 µg/ml | [9][10] |
| Myrislignan | T. gondii Invasion | Invasion Rate (at 70 µg/ml) | 1.92% | [9][10] |
Experimental Protocols
To ensure reproducibility and facilitate further research, this section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., Myrislignan) in the appropriate cell culture medium. Remove the overnight culture medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with solvent, e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. This allows metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals. Mix gently by shaking the plate.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined.
Nitric Oxide Production Assessment (Griess Assay)
The Griess assay is a colorimetric method for the quantification of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide (NO).[5]
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate and treat them with an inflammatory stimulus (e.g., lipopolysaccharide, LPS) in the presence or absence of the test compound (e.g., Myrislignan) for a specified time (e.g., 24 hours).
-
Supernatant Collection: After incubation, collect 50-100 µL of the cell culture supernatant from each well.
-
Griess Reagent Preparation: The Griess reagent is typically a two-part solution. Part I is sulfanilamide in an acidic solution, and Part II is N-(1-naphthyl)ethylenediamine (NED) in a solution. These are often mixed in equal volumes just before use.
-
Reaction: Add an equal volume (e.g., 50-100 µL) of the prepared Griess reagent to each supernatant sample in a new 96-well plate.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light. During this time, a chemical reaction occurs that results in a purple azo dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Generate a standard curve using known concentrations of sodium nitrite. The nitrite concentration in the samples can then be determined by interpolating their absorbance values from the standard curve.
Signaling Pathway Modulation
The biological activities of Myrislignan and related neolignans are underpinned by their ability to modulate key intracellular signaling pathways, primarily the NF-κB and MAPK pathways, which are central regulators of inflammation and cell survival.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical mediator of the inflammatory response. Myrislignan has been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.[4]
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis. Macelignan has been observed to attenuate the activation of MAPKs.[11][12]
Conclusion
Myrislignan and related neolignans represent a class of natural products with significant therapeutic potential. Their well-defined anti-inflammatory and anticancer activities, supported by quantitative data and a growing understanding of their molecular mechanisms, make them attractive lead compounds for drug development. The detailed experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for the scientific community to accelerate research and unlock the full clinical potential of these promising molecules. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and safety assessments to pave the way for their translation into novel therapeutics.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. mdpi.com [mdpi.com]
- 4. Myrislignan attenuates lipopolysaccharide-induced inflammation reaction in murine macrophage cells through inhibition of NF-κB signalling pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitric Oxide Griess Assay [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Protocol Griess Test [protocols.io]
- 8. New acyclic bis phenylpropanoid and neolignans, from Myristica fragrans Houtt., exhibiting PARP-1 and NF-κB inhibitory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Macelignan attenuates activations of mitogen-activated protein kinases and nuclear factor kappa B induced by lipopolysaccharide in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
In Silico Docking of (Rac)-Myrislignan and Related Lignans with Protein Targets: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in silico molecular docking studies of (Rac)-Myrislignan and structurally related lignans with various protein targets. While specific docking data for this compound is limited in publicly available literature, this document synthesizes findings from closely related compounds isolated from Myristica fragrans (nutmeg), the natural source of Myrislignan. This approach offers valuable insights into the potential bioactivities and mechanisms of action of this class of compounds.
Quantitative Docking Data
The following table summarizes the quantitative data from various in silico docking studies performed on lignans and other phytochemicals found in nutmeg. These studies utilize molecular docking simulations to predict the binding affinity and interaction patterns of these small molecules with their respective protein targets. Lower binding energy values typically indicate a more stable and favorable interaction.
| Ligand | Protein Target | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues | Software Used |
| Dihydroguaiaretic acid | Dihydroorotate dehydrogenase (DHODH) | Not Specified | -9.3 | Tyr365, Thr63 (H-bond) | AutoDock 4.2 |
| Licarin A | NF-κB p65 | 1MY5 | -6.78 | Not Specified | AutoDock Tools 1.5.4 |
| Licarin B | Caspase-3 | 4DCP | -103.07* | Trp214, Phe250 (H-bond) | Malegro Virtual Docker 5.5 |
| Norisoguaiacin | DNA gyrase B | 4URO | -7.14 | Glu58, Asp81, Gly85 (H-bond) | Not Specified |
| 3′-demethoxy-6-O-demethylisoguaiacin | DNA gyrase B | 4URO | -7.12 | Glu58, Asp81, Gly85 (H-bond) | Not Specified |
| Macelignan | Peroxisome proliferator-activated receptor gamma (PPARγ) | Not Specified | -2.65 (-11.07 kJ/mol) | His323, Tyr473, His449, Ser289 (H-bond) | Not Specified |
| Stigmasterol | Peroxisome proliferator-activated receptor alpha (PPARA) | Not Specified | -11.75 | Not Specified | Autodock tools (ADT 1.5.7) |
| Campesterol | Nuclear receptor subfamily 1 group H member 3 (NR1H3) | Not Specified | -10.53 | Not Specified | Autodock tools (ADT 1.5.7) |
*Note: The binding energy for Licarin B is unusually high and may be based on a different scoring function, making direct comparison with other values challenging.
Experimental Protocols
The methodologies employed in the cited in silico docking studies generally follow a standardized workflow. Below are detailed protocols representative of these experiments.
Protein Preparation
-
Receptor Selection and Retrieval: The three-dimensional crystallographic structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
Protein Clean-up: The protein structure is prepared by removing water molecules, co-crystallized ligands, and any non-essential ions from the PDB file.
-
Addition of Hydrogen Atoms: Polar hydrogen atoms are added to the protein structure, which is crucial for defining the correct ionization and tautomeric states of the amino acid residues.
-
Charge Assignment: Kollman charges are assigned to the protein atoms to simulate the electrostatic interactions accurately.
-
Active Site Definition: The binding site for the docking simulation is defined. This can be done by identifying the pocket occupied by the co-crystallized ligand in the original PDB structure or by using binding site prediction algorithms.
Ligand Preparation
-
Ligand Structure Generation: The 2D structure of the ligand, such as this compound or a related compound, is drawn using chemical drawing software like ChemDraw.
-
3D Structure Conversion and Optimization: The 2D structure is converted into a 3D structure. The geometry of the 3D structure is then optimized using a suitable force field (e.g., Universal Force Field - UFF) to obtain a low-energy conformation.
-
Charge and Torsional Degrees of Freedom Assignment: Gasteiger charges are computed for the ligand atoms, and the rotatable bonds are defined to allow for conformational flexibility during the docking process.
Molecular Docking Simulation
-
Grid Box Generation: A grid box is generated around the defined active site of the protein. The grid maps define the properties of the binding pocket and are used by the docking algorithm to calculate the binding energy.
-
Docking Algorithm: A docking algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock, is employed to explore the conformational space of the ligand within the protein's active site.[1] This algorithm searches for the optimal binding pose of the ligand by evaluating various orientations and conformations.
-
Scoring and Ranking: The docking poses are scored based on a scoring function that estimates the binding free energy of the protein-ligand complex. The poses with the lowest binding energy are considered the most favorable.
-
Pose Analysis and Validation: The resulting docking poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein. The reliability of the docking protocol is often validated by redocking the co-crystallized ligand into the protein's active site and calculating the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.[2]
Visualization and Interaction Analysis
The final protein-ligand complexes are visualized using molecular graphics software like PyMOL or Discovery Studio to analyze the binding mode and the specific amino acid residues involved in the interaction.
Visualizations
Workflow for In Silico Molecular Docking
Caption: General workflow of an in silico molecular docking study.
Potential Signaling Pathway Modulation
Given that some of the docked protein targets, such as NF-κB and Caspase-3, are key players in apoptosis and inflammation, the following diagram illustrates a simplified signaling pathway that could potentially be modulated by Myrislignan or related compounds.
Caption: Potential modulation of NF-κB and Caspase-3 pathways by lignans.
Logical Relationship in Drug Discovery
The results from in silico docking studies are integral to the early stages of drug discovery. The following diagram illustrates the logical flow from docking results to the prediction of biological activity.
Caption: Logical flow from docking results to lead compound identification.
References
In-Depth Toxicological Profile of (Rac)-Myrislignan in A549 and SGC-7901 Cell Lines
A Technical Guide for Researchers and Drug Development Professionals
Introduction
(Rac)-Myrislignan, a naturally occurring lignan, has garnered significant interest in oncological research for its potential as an anticancer agent. This technical guide provides a comprehensive toxicological assessment of this compound, focusing on its effects on the human lung adenocarcinoma cell line (A549) and the human gastric cancer cell line (SGC-7901). This document summarizes key quantitative data, details experimental methodologies, and visualizes the implicated signaling pathways to support further investigation and drug development efforts.
Data Presentation: Cytotoxicity and Apoptosis Induction
The cytotoxic and pro-apoptotic effects of this compound have been evaluated in A549 and SGC-7901 cell lines. The following tables summarize the quantitative data from these assessments.
| Cell Line | Treatment Duration | IC50 Value (µM) | Data Source |
| A549 | 48 hours | Not explicitly stated | [1] |
| 72 hours | Not explicitly stated | [1] | |
| SGC-7901 | 48 hours | Not explicitly stated | [2][3][4] |
| 72 hours | Not explicitly stated | [2][3][4] |
Table 1: IC50 Values of this compound. Note: While the studies indicate dose-dependent inhibition of proliferation, specific IC50 values were not provided in the abstracts.
| Cell Line | This compound Concentration (µM) | Treatment Duration | Percentage of Apoptotic Cells | Data Source |
| A549 | Various concentrations | Not specified | Significantly induced | [1] |
| SGC-7901 | 50 | 48 hours | Increased | [2][3][4] |
| 100 | 48 hours | Increased (dose-dependent) | [2][3][4] | |
| 200 | 48 hours | Increased (dose-dependent) | [2][3][4] |
Table 2: Apoptosis Induction by this compound. Note: The term "Increased" indicates a statistically significant rise in the apoptotic cell population compared to control groups. Precise percentages were not detailed in the abstracts.
| Cell Line | Protein | Effect of this compound Treatment | Data Source |
| A549 | Bax | Upregulation | [1] |
| Bcl-2 | Downregulation | [1] | |
| SGC-7901 | PI3K | Downregulation | [2][3][4] |
| AKT | Downregulation | [2][3][4] | |
| Bax | Upregulation | [2][3][4] | |
| Caspase-3 | Upregulation | [2][3][4] | |
| Caspase-9 | Upregulation | [2][3][4] |
Table 3: Modulation of Key Apoptotic and Signaling Proteins by this compound. Note: "Upregulation" and "Downregulation" refer to the observed changes in protein expression levels following treatment.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols employed in the toxicological assessment of this compound.
Cell Culture and Treatment
-
Cell Lines: A549 (human lung adenocarcinoma) and SGC-7901 (human gastric cancer) cells were used.
-
Culture Medium: Cells were maintained in an appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).
-
Culture Conditions: Cells were incubated at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: this compound was dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. For experiments, the stock solution was diluted in a culture medium to the desired final concentrations. Control groups received the vehicle (solvent) at the same concentration as the highest dose of this compound.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The culture medium was replaced with a fresh medium containing various concentrations of this compound or vehicle control.
-
Incubation: Plates were incubated for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT solution was added to each well and incubated for a further 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The medium was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability was calculated as a percentage of the control group, and IC50 values were determined.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells were treated with this compound at various concentrations for a specified duration.
-
Cell Harvesting: Both adherent and floating cells were collected.
-
Washing: Cells were washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells were resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: The stained cells were incubated in the dark at room temperature.
-
Flow Cytometry Analysis: The stained cells were analyzed using a flow cytometer to quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).
Western Blot Analysis
Western blotting is used to detect and quantify specific proteins in a sample.
-
Protein Extraction: Cells were treated with this compound, and total protein was extracted using a lysis buffer.
-
Protein Quantification: The protein concentration of the lysates was determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins were transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane was blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane was incubated with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, PI3K, AKT, Caspase-3, Caspase-9, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the protein bands was quantified using image analysis software, and the expression levels were normalized to the loading control.
Mandatory Visualizations
Experimental Workflow for Toxicological Assessment
Caption: Workflow for the toxicological assessment of this compound.
This compound-Induced Apoptosis in A549 Cells via EGFR-MAPK Pathway
Caption: Myrislignan's effect on the EGFR-MAPK pathway in A549 cells.
This compound-Induced Apoptosis in SGC-7901 Cells via PI3K/AKT Pathway
Caption: Myrislignan's effect on the PI3K/AKT pathway in SGC-7901 cells.
References
- 1. The action and mechanism of myrislignan on A549 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myrislignan Induces Apoptosis in Gastric Cancer Cell Line Through PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Myrislignan Induces Apoptosis in Gastric Cancer Cell Line Through PI3K/AKT Signaling Pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Myrislignan Induces Apoptosis in Gastric Cancer Cell Line Through PI3K/AKT Signaling Pathway [ykxb.scu.edu.cn]
Methodological & Application
Application Note and Protocol: Supercritical Fluid Extraction of (Rac)-Myrislignan
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Myrislignan is a lignan found in the seeds of Myristica fragrans (nutmeg) that has garnered significant interest for its potential therapeutic properties, including anti-inflammatory effects.[1] The efficient and clean extraction of this bioactive compound is crucial for further research and development. Supercritical fluid extraction (SFE) with carbon dioxide (CO2) presents a green and highly tunable alternative to traditional solvent extraction methods.[2][3][4] This technology utilizes CO2 in its supercritical state, where it exhibits properties of both a liquid and a gas, allowing for the efficient extraction of target compounds with high purity.[2][4] The non-toxic and non-flammable nature of CO2, coupled with its ease of removal from the final product, makes SFE a particularly attractive method for pharmaceutical and nutraceutical applications.[3]
This document provides a detailed protocol for the supercritical fluid extraction of this compound from Myristica fragrans seeds, based on published research.
Principle of Supercritical Fluid Extraction (SFE)
Supercritical fluid extraction operates on the principle that at temperatures and pressures above its critical point (31.1 °C and 7.38 MPa for CO2), a substance enters a supercritical state.[2] In this state, the fluid has a density similar to a liquid, which enhances its solvating power, and a viscosity similar to a gas, which allows for better penetration into the plant matrix.[5][6] The solvating power of supercritical CO2 can be precisely controlled by manipulating temperature and pressure, enabling selective extraction of specific compounds.[6][7] For the extraction of moderately polar compounds like lignans, a polar co-solvent such as ethanol is often added to the supercritical CO2 to increase the polarity of the fluid and improve extraction efficiency.[5][6]
Experimental Protocol: Supercritical Fluid Extraction of this compound
This protocol is based on the methodology described for the extraction of neolignans, including Myrislignan, from Myristica fragrans seeds.[1]
1. Sample Preparation:
-
Obtain whole, dried seeds of Myristica fragrans.
-
Grind the seeds into a fine powder to increase the surface area for efficient extraction.
2. Supercritical Fluid Extraction:
-
Apparatus: A commercially available supercritical fluid extraction system.
-
Extraction Vessel: Pack the ground nutmeg powder into the extraction vessel.
-
SFE Parameters:
-
Separation Conditions:
3. Post-Extraction Processing and Isolation of Myrislignan:
-
The resulting CO2 extract will be a viscous oil.[1]
-
Dissolve the crude extract in methanol.[1]
-
Further purification steps, such as chromatography, are necessary to isolate this compound from the crude extract. The original study utilized repeated chromatographic separations to achieve pure compounds.[1]
Data Presentation
The following table summarizes the key parameters for the supercritical fluid extraction of lignans from Myristica fragrans as reported in the literature.
| Parameter | Value | Reference |
| Raw Material | Dried seeds of Myristica fragrans | [1] |
| Pressure | 20 MPa | [1] |
| Temperature | 50 °C | [1] |
| Solvent | Supercritical CO2 | [1] |
| Extraction Time | 2 hours | [1] |
| Separation Pressure | 8 MPa | [1] |
| Separation Temperature | 50 °C | [1] |
Experimental Workflow
Caption: Workflow for Supercritical Fluid Extraction and Isolation of this compound.
Signaling Pathway (Illustrative)
While the extraction process itself does not involve a signaling pathway, the target compound, this compound, has been shown to inhibit nitric oxide (NO) production by suppressing the expression of inducible nitric oxide synthase (iNOS) mRNA.[1] The following diagram illustrates this inhibitory pathway.
Caption: Inhibitory effect of this compound on the iNOS signaling pathway.
References
- 1. New neolignans from the seeds of Myristica fragrans that inhibit nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Modeling and optimization of supercritical fluid extraction of anthocyanin and phenolic compounds from Syzygium cumini fruit pulp - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Ultrasound-Assisted Extraction of Neolignans from Myristica fragrans
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristica fragrans Houtt., commonly known as nutmeg, is a rich source of bioactive compounds, including neolignans. These phenolic compounds have garnered significant attention for their potential therapeutic properties, notably their anti-inflammatory effects. Neolignans isolated from M. fragrans have been shown to inhibit key inflammatory signaling pathways, such as NF-κB and IRF, making them promising candidates for drug discovery and development.[1][2] This document provides detailed protocols for the efficient extraction of neolignans from M. fragrans seeds using ultrasound-assisted extraction (UAE), a green and efficient alternative to conventional methods.
Ultrasound-Assisted Extraction (UAE) of Neolignans
Ultrasound-assisted extraction utilizes high-frequency sound waves to create acoustic cavitation in the solvent, leading to the disruption of plant cell walls and enhanced mass transfer of target compounds into the solvent. This technique offers several advantages over traditional methods like maceration and Soxhlet extraction, including reduced extraction time, lower solvent consumption, and increased extraction efficiency.[3][4]
Comparison of Extraction Methods
While direct quantitative comparisons of specific neolignan yields between UAE and conventional methods are not extensively documented in the literature, studies on the extraction of oleoresins and phenolic compounds from M. fragrans provide valuable insights. UAE consistently demonstrates comparable or higher yields in significantly shorter extraction times.
| Parameter | Ultrasound-Assisted Extraction (UAE) | Maceration | Soxhlet Extraction |
| Extraction Time | ~15-60 minutes[3] | 24 hours or longer[3] | Several hours[4] |
| Total Oleoresin Yield | Up to 6.2% (at 50°C for 3 hours)[4][5] | Comparable to UAE[3] | Up to 15.3% (requires higher temp. & longer time)[4] |
| Total Phenolic Content | Optimized conditions yield high content[3] | Generally lower than optimized UAE[3] | Not extensively reported for phenolics |
| Solvent Consumption | Generally lower due to shorter time | High | Moderate to High |
| Energy Consumption | Lower than Soxhlet | Minimal | High |
Note: The yields are for total oleoresin or phenolic content, as specific comparative data for neolignan yields were not available in the reviewed literature.
Experimental Protocols
Materials and Equipment
-
Dried seeds of Myristica fragrans
-
Grinder or mill
-
Ultrasonic bath or probe system (e.g., Bandelin Sonorex digitec, DT-510H, 40 kHz, 200 W)[3]
-
Ethanol (95% or absolute)
-
Methanol
-
n-Hexane
-
Ethyl acetate
-
Rotary evaporator
-
Filtration apparatus (e.g., Whatman No. 1 filter paper)
-
Analytical balance
-
Glassware (beakers, flasks, etc.)
Protocol 1: Optimized Ultrasound-Assisted Extraction of Phenolic Compounds
This protocol is adapted from a study that optimized the UAE of total phenolic compounds from M. fragrans seeds and can be effectively used for the extraction of neolignans.[3]
1. Sample Preparation:
-
Grind the dried seeds of Myristica fragrans into a fine powder.
2. Extraction:
-
Weigh a precise amount of the powdered seeds.
-
Add ethanol to the powdered sample. The optimal conditions identified are a solvent-to-material ratio of 374.61 mL/g.[3]
-
Place the mixture in the ultrasonic bath.
-
Set the extraction parameters to the following optimized conditions:
-
Extraction Time: 29.57 minutes
-
Extraction Temperature: 41.89°C
-
Ultrasonic Frequency: 40 kHz
-
Ultrasonic Power: 200 W
-
-
Begin the ultrasound treatment.
3. Post-Extraction Processing:
-
After extraction, filter the mixture to separate the extract from the solid residue.
-
Concentrate the filtrate using a rotary evaporator at 40°C to remove the ethanol.
-
The resulting crude extract, rich in neolignans, can be used for further analysis or purification.
Protocol 2: General Ultrasound-Assisted Extraction and Fractionation for Neolignan Isolation
This protocol is based on a method used for the isolation of specific neolignans from M. fragrans seeds.[6]
1. Initial Ultrasonic Extraction:
-
Powder the dried seeds of M. fragrans (e.g., 1.2 kg).
-
Extract the powder with methanol (MeOH) using ultrasonication for 2 hours. Repeat this step three times.[6]
-
Combine the methanolic extracts and concentrate under low pressure to obtain a crude residue (e.g., 90.0 g).[6]
2. Liquid-Liquid Partitioning:
-
Suspend the crude residue in distilled water (e.g., 0.5 L).
-
Perform sequential partitioning with n-hexane (3 x 1.0 L) and then ethyl acetate (EtOAc) (3 x 1.0 L).[6] This will yield n-hexane, ethyl acetate, and water fractions. Neolignans are typically concentrated in the ethyl acetate fraction.
3. Further Processing:
-
The ethyl acetate fraction can be further subjected to chromatographic techniques (e.g., column chromatography) for the isolation and purification of individual neolignan compounds.[6]
Visualization of Experimental Workflow and Biological Activity
Experimental Workflow
The following diagram illustrates the general workflow for the ultrasound-assisted extraction and subsequent isolation of neolignans from Myristica fragrans.
Caption: Workflow for UAE of neolignans from M. fragrans.
Signaling Pathway Inhibition by Myristica fragrans Neolignans
Neolignans from Myristica fragrans have been reported to exert their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and IRF (Interferon Regulatory Factor) signaling pathways.[1][2] These pathways are crucial in the inflammatory response.
The NF-κB pathway is a key regulator of pro-inflammatory gene expression. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory mediators.
Caption: Inhibition of the NF-κB pathway by M. fragrans neolignans.
The IRF signaling pathway is critical for the production of type I interferons and other inflammatory cytokines in response to viral and bacterial infections.
Caption: Inhibition of the IRF pathway by M. fragrans neolignans.
Conclusion
Ultrasound-assisted extraction is a rapid and efficient method for obtaining neolignan-rich extracts from Myristica fragrans. The resulting neolignans exhibit significant anti-inflammatory properties through the inhibition of key signaling pathways. These protocols and data provide a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of these promising bioactive compounds.
References
- 1. New acyclic bis phenylpropanoid and neolignans, from Myristica fragrans Houtt., exhibiting PARP-1 and NF-κB inhibitory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neolignans and Diarylnonanoid Derivatives with Anti-inflammatory Activity from Myristica fragrans Houtt. Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. ijaseit.insightsociety.org [ijaseit.insightsociety.org]
- 5. researchgate.net [researchgate.net]
- 6. vjs.ac.vn [vjs.ac.vn]
Application Notes and Protocols: Synthesis of (Rac)-Myrislignan and its Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of racemic Myrislignan and its analogues, leveraging a biomimetic oxidative coupling strategy. Additionally, this document outlines the anti-inflammatory activity of Myrislignan and details a key signaling pathway involved in its mechanism of action.
Introduction
Lignans are a diverse class of natural products formed by the oxidative dimerization of two phenylpropanoid units. (Rac)-Myrislignan, a lignan found in plants such as Myristica fragrans, has garnered significant interest due to its wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. These notes offer a comprehensive guide to the laboratory synthesis of this compound and its analogues, providing researchers with the necessary protocols to produce these compounds for further investigation.
Synthesis of this compound
The proposed synthesis of this compound is based on the oxidative coupling of a phenylpropene precursor, a common biosynthetic pathway for lignans. While a specific protocol for this compound is not extensively detailed in the literature, the following procedure is adapted from established methods for the synthesis of similar lignan structures, primarily utilizing an iron(III) chloride-mediated oxidative coupling.
Diagram of the Proposed Synthetic Pathway for this compound:
Caption: Proposed synthetic route for this compound via oxidative coupling of Myristicin.
Experimental Protocol: Oxidative Coupling for this compound Synthesis
This protocol describes the ferric chloride (FeCl3)-mediated oxidative coupling of Myristicin to yield this compound.
Materials:
-
Myristicin (precursor)
-
Anhydrous Ferric Chloride (FeCl3)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Myristicin (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: To the stirred solution, add anhydrous ferric chloride (FeCl3) (0.1 to 1.5 equivalents, optimization may be required).[1][2] The reaction mixture is expected to change color, often to a dark brown or green, indicating the formation of phenoxy radicals.[3]
-
Reaction Progression: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction time can vary and may take up to 24 hours.[1][2]
-
Workup: Upon completion, quench the reaction by adding methanol to decompose the iron complexes. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the crude residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography.[4][5][6][7] Elute with a gradient of hexane and ethyl acetate to isolate this compound. The fractions containing the desired product can be identified by TLC.
-
Characterization: Combine the pure fractions and remove the solvent to yield this compound as a solid or viscous oil. Characterize the product using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure and purity.
Quantitative Data
The following tables summarize key quantitative data for this compound and related compounds.
Table 1: Synthesis Yields of Lignans via Oxidative Coupling
| Lignan/Analogue | Oxidizing Agent | Yield (%) | Reference |
| (rac)-NOBINs | FeCl3 / t-BuOOt-Bu | 60-97 | [1][2] |
| N,O-Biaryl Compounds | FeCl3 / t-BuOOt-Bu | 38-98 | [1][2] |
| Poly(m-phenylene) | Mn(acac)2-diamine/O2 | High | [8] |
Note: Yields for the direct synthesis of this compound are not explicitly reported in the literature; the values presented are for analogous oxidative coupling reactions and serve as a reference.
Table 2: Spectroscopic Data for Myrislignan
| Technique | Data | Reference |
| ¹H NMR | Signals corresponding to aromatic protons, methoxy groups, and the butane backbone. | [9] |
| ¹³C NMR | Resonances for aromatic carbons, methoxy carbons, and aliphatic carbons of the lignan core. | [9] |
| MS (ESI+) | m/z corresponding to [M+H]⁺ or [M+Na]⁺. | [10] |
Biological Activity and Signaling Pathway
Myrislignan exhibits significant anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[1]
The primary mechanism for this anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][4] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation.
Diagram of the NF-κB Signaling Pathway and Inhibition by Myrislignan:
Caption: Myrislignan inhibits the NF-κB signaling pathway, reducing inflammation.
Experimental Protocol: Nitric Oxide (NO) Production Assay
This protocol details the measurement of NO production in RAW 264.7 macrophage cells stimulated with LPS, a common assay to evaluate anti-inflammatory activity.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
This compound (test compound)
-
Griess Reagent
-
96-well plates
-
Cell culture incubator
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no Myrislignan) and a positive control (LPS only).
-
Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, an indicator of NO production, can be determined from a standard curve prepared with sodium nitrite. Calculate the percentage inhibition of NO production by Myrislignan compared to the LPS-only control.
Conclusion
The synthetic protocol outlined in these notes provides a viable route for the laboratory-scale production of this compound, enabling further research into its therapeutic potential. The established anti-inflammatory activity, mediated through the inhibition of the NF-κB pathway, highlights a key area for drug development. The provided protocols for synthesis and biological evaluation will aid researchers in exploring the full pharmacological profile of this promising natural product and its analogues.
References
- 1. Mechanistic Insights into the FeCl3-Catalyzed Oxidative Cross-Coupling of Phenols with 2-Aminonaphthalenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. O638: Identification of Phenols – Ferric Chloride Test | Lecture Demonstration Manual General Chemistry | University of Colorado Boulder [colorado.edu]
- 4. An Effective Chromatography Process for Simultaneous Purification and Separation of Total Lignans and Flavonoids from Valeriana amurensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. NMR and LC-MS-Based Metabolomics to Study Osmotic Stress in Lignan-Deficient Flax - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Comparative Pharmacokinetic Study of Myrislignan by UHPLC–MS After Oral Administration of a Monomer and Myristica fragrans Extract to Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of (Rac)-Myrislignan in Plasma using a Validated UHPLC-MS Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the quantitative analysis of (Rac)-Myrislignan in plasma. The described protocol provides the necessary steps for sample preparation, instrument parameters, and data analysis, making it suitable for pharmacokinetic studies and other drug development applications. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.
Introduction
Myrislignan, a lignan found in Myristica fragrans (nutmeg), has garnered interest for its diverse pharmacological activities.[1] To support preclinical and clinical development, a reliable method for its quantification in biological matrices is essential. This document outlines a validated UHPLC-MS/MS method for the determination of Myrislignan in plasma, offering high selectivity and sensitivity.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., Podophyllotoxin or Dehydrodiisoeugenol[1][2]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Acetic Acid or Formic Acid (LC-MS grade)
-
Control plasma (e.g., rat, mouse, or human)
Equipment
-
UHPLC system (e.g., Waters ACQUITY UPLC, Agilent 1290 Infinity)
-
Tandem mass spectrometer (e.g., Waters Xevo TQ-S, Sciex QTRAP series)
-
Analytical column (e.g., Hypersil C18, 50 mm × 4.6 mm, 3.0 µm or ACE Ultracore Super C18, 50 mm x 2.1 mm, 2.5 µm)[1][2]
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Sample Preparation
A protein precipitation method is employed for the extraction of Myrislignan from plasma samples.[1]
-
Thaw plasma samples to room temperature.
-
To a 50 µL aliquot of plasma, add 50 µL of the internal standard working solution (e.g., 50 ng/mL in methanol).
-
Add 300 µL of methanol to precipitate proteins.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 11,000 rpm for 10 minutes.
-
Transfer 350 µL of the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 45°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Centrifuge at 11,000 rpm for 5 minutes.
-
Inject 2 µL of the supernatant into the UHPLC-MS/MS system.
UHPLC-MS/MS Conditions
The following tables summarize the optimized chromatographic and mass spectrometric conditions for the analysis of Myrislignan.
Table 1: UHPLC Parameters
| Parameter | Condition 1 | Condition 2 |
| Column | Hypersil C18 (50 mm × 4.6 mm, 3.0 µm)[1] | ACE Ultracore Super C18 (50 mm x 2.1 mm, 2.5 µm)[2] |
| Mobile Phase | A: MethanolB: Water with 0.1% Acetic Acid[1] | A: Acetonitrile with 0.1% Formic AcidB: Water with 0.1% Formic Acid[2] |
| Gradient | Isocratic: 80:20 (A:B)[1] | Gradient elution[2] |
| Flow Rate | 0.3 mL/min[1] | 0.4 mL/min[2] |
| Column Temperature | Not specified | 30°C[3] |
| Injection Volume | 2 µL[1] | Not specified |
| Run Time | 3.6 min[4] | Myrislignan retention time: 1.42 min[2] |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Scan Type | Multiple Reaction Monitoring (MRM)[2] |
| Precursor Ion (m/z) | Myrislignan: 397.4 ([M+Na]+) or 397 ([M+H]+)[1][2] |
| Product Ion (m/z) | Myrislignan: 216.1[2] |
| Internal Standard (IS) | Podophyllotoxin: m/z 437[1]Dehydrodiisoeugenol: m/z 327.4 → 203.3[2] |
| Spray Voltage | 3.5 kV[1] |
| Capillary Temperature | 300°C[1] |
| Collision Energy (CE) | 30 eV for Myrislignan[2] |
| Sheath Gas | 35 Arb[1] |
| Auxiliary Gas | 10 Arb[1] |
Quantitative Data Summary
The method was validated for linearity, sensitivity, precision, and accuracy. A summary of the quantitative performance is presented below.
Table 3: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Result 1 | Result 2 |
| Linearity Range | 0.75–300 ng/mL[1] | 1–1000 ng/mL[2] |
| Correlation Coefficient (r) | >0.995[4] | r² = 0.9973[2] |
| LLOQ | 0.75 ng/mL[1] | 1 ng/mL[2] |
| LLOQ Precision (%RSD) | 1.03%[1] | < 10%[2] |
| LLOQ Accuracy (%RE) | 7.50%[1] | < 10%[2] |
Table 4: Precision and Accuracy
| Quality Control (QC) Level | Intra-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Precision (%RSD) | Inter-day Accuracy (%RE) | Reference |
| Low, Medium, High | 3.72 - 6.37% | -7.82 to 7.45% | 1.63 - 11.49% | -9.75 to 2.34% | [1] |
| Low, Medium, High | < 10% | < 10% | < 10% | < 10% | [2] |
Table 5: Recovery
| Analyte | Concentration (ng/mL) | Mean Extraction Recovery (%) | Reference |
| Myrislignan | 15.0 | 101.83 ± 9.72 | [2] |
| 400 | 101.50 ± 3.06 | [2] | |
| 800 | 109.33 ± 6.79 | [2] | |
| Internal Standard | - | 103.76 ± 1.89 | [2] |
Visualizations
Caption: Workflow from plasma sample preparation to final quantification.
Caption: Logical relationship of the UHPLC-MS system components.
Conclusion
The UHPLC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in plasma. The simple protein precipitation sample preparation and short chromatographic run time allow for high-throughput analysis, making this method well-suited for pharmacokinetic and toxicokinetic studies in the development of Myrislignan as a potential therapeutic agent.
References
- 1. A Comparative Pharmacokinetic Study of Myrislignan by UHPLC–MS After Oral Administration of a Monomer and Myristica fragrans Extract to Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. A Comparative Pharmacokinetic Study of Myrislignan by UHPLC-MS After Oral Administration of a Monomer and Myristica fragrans Extract to Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LC-MS/MS Analysis of (Rac)-Myrislignan in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Myrislignan, a lignan found in Myristica fragrans (nutmeg), has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. To support preclinical and clinical development, robust and sensitive bioanalytical methods are essential for the quantitative determination of this compound in biological matrices. This document provides detailed application notes and protocols for the analysis of this compound in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.[1][2] The provided methods are suitable for pharmacokinetic studies and routine bioanalysis.
Quantitative Data Summary
The following tables summarize the key quantitative data from validated LC-MS/MS methods for the analysis of this compound in rodent plasma.
Table 1: LC-MS/MS Method Validation Parameters for this compound Analysis.
| Parameter | Method 1 (Mouse Plasma)[1][3][4] | Method 2 (Rat Plasma)[2][5] |
| Linearity Range | 1 - 1000 ng/mL | 0.75 - 300 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.9973 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 0.75 ng/mL |
| Intra-day Precision (%RSD) | < 10% | < 11.49% |
| Inter-day Precision (%RSD) | < 10% | < 11.49% |
| Intra-day Accuracy (%RE) | Within ±15% | -9.75% to 7.45% |
| Inter-day Accuracy (%RE) | Within ±15% | -9.75% to 7.45% |
| Recovery | Not explicitly stated | 90.16 ± 5.03% |
| Matrix Effect | Not significant | Not significant |
Table 2: Pharmacokinetic Parameters of this compound in Rodents.
| Species | Administration Route & Dose | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | Bioavailability (F%) | Reference |
| Mouse | Oral (200 mg/kg) | 105 ± 72.3 | 0.25 | 157 ± 55.1 | 1.97% (compared to i.p.) | [1][4] |
| Mouse | Intraperitoneal (50 mg/kg) | - | - | - | - | [1][4] |
| Rat | Oral (18.3 mg/kg, monomer) | 102.44 ± 16.51 | 0.33 | 158.09 ± 40.40 | - | [1][2] |
| Rat | Oral (0.33 g/kg, M. fragrans extract) | - | - | - | - | [2] |
Experimental Protocols
Protocol 1: Analysis of this compound in Mouse Plasma[1][3][4]
1. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples at room temperature.
-
To a 20 µL aliquot of plasma, add 180 µL of acetonitrile containing the internal standard (IS), dehydrodiisoeugenol (50 ng/mL).
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 3700 rpm for 10 minutes.
-
Transfer 80 µL of the supernatant to a new tube and add 80 µL of water.
-
Vortex for 10 minutes.
-
Filter the solution through a 0.22 µm Millipore filter.
-
Inject 10 µL of the filtrate into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: Agilent LC system[3]
-
Column: ACE Ultracore Super C18 (2.1 × 50 mm, 2.5 µm)[1][3][4]
-
Gradient:
-
0 - 0.50 min: 45% B
-
1.30 - 2.30 min: 95% B
-
2.31 min: 45% B
-
3.50 min: Stop[3]
-
-
MS System: API 4000 triple-quadrupole mass spectrometer[3]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[1][3]
-
MRM Transitions:
Protocol 2: Analysis of this compound in Rat Plasma[2][5]
1. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples at room temperature.
-
To a 50 µL aliquot of plasma, add 50 µL of the internal standard (IS) working solution (podophyllotoxin, 50 ng/mL).[2]
-
Add 300 µL of methanol for protein precipitation.[2]
-
Vortex for 5 minutes.
-
Centrifuge at 11,000 rpm for 10 minutes.[2]
-
Transfer 350 µL of the supernatant to a new tube.[2]
-
Evaporate the supernatant to dryness at 45°C under a gentle stream of nitrogen.[2]
-
Reconstitute the residue in 100 µL of the mobile phase.[2]
-
Centrifuge at 11,000 rpm for 5 minutes.[2]
-
Inject 2 µL of the supernatant into the UHPLC-MS system.[2]
2. UHPLC-MS Conditions
-
UHPLC System: Not specified, but an ultra-high performance system was used.[2]
-
Mobile Phase: Methanol and water containing 0.1% acetic acid (80:20, v/v)[2][5]
-
MS System: Not specified, but a mass spectrometer with ESI was used.[2]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[5]
-
Monitored Ions (SIM):
Visualizations
Experimental Workflow
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Signaling Pathway: Inhibition of NF-κB by this compound
Caption: this compound inhibits the NF-κB signaling pathway.
Signaling Pathway: Regulation of Fatty Acid Metabolism by this compound
Caption: this compound regulates fatty acid metabolism.
References
- 1. The Protective Effect of Myristica fragrans Houtt. Extracts Against Obesity and Inflammation by Regulating Free Fatty Acids Metabolism in Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myrislignan Induces Redox Imbalance and Activates Autophagy in Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myristica fragrans Extract Regulates Gut Microbes and Metabolites to Attenuate Hepatic Inflammation and Lipid Metabolism Disorders via the AhR–FAS and NF-κB Signaling Pathways in Mice with Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Myrislignan attenuates lipopolysaccharide-induced inflammation reaction in murine macrophage cells through inhibition of NF-κB signalling pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Anti-inflammatory Activity of (Rac)-Myrislignan
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Myrislignan, a lignan isolated from Myristica fragrans Houtt. (nutmeg), has demonstrated notable anti-inflammatory properties.[1][2] This document provides a comprehensive set of protocols to assess the anti-inflammatory activity of this compound in a laboratory setting. The primary model system described is the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells, a widely accepted in vitro model for studying inflammation.[1][3]
The anti-inflammatory effects of this compound are attributed to its ability to suppress the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][2][4] Mechanistic studies have revealed that this compound exerts its effects at least in part through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] This pathway is a critical regulator of the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2][3]
These application notes provide detailed protocols for evaluating the cytotoxicity of this compound, quantifying its impact on the production of inflammatory mediators, and elucidating its mechanism of action on the NF-κB and potentially the mitogen-activated protein kinase (MAPK) signaling pathways.
Data Presentation
The following tables summarize the expected quantitative data from the described experimental protocols, providing a clear structure for comparison and analysis.
Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 |
Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | NO Concentration (µM) | % Inhibition |
| Control (Untreated) | ||
| LPS (1 µg/mL) | 0 | |
| LPS + this compound (1 µM) | ||
| LPS + this compound (5 µM) | ||
| LPS + this compound (10 µM) | ||
| LPS + this compound (25 µM) |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (Untreated) | ||
| LPS (1 µg/mL) | ||
| LPS + this compound (1 µM) | ||
| LPS + this compound (5 µM) | ||
| LPS + this compound (10 µM) | ||
| LPS + this compound (25 µM) |
Table 4: Effect of this compound on iNOS and COX-2 mRNA Expression in LPS-Stimulated RAW 264.7 Cells
| Treatment | Relative iNOS mRNA Expression (Fold Change) | Relative COX-2 mRNA Expression (Fold Change) |
| Control (Untreated) | 1.0 | 1.0 |
| LPS (1 µg/mL) | ||
| LPS + this compound (10 µM) | ||
| LPS + this compound (25 µM) |
Table 5: Effect of this compound on NF-κB and MAPK Pathway Protein Expression in LPS-Stimulated RAW 264.7 Cells
| Treatment | Cytoplasmic IκB-α | Nuclear p65 | Phospho-p38 MAPK | Phospho-ERK1/2 | Phospho-JNK |
| Control (Untreated) | |||||
| LPS (1 µg/mL) | |||||
| LPS + this compound (25 µM) |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired time period (e.g., 24 hours for NO and cytokine analysis, shorter times for signaling pathway studies).
-
Cytotoxicity Assay (MTT Assay)
This assay determines the non-toxic concentrations of this compound.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control group.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the amount of nitrite, a stable product of NO, in the cell culture supernatant.
-
Protocol:
-
Collect the cell culture supernatant after treatment.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[6][7]
-
Incubate the mixture at room temperature for 10-15 minutes.[7]
-
Measure the absorbance at 540 nm using a microplate reader.[6][7]
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Pro-inflammatory Cytokine Measurement (ELISA)
This protocol is for the quantification of TNF-α and IL-6 in the cell culture supernatant.
-
Protocol:
-
Collect the cell culture supernatant after treatment.
-
Quantify the levels of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[8][9][10][11][12]
-
Briefly, the supernatant is added to a 96-well plate pre-coated with a capture antibody specific for the cytokine of interest.
-
After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate is then added, and the resulting colorimetric reaction is measured using a microplate reader.
-
The concentration of the cytokine is determined by comparison with a standard curve.
-
Gene Expression Analysis (RT-qPCR)
This protocol measures the mRNA expression levels of iNOS and COX-2.
-
Protocol:
-
RNA Isolation: After treatment, lyse the cells and extract total RNA using a commercial kit (e.g., TRIzol reagent) following the manufacturer's protocol.[13]
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.[14]
-
qPCR: Perform quantitative real-time PCR (qPCR) using the synthesized cDNA, specific primers for murine iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin), and a SYBR Green or TaqMan probe-based detection system.[13][15]
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.[15]
-
Western Blot Analysis for Signaling Pathways
This protocol is for the detection of key proteins in the NF-κB and MAPK signaling pathways.
-
Protocol:
-
Protein Extraction:
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against IκB-α, p65 (for both total and nuclear fractions), phospho-p38, phospho-ERK1/2, and phospho-JNK overnight at 4°C. Use loading controls such as GAPDH or β-actin for cytoplasmic/total protein and Lamin B1 or TBP for nuclear protein.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.
Caption: Proposed inhibitory mechanism of this compound on the NF-κB signaling pathway.
Caption: Potential involvement of this compound in the MAPK signaling pathway.
References
- 1. "Lipopolysaccharide induced MAP kinase activation in RAW 264.7 cells at" by Vellaisamy Selvaraj, Niraj Nepa et al. [mds.marshall.edu]
- 2. Myrislignan attenuates lipopolysaccharide-induced inflammation reaction in murine macrophage cells through inhibition of NF-κB signalling pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Resveratrol inhibits LPS-induced MAPKs activation via activation of the phosphatidylinositol 3-kinase pathway in murine RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 7. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. novamedline.com [novamedline.com]
- 9. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. mabtech.com [mabtech.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. Regulation of iNOS function and cellular redox state by macrophage Gch1 reveals specific requirements for tetrahydrobiopterin in NRF2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]
- 17. health.uconn.edu [health.uconn.edu]
- 18. biomol.com [biomol.com]
Application Notes and Protocols for Evaluating the Cytotoxicity of (Rac)-Myrislignan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell-based assays for the evaluation of the cytotoxic effects of (Rac)-Myrislignan, a naturally occurring lignan with potential anticancer properties. The protocols detailed herein are intended to offer standardized methods for assessing cell viability, cytotoxicity, and the mechanism of action of this compound in cancer cell lines.
Introduction to this compound and its Cytotoxic Activity
This compound is a lignan that has demonstrated significant cytotoxic effects against various cancer cell lines. Research indicates that it can inhibit cell proliferation in a dose- and time-dependent manner.[1] The primary mechanism of its anticancer activity involves the induction of apoptosis and cell cycle arrest.[1] Mechanistically, this compound has been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway while activating the Mitogen-Activated Protein Kinase (MAPK) pathway.[1] This dual action leads to a cascade of downstream events, including alterations in the mitochondrial membrane potential, the release of c-Myc, and the modulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[1]
Data Presentation: Cytotoxicity of Myrislignan
The cytotoxic effects of Myrislignan have been quantified in various cancer cell lines. The following tables summarize the available data on its half-maximal inhibitory concentration (IC50).
Table 1: IC50 Values of Myrislignan on Human Gastric Cancer Cells (SGC-7901)
| Treatment Time | IC50 Concentration (µmol/L) |
| 48 hours | 200 |
| 72 hours | 100 |
Note: Data derived from studies on the SGC-7901 human gastric adenocarcinoma cell line.
Key Experimental Protocols
To assess the cytotoxic properties of this compound, a panel of cell-based assays is recommended. The following protocols provide detailed methodologies for these assays.
Cell Viability and Cytotoxicity Assays
a) MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Include untreated control wells.
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
b) LDH Assay (Lactate Dehydrogenase)
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
-
Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The released LDH activity is proportional to the number of dead cells.
-
Protocol:
-
Seed and treat cells as described for the MTT assay. Include positive control wells for maximum LDH release (e.g., by treating with a lysis buffer).
-
After the incubation period, carefully collect the cell culture supernatant.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture (containing diaphorase and NAD+) to each well.
-
Incubate in the dark at room temperature for 30 minutes.
-
Add a stop solution.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
-
Apoptosis Assay
Annexin V-FITC / Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells (including any floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
-
Visualizations: Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental procedures and the molecular mechanisms of this compound, the following diagrams have been generated using the Graphviz DOT language.
Caption: Signaling pathway of this compound inducing apoptosis.
References
Application Notes and Protocols for In Vivo Pharmacokinetic Studies of (Rac)-Myrislignan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting in vivo pharmacokinetic studies of (Rac)-Myrislignan, a lignan with notable biological activities. The protocols outlined below are intended to ensure robust and reproducible data collection for assessing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Introduction to this compound
This compound is a natural product found in plants such as Myristica fragrans (nutmeg). It has demonstrated a range of pharmacological effects, including anti-inflammatory, anti-cancer, and anti-parasitic activities.[1][2] Notably, it has shown efficacy against Toxoplasma gondii by inducing mitochondrial dysfunction and redox imbalance.[3][4][5][6] Understanding its pharmacokinetic properties is crucial for its development as a potential therapeutic agent.
Overview of In Vivo Experimental Design
A thorough in vivo pharmacokinetic study of this compound should involve characterization of its plasma concentration-time profile after administration via relevant routes (e.g., oral and intravenous), assessment of its metabolic stability, and determination of its plasma protein binding.
Experimental Workflow:
Caption: Workflow for the in vivo pharmacokinetic study of this compound.
Quantitative Data Summary
Based on previously published studies, the following tables summarize the expected pharmacokinetic parameters for this compound.
Table 1: Pharmacokinetic Parameters of Myrislignan in BALB/c Mice
| Parameter | Oral Administration (200 mg/kg) | Intraperitoneal Administration (50 mg/kg) |
| Cmax (ng/mL) | 105 ± 72.3 | 3870 ± 1200 |
| Tmax (h) | 1.04 ± 1.45 | 0.167 ± 0.0915 |
| T1/2 (h) | 1.97 ± 0.426 | 0.692 ± 0.386 |
| AUC0–t (h·ng/mL) | 157 ± 55.1 | 2050 ± 532 |
| Bioavailability (F%) | 1.97% (compared to intraperitoneal) | - |
Data sourced from a study in BALB/c mice.[1]
Table 2: Pharmacokinetic Parameters of Myrislignan in Rats
| Parameter | Oral Administration (Monomer, 18.3 mg/kg) | Oral Administration (Extract, 18.3 mg/kg Myrislignan) |
| Cmax (ng/mL) | 102.44 ± 16.51 | 55.67 ± 13.32 |
| AUC0–t (µg·h/L) | 156.11 ± 39.54 | 51.59 ± 20.30 |
Data sourced from a comparative study in rats.
Detailed Experimental Protocols
Animal Husbandry and Dosing
Protocol 4.1.1: Animal Care and Acclimatization
-
Species: Male Sprague-Dawley rats (200-250 g) or BALB/c mice (20-25 g).
-
Housing: House animals in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle).
-
Diet: Provide standard laboratory chow and water ad libitum.
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
Protocol 4.1.2: Formulation and Administration
-
Formulation: Prepare a suspension of this compound in a vehicle of 0.5% carboxymethylcellulose sodium (CMC-Na) for oral administration. For intravenous administration, dissolve the compound in a suitable vehicle such as a mixture of Solutol HS 15, ethanol, and saline.
-
Oral Administration (Gavage):
-
Accurately weigh each animal to calculate the individual dose volume. The recommended oral dose for mice is 200 mg/kg and for rats is 18.3 mg/kg.[1]
-
Use a stainless steel gavage needle of appropriate size (e.g., 20-gauge for rats, 22-gauge for mice).
-
Gently restrain the animal and insert the gavage needle over the tongue into the esophagus and deliver the formulation directly into the stomach.[7][8][9][10]
-
-
Intravenous Administration (Bolus Injection):
-
The recommended intravenous dose for mice is 50 mg/kg (intraperitoneal as a surrogate).[1]
-
Warm the animal's tail to dilate the lateral tail vein.
-
Administer the dose as a single bolus injection into the tail vein using a 27- or 30-gauge needle.
-
Blood Sampling
Protocol 4.2.1: Serial Blood Sampling in Mice
-
Justification of Time Points: Based on the known Tmax of approximately 1 hour and a half-life of about 2 hours after oral administration in mice, the following time points are recommended to capture the absorption, distribution, and elimination phases.[1]
-
Sampling Schedule: Collect blood samples at pre-dose (0), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Procedure:
-
Plasma Preparation:
-
Immediately centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C.
-
Separate the plasma supernatant and store it at -80°C until analysis.
-
Bioanalytical Method: LC-MS/MS Quantification
Protocol 4.3.1: Sample Preparation and Analysis
-
Plasma Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., dehydrodiisoeugenol) to precipitate proteins.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions (Example):
-
LC System: Agilent 1290 Infinity LC system or equivalent.
-
Column: C18 column (e.g., 2.1 mm × 50 mm, 2.5 µm).[1]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Agilent 6460) with an electrospray ionization (ESI) source in positive ion mode.[1]
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard. For Myrislignan, a potential transition is m/z 397.4 → 216.1 ([M+Na]+).[1]
-
-
Method Validation: Validate the bioanalytical method for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.
In Vitro Metabolism: CYP450 Inhibition Assay
Protocol 4.4.1: Assessing Drug-Drug Interaction Potential
-
Materials: Pooled human liver microsomes (HLMs), specific CYP450 probe substrates, and positive control inhibitors.
-
Procedure:
-
Prepare a series of concentrations of this compound.
-
In a 96-well plate, incubate this compound with HLMs, a specific CYP450 probe substrate, and an NADPH-regenerating system at 37°C.[1][3][11][16]
-
Initiate the reaction by adding the NADPH-regenerating system.
-
After a specified incubation time, terminate the reaction by adding a cold stop solution (e.g., acetonitrile).
-
Analyze the formation of the probe substrate's metabolite using LC-MS/MS.
-
-
Data Analysis: Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of the CYP450 enzyme activity.
Plasma Protein Binding Assay
Protocol 4.5.1: Equilibrium Dialysis Method
-
Apparatus: Use a rapid equilibrium dialysis (RED) device with inserts containing a semi-permeable membrane (8 kDa molecular weight cutoff).
-
Procedure:
-
Add plasma containing a known concentration of this compound to one chamber of the RED insert.
-
Add phosphate-buffered saline (PBS) to the other chamber.[2][4]
-
Incubate the sealed plate at 37°C with shaking for an appropriate time (e.g., 4-6 hours) to reach equilibrium.
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Determine the concentration of this compound in both samples by LC-MS/MS.
-
-
Calculation: Calculate the percentage of plasma protein binding using the concentrations in the plasma and buffer chambers.
Signaling Pathway Diagrams
Inhibition of NF-κB Signaling Pathway
This compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1][17][18]
Caption: Myrislignan inhibits the NF-κB pathway, reducing inflammation.
Induction of Ferroptosis via Slug-SLC7A11 Signaling Pathway
In the context of glioblastoma, Myrislignan has been found to induce ferroptosis, a form of iron-dependent programmed cell death, by modulating the Slug-SLC7A11 signaling pathway.[2][16]
Caption: Myrislignan induces ferroptosis by inhibiting the Slug-SLC7A11 axis.
References
- 1. Myrislignan attenuates lipopolysaccharide-induced inflammation reaction in murine macrophage cells through inhibition of NF-κB signalling pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NF-κB Inhibitor Myrislignan Induces Ferroptosis of Glioblastoma Cells via Regulating Epithelial-Mesenchymal Transformation in a Slug-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Myrislignan Induces Redox Imbalance and Activates Autophagy in Toxoplasma gondii [frontiersin.org]
- 4. Myrislignan Induces Redox Imbalance and Activates Autophagy in Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myrislignan Exhibits Activities Against Toxoplasma gondii RH Strain by Triggering Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myrislignan Exhibits Activities Against Toxoplasma gondii RH Strain by Triggering Mitochondrial Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.sdsu.edu [research.sdsu.edu]
- 8. research.uga.edu [research.uga.edu]
- 9. ouv.vt.edu [ouv.vt.edu]
- 10. instechlabs.com [instechlabs.com]
- 11. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A modified serial blood sampling technique and utility of dried-blood spot technique in estimation of blood concentration: application in mouse pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bff.pharmacologydiscoveryservices.com [bff.pharmacologydiscoveryservices.com]
- 14. einsteinmed.edu [einsteinmed.edu]
- 15. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 16. NF- κ B Inhibitor Myrislignan Induces Ferroptosis of Glioblastoma Cells via Regulating Epithelial-Mesenchymal Transformation in a Slug-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for (Rac)-Myrislignan as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Myrislignan, a prominent lignan found in the seeds of Myristica fragrans (nutmeg), has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anticancer effects.[1][2][3] As research into the therapeutic potential of nutmeg and its bioactive constituents expands, the need for accurate and reliable quantification of Myrislignan in plant extracts and pharmaceutical formulations becomes paramount. The use of a well-characterized reference standard is essential for ensuring the quality, consistency, and efficacy of these products. This document provides detailed application notes and protocols for the use of this compound as a reference standard in phytochemical analysis, focusing on High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) methods.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₁H₂₈O₆ |
| Molecular Weight | 388.45 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, acetonitrile, and other organic solvents. |
| Storage | Store at 2-8°C in a dry, dark place. |
Application I: Quantification of Myrislignan in Myristica fragrans Extract using HPLC-UV
This protocol outlines a method for the quantitative analysis of Myrislignan in ethanolic extracts of Myristica fragrans using HPLC with UV detection. This compound is used as a reference standard to construct a calibration curve for accurate quantification.
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard (≥98% purity)
-
Dried and powdered Myristica fragrans seeds
-
HPLC grade methanol
-
HPLC grade water
-
Formic acid (analytical grade)
-
Syringe filters (0.45 µm)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
3. Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC grade methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.
4. Preparation of Sample Extract:
-
Accurately weigh 1 g of powdered Myristica fragrans seeds into a flask.
-
Add 20 mL of 90% ethanol and extract using an ultrasonic bath for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC analysis.
5. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm
-
Column Temperature: 30°C
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of Myrislignan in the sample extract by interpolating its peak area on the calibration curve.
Method Validation Parameters (Illustrative)
The following table presents typical validation parameters for an HPLC-UV method for Myrislignan quantification. These values should be established in the user's laboratory.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL (R² > 0.999) |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 95 - 105% |
Application II: Sensitive Quantification of Myrislignan using UHPLC-MS/MS
For highly sensitive and selective quantification of Myrislignan, especially in complex matrices or at low concentrations, a UHPLC-MS/MS method is recommended.
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS) (e.g., Dehydrodiisoeugenol)
-
UHPLC-MS grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
2. Instrumentation:
-
UHPLC system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
3. Preparation of Standard and Sample Solutions:
-
Prepare stock and working standard solutions of this compound and the internal standard in methanol.
-
Prepare sample extracts as described in the HPLC-UV protocol.
-
Prior to injection, mix a known volume of the sample extract with a fixed concentration of the internal standard.
4. UHPLC-MS/MS Conditions:
-
Column: C18 UHPLC column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 2 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Myrislignan: Precursor ion [M+H]⁺ → Product ion (specific fragment)
-
Internal Standard: Precursor ion [M+H]⁺ → Product ion (specific fragment)
-
Method Validation Data (Adapted from a pharmacokinetic study)
The following data, adapted from a study on Myrislignan in rat plasma, can serve as a reference for method validation in a phytochemical context.[4]
| Parameter | Value |
| Linearity Range | 0.75 - 300 ng/mL (r > 0.995) |
| Lower Limit of Quantification (LLOQ) | 0.75 ng/mL |
| Intra-day Precision (%RSD) | < 11.49% |
| Inter-day Precision (%RSD) | < 11.49% |
| Accuracy (%RE) | -9.75% to 7.45% |
| Extraction Recovery | 90.16 ± 5.03% |
| Matrix Effect | 96.57 ± 4.12% |
Biological Activity and Signaling Pathways
This compound exhibits its pharmacological effects by modulating key cellular signaling pathways. Understanding these mechanisms is crucial for drug development and elucidating its therapeutic potential.
Anti-inflammatory Activity via NF-κB Pathway Inhibition
Myrislignan has been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] In response to inflammatory stimuli like lipopolysaccharide (LPS), Myrislignan prevents the degradation of the inhibitory protein IκBα. This action blocks the translocation of the NF-κB p65 subunit into the nucleus, thereby downregulating the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]
Caption: Myrislignan's inhibition of the NF-κB signaling pathway.
Modulation of PI3K/Akt and ERK/MAPK Pathways
Recent studies have indicated that Myrislignan can also modulate the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) and the Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) signaling pathways. Myrislignan has been found to induce apoptosis in gastric cancer cells by inhibiting the PI3K/Akt pathway.[3] Furthermore, it has been shown to inhibit the phosphorylation of ERK in the MAPK pathway, which is implicated in processes like osteoclast differentiation.[2]
References
- 1. Myrislignan attenuates lipopolysaccharide-induced inflammation reaction in murine macrophage cells through inhibition of NF-κB signalling pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myrislignan targets extracellular signal-regulated kinase (ERK) and modulates mitochondrial function to dampen osteoclastogenesis and ovariectomy-induced osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myrislignan Induces Apoptosis in Gastric Cancer Cell Line Through PI3K/AKT Signaling Pathway [ykxb.scu.edu.cn]
- 4. A Comparative Pharmacokinetic Study of Myrislignan by UHPLC–MS After Oral Administration of a Monomer and Myristica fragrans Extract to Rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing (Rac)-Myrislignan Yield from Crude Nutmeg Extract
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the yield of (Rac)-Myrislignan from crude nutmeg extract. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
A1: this compound is a racemic mixture of a naturally occurring lignan found in nutmeg (Myristica fragrans). Lignans are a class of polyphenolic compounds known for their diverse biological activities. Myrislignan, in particular, has garnered interest for its potential anti-inflammatory, neuroprotective, and anti-parasitic properties, making it a valuable compound for drug discovery and development.[1][2][3]
Q2: What are the major challenges in extracting and purifying this compound from nutmeg?
A2: The primary challenges stem from the complex chemical composition of nutmeg. The crude extract contains a wide array of compounds, including essential oils (sabinene, α-pinene, β-pinene, myristicin), fixed oils (trimyristin), other lignans, and pigments.[4] This complex matrix can lead to:
-
Co-extraction of impurities: Many of these compounds have similar polarities to myrislignan, making selective extraction difficult.
-
Low yield: Myrislignan is a minor component of the overall extract, necessitating efficient extraction and purification methods to obtain sufficient quantities.
-
Purification difficulties: Separation of myrislignan from structurally similar lignans and other interfering compounds requires optimized chromatographic techniques.
-
Compound stability: Lignans can be sensitive to heat and pH changes, which needs to be considered during extraction and purification.[3]
Q3: Which extraction method is best for maximizing this compound yield?
A3: The "best" method depends on available equipment, desired purity, and scalability.
-
Soxhlet extraction is a classical and exhaustive method but can be time-consuming and may degrade thermolabile compounds.[5]
-
Ultrasound-Assisted Extraction (UAE) offers a more rapid and efficient alternative to traditional maceration, often resulting in comparable or higher yields in a shorter time.[6][7]
-
Supercritical Fluid Extraction (SFE) with CO2 is a green and highly selective method that can yield a clean extract, but it requires specialized equipment.[8] For general laboratory use, UAE provides a good balance of efficiency, yield, and cost-effectiveness.
Q4: How can I quantify the amount of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying myrislignan.[9][10][11] A reversed-phase C18 column with a mobile phase consisting of a mixture of methanol or acetonitrile and water, often with a small amount of acid like formic or acetic acid, is typically used.[9][10] Detection is usually performed using a UV detector at a wavelength around 280 nm. For higher sensitivity and selectivity, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[9]
Troubleshooting Guides
Extraction Issues
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Low extract yield | 1. Inefficient grinding of nutmeg seeds.2. Inappropriate solvent-to-solid ratio.3. Insufficient extraction time or temperature.4. Incorrect solvent polarity. | 1. Grind nutmeg to a fine powder (e.g., -10+18 mesh) to increase surface area.[5]2. Use a solvent-to-solid ratio of at least 4:1 (v/w).[7]3. For UAE, optimize sonication time and temperature (e.g., 50°C for up to 3 hours). For maceration, allow for at least 72 hours.[6][7]4. Use a mid-polarity solvent like ethanol or ethyl acetate for initial extraction.[12] |
| Extract is very oily | High co-extraction of fixed oils (trimyristin). | 1. Perform a preliminary defatting step by first extracting with a non-polar solvent like n-hexane.[12]2. After the primary extraction with a polar solvent, chill the extract to precipitate the fats and filter them out. |
| Dark-colored extract | Co-extraction of pigments. | 1. This is common and can often be addressed during the purification steps.2. Consider a pre-wash of the powdered nutmeg with a less polar solvent to remove some pigments. |
Purification Issues
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Poor separation in column chromatography | 1. Inappropriate stationary phase or mobile phase.2. Column overloading.3. Improper column packing. | 1. Use silica gel (100-200 mesh) as the stationary phase. Start with a non-polar mobile phase (e.g., n-hexane) and gradually increase polarity with a solvent like ethyl acetate.[13]2. Use a crude extract to silica gel ratio of approximately 1:30 to 1:50 (w/w).3. Ensure the column is packed evenly without air bubbles. A wet slurry packing method is often preferred.[14] |
| This compound co-elutes with other compounds | Presence of compounds with very similar polarity. | 1. Use a shallower gradient in your column chromatography to improve resolution.2. Collect smaller fractions and analyze them by TLC or HPLC to identify the purest fractions.3. Consider using a different stationary phase, such as Sephadex LH-20, which separates based on size and polarity. |
| Difficulty in crystallizing purified this compound | 1. Presence of impurities.2. Incorrect choice of crystallization solvent.3. Supersaturation not achieved or lost too quickly. | 1. Ensure the fraction is of high purity using TLC or HPLC before attempting crystallization.2. Experiment with different solvent systems. A good starting point is a binary system of a solvent in which myrislignan is soluble (e.g., acetone, ethyl acetate) and an anti-solvent in which it is poorly soluble (e.g., n-hexane).[15][16]3. Slowly evaporate the solvent or cool the solution gradually to induce crystallization. Scratching the inside of the flask with a glass rod can also help initiate crystal formation. |
| Product oils out instead of crystallizing | The compound is coming out of solution above its melting point or in the presence of impurities. | 1. Add a small amount of the "good" solvent to redissolve the oil, then cool the solution much more slowly.2. Ensure the starting material for crystallization is of high purity. |
Data Presentation
Table 1: Comparison of Extraction Methods for Nutmeg Oleoresin
| Extraction Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Maceration | Absolute Ethanol | Room Temperature | 3 days | 9.63 | [7] |
| Ultrasound-Assisted Extraction (UAE) | Absolute Ethanol | Room Temperature | 10 min (40% power) | 8.26 | [17] |
| Ultrasound-Assisted Extraction (UAE) | Ethanol | 50 | 3 hours | 6.2 | [5] |
| Soxhlet Extraction | Ethanol | Boiling point | 8 hours | 12.8 (methanolic) | |
| Distillation-Maceration | Ethanol | - | - | 20.08 | [18] |
Note: The yields reported are for the total oleoresin or crude extract, not specifically for this compound. The actual yield of pure this compound will be significantly lower and is dependent on the efficiency of the subsequent purification steps.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Preparation: Grind dried nutmeg seeds to a fine powder (-10+18 mesh).
-
Extraction:
-
Place 200 g of nutmeg powder in a suitable vessel.
-
Add 800 mL of 96% ethanol (1:4 solid-to-solvent ratio).[8]
-
Submerge the ultrasonic probe into the mixture.
-
Sonicate at a frequency of 45 kHz for 45 minutes, with occasional shaking.[5][8]
-
Maintain the temperature at approximately 50°C during sonication.[5]
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and re-extract the solid residue twice more with the same volume of solvent.
-
Combine all filtrates.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at 50-60°C to obtain the crude extract.[8]
-
Protocol 2: Purification of this compound by Column Chromatography
-
Column Preparation:
-
Prepare a slurry of silica gel (100-200 mesh) in n-hexane.
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped. The amount of silica gel should be about 40-50 times the weight of the crude extract to be loaded.[14]
-
Add a thin layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude nutmeg extract in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Adsorb the dissolved extract onto a small amount of silica gel and dry it to a free-flowing powder.
-
Carefully load the dried sample onto the top of the column.
-
-
Elution:
-
Begin elution with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 9:1, 8:2, 7:3 n-hexane:ethyl acetate, and so on).
-
Collect fractions of a consistent volume (e.g., 20 mL).
-
-
Fraction Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate (e.g., 8:2 v/v).[8]
-
Visualize the spots under UV light (254 nm).
-
Pool the fractions containing the spot corresponding to this compound.
-
-
Final Concentration:
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified this compound.
-
Protocol 3: HPLC Quantification of this compound
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of methanol and water (e.g., 73:27 v/v).[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Detection: UV at 282 nm.[11]
-
Sample Preparation:
-
Accurately weigh a known amount of the nutmeg extract and dissolve it in a known volume of methanol to create a stock solution (e.g., 10 mg/mL).[19]
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Prepare a series of standard solutions of pure this compound of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Inject the sample solution and determine the concentration of this compound by interpolating its peak area on the calibration curve.
-
Mandatory Visualizations
Experimental Workflow for this compound Isolation and Purification
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathway: Inhibition of NF-κB by this compound
Caption: this compound's inhibition of the NF-κB signaling pathway.
References
- 1. Myrislignan attenuates lipopolysaccharide-induced inflammation reaction in murine macrophage cells through inhibition of NF-κB signalling pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ultrasound Assisted Extraction of Oleoresin from Nutmeg (Myristia Fragrans Houtt) | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Chemical diversity and pharmacological significance of the secondary metabolites of nutmeg (Myristica fragrans Houtt.) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijaseit.insightsociety.org [ijaseit.insightsociety.org]
- 6. researchgate.net [researchgate.net]
- 7. A comparative study of nutmeg (Myristica fragrans Houtt.) oleoresins obtained by conventional and green extraction techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 9. A Comparative Pharmacokinetic Study of Myrislignan by UHPLC–MS After Oral Administration of a Monomer and Myristica fragrans Extract to Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rjpbcs.com [rjpbcs.com]
- 12. agriculturejournals.cz [agriculturejournals.cz]
- 13. Purification and structural elucidation of three bioactive compounds isolated from Streptomyces coelicoflavus BC 01 and their biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. researchgate.net [researchgate.net]
- 18. sunankalijaga.org [sunankalijaga.org]
- 19. scribd.com [scribd.com]
Technical Support Center: Overcoming Low Solubility of (Rac)-Myrislignan in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low aqueous solubility of (Rac)-Myrislignan.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a racemic mixture of Myrislignan, a lignan compound naturally found in plants like Myristica fragrans (nutmeg). Lignans, as a class of compounds, are generally lipophilic, meaning they have poor solubility in water. This low aqueous solubility can significantly hinder its use in biological assays and preclinical studies, leading to challenges in achieving therapeutic concentrations and reliable experimental results.
Q2: What are the common approaches to improve the aqueous solubility of this compound?
A2: Several techniques can be employed to enhance the solubility of poorly water-soluble compounds like this compound. These include:
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent.
-
Cyclodextrin Complexation: Encapsulating the Myrislignan molecule within a cyclodextrin molecule.
-
Nanosuspension: Reducing the particle size of the compound to the nanometer range.
-
Solid Dispersion: Dispersing the compound in a solid hydrophilic carrier.
Q3: Which method is best for my experiment?
A3: The choice of method depends on several factors, including the required concentration of this compound, the experimental system (e.g., in vitro, in vivo), and the downstream applications. For initial in vitro screening, co-solvents might be a quick and easy solution. For in vivo studies, more advanced formulations like nanosuspensions or cyclodextrin complexes are often preferred due to their potential for improved bioavailability and reduced toxicity.
Troubleshooting Guides
Issue 1: this compound precipitates out of my aqueous buffer.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Concentration exceeds solubility limit. | Determine the approximate solubility of this compound in your specific buffer system. Start with a lower concentration and gradually increase it to find the saturation point. | A stable solution without precipitation. |
| Inadequate mixing or dissolution time. | Ensure vigorous mixing (e.g., vortexing, sonication) and allow sufficient time for dissolution. Gentle heating may also aid dissolution, but be cautious of potential degradation. | Complete dissolution of the compound. |
| pH of the buffer. | Although this compound is not ionizable, extreme pH values can affect the stability of the compound or other components in the buffer, indirectly influencing solubility. Ensure the buffer pH is within a stable range for your experiment. | Consistent solubility and experimental results. |
| Buffer composition. | High salt concentrations in the buffer can sometimes decrease the solubility of organic compounds (salting-out effect). If possible, try reducing the salt concentration or using an alternative buffer system. | Improved solubility of this compound. |
Issue 2: Low yield or encapsulation efficiency during formulation.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate solvent system (Nanosuspension/Solid Dispersion). | Optimize the choice of organic solvent and anti-solvent. The solvent should completely dissolve the drug, while the anti-solvent should cause rapid precipitation. | Formation of uniform nanoparticles with high drug loading. |
| Suboptimal drug-to-carrier ratio (Cyclodextrin/Solid Dispersion). | Perform a phase solubility study to determine the optimal molar ratio of this compound to the carrier (e.g., cyclodextrin, polymer). | Maximum complexation or dispersion efficiency. |
| Inefficient mixing or energy input (Nanosuspension). | Increase the homogenization speed/pressure or sonication time to ensure sufficient energy is provided for particle size reduction. | Smaller and more uniform particle size, leading to higher stability. |
| Loss of product during processing. | Minimize transfer steps and ensure all equipment is properly rinsed to recover any adhered product. For lyophilization, ensure complete freezing before applying vacuum to prevent product loss. | Higher final yield of the formulated product. |
Quantitative Data on Solubility Enhancement
Table 1: Co-Solvency - Solubility of Lignans in Ethanol-Water Mixtures
| Ethanol Concentration (% v/v) | Lignan Solubility (g/L) | Reference |
| 10 | Low | [1] |
| 25 | Moderate | [1] |
| 50 | High | [1][2] |
| 70 | Maximum | [3] |
| 90 | High | [2] |
| Note: The highest solubility for some lignans is observed around 60-70% ethanol concentration.[2][3] |
Table 2: Cyclodextrin Complexation - Solubility Enhancement of a Poorly Soluble Flavonoid (Chrysin)
| Cyclodextrin Type | Molar Ratio (Drug:CD) | Solubility Increase (fold) | Reference |
| β-Cyclodextrin (βCD) | 1:1 | 4.37 | [4] |
| Hydroxypropyl-β-CD (HPβCD) | 1:1 | 5.66 | [4] |
| Sulfobutylether-β-CD (SBECD) | 1:1 | 6.29 | [4] |
| Randomly-methylated-β-CD (RAMEB) | 1:1 | 7.41 | [4] |
| Randomly-methylated-β-CD (RAMEB) | 1:2 | 8.04 | [4] |
Table 3: Nanosuspension - Solubility Enhancement of a Poorly Soluble Drug
| Formulation | Particle Size (nm) | Solubility Increase (fold) | Reference |
| Raw Drug | >2000 | 1 | [5] |
| Nanosuspension | ~200-500 | ~1.15 | [5] |
| Note: While nanosizing primarily increases the dissolution rate, a modest increase in saturation solubility can also be observed.[5] |
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)
-
Molar Ratio Determination: Based on preliminary studies or literature on similar compounds, determine the optimal molar ratio of this compound to β-cyclodextrin (or its derivatives like HP-β-CD). A 1:1 or 1:2 ratio is a common starting point.
-
Mixing: Accurately weigh the calculated amounts of this compound and the cyclodextrin.
-
Kneading: Place the mixture in a mortar and add a small amount of a suitable solvent (e.g., a 50:50 ethanol:water mixture) to form a thick paste.
-
Trituration: Knead the paste thoroughly for 30-60 minutes. The solvent will slowly evaporate.
-
Drying: Dry the resulting powder in an oven at 40-50°C until a constant weight is achieved.
-
Sieving and Storage: Pass the dried complex through a fine-mesh sieve to obtain a uniform powder and store it in a desiccator.
Protocol 2: Preparation of this compound Nanosuspension (Anti-Solvent Precipitation - Sonication Method)
-
Organic Phase Preparation: Dissolve a known amount of this compound in a suitable organic solvent (e.g., ethanol, acetone) to prepare the organic phase.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., 0.5% w/v Hydroxypropyl methylcellulose - HPMC, or Poloxamer 188).
-
Precipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring. The drug will precipitate as nanoparticles.
-
Homogenization: Subject the resulting suspension to high-energy sonication (probe sonicator) in an ice bath to reduce the particle size and ensure uniformity. Optimize sonication time and amplitude.
-
Solvent Removal: Remove the organic solvent from the nanosuspension using a rotary evaporator under reduced pressure.
-
Characterization: Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Alcell® lignin solubility in ethanol–water mixtures | Semantic Scholar [semanticscholar.org]
- 4. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubility increases associated with crystalline drug nanoparticles: methodologies and significance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (Rac)-Myrislignan Stability and Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of (Rac)-Myrislignan to prevent its degradation. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: Based on general knowledge of phenolic compounds, this compound should be stored in a cool, dark, and dry place.[1] It is recommended to store it at temperatures between 2-8°C. For long-term storage, temperatures of -20°C are preferable.[2] The compound should be protected from light and oxygen to minimize degradation.[1] One study indicates that this compound dissolved in dimethyl sulfoxide (DMSO) can be stored at 4°C.[3]
Q2: What factors can cause the degradation of this compound?
A2: this compound, as a phenolic compound, is susceptible to degradation from several factors:
-
Temperature: Elevated temperatures can accelerate degradation.[4][5]
-
Light: Exposure to direct sunlight or other sources of UV radiation can lead to photochemical degradation.[1][5]
-
Oxygen: Oxidative degradation can occur, especially in the presence of light and heat.
-
pH: Extreme pH conditions may affect the stability of the compound. Phenolic compounds are generally more stable in acidic conditions.[4]
-
Moisture: High humidity can contribute to hydrolytic degradation.[1]
Q3: Is this compound stable in solution?
A3: The stability of this compound in solution depends on the solvent and storage conditions. A study involving the anti-Toxoplasma gondii activity of myrislignan reported dissolving it in DMSO and storing the solution at 4°C.[3] For analytical purposes, it has been shown to be stable in plasma at room temperature for 4 hours and at 4°C in an autosampler for 12 hours.[2] It is crucial to use high-purity solvents and to minimize the solution's exposure to light and oxygen.
Q4: How can I monitor the degradation of this compound?
A4: The degradation of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS).[2][6][7] These methods allow for the quantification of the parent compound and the detection of potential degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of potency or unexpected experimental results. | Degradation of this compound due to improper storage. | Verify storage conditions (temperature, light exposure). Prepare fresh solutions from a new stock of the compound. |
| Appearance of unknown peaks in chromatography. | Formation of degradation products. | Analyze the degradation products using mass spectrometry to identify their structures. Review storage and handling procedures to identify the cause of degradation. |
| Discoloration of the compound or solution. | Oxidation or other chemical reactions. | Discard the discolored material. Ensure future storage is under an inert atmosphere (e.g., argon or nitrogen) and protected from light. |
Experimental Protocols
Protocol 1: Stability Testing of this compound
This protocol outlines a method for assessing the stability of this compound under various stress conditions.
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol) at a known concentration.
- Aliquot the stock solution into separate vials for each stress condition.
2. Stress Conditions:
- Thermal Stress: Incubate samples at elevated temperatures (e.g., 40°C, 60°C) for a defined period.
- Photolytic Stress: Expose samples to a controlled light source (e.g., UV lamp) for a specific duration.
- Oxidative Stress: Add a small amount of an oxidizing agent (e.g., hydrogen peroxide) to the sample.
- pH Stress: Adjust the pH of the solution to acidic and basic conditions (e.g., pH 2, pH 10) using appropriate buffers.
3. Sample Analysis:
- At specified time points, withdraw an aliquot from each stressed sample.
- Analyze the samples using a validated UHPLC-MS or LC-MS/MS method to quantify the remaining this compound and identify any degradation products.[2][6][7]
4. Data Analysis:
- Calculate the percentage of degradation for each condition.
- Determine the degradation kinetics and half-life of the compound under each stress condition.
Protocol 2: Analytical Method for this compound Quantification
This protocol is based on a published UHPLC-MS method for the determination of myrislignan in rat plasma.[2]
-
Chromatographic System: Ultra-High Performance Liquid Chromatography system coupled with a mass spectrometer.
-
Column: Hypersil C18 column (50 mm × 4.6 mm, 3.0 µm).[2]
-
Mobile Phase: Methanol and water containing 0.1% acetic acid (80:20, v/v).[2]
-
Flow Rate: 0.3 mL/min.[2]
-
Ionization: Electrospray ionization (ESI) in positive selective-ion monitoring mode.[2]
-
Target Ions: m/z 397 for myrislignan.[2]
-
Internal Standard: Podophyllotoxin (m/z 437).[2]
Quantitative Data Summary
The following table summarizes the stability of this compound in rat plasma under various conditions as reported in a pharmacokinetic study.[2]
| Storage Condition | Nominal Concentration (ng/mL) | Determined Concentration (mean ± SD, ng/mL) | % RSD | % RE | Stability |
| Long-term (-20°C for 45 days) | 2.25 | 2.15 ± 0.18 | 8.37 | -4.44 | Stable |
| 15.0 | 14.2 ± 1.1 | 7.75 | -5.33 | Stable | |
| 270 | 240 ± 24.6 | 10.24 | -11.11 | Stable | |
| Freeze–thaw cycles (3 cycles, -20°C to 25°C) | 2.25 | 2.17 ± 0.15 | 6.91 | -3.56 | Stable |
| 15.0 | 14.8 ± 1.2 | 8.11 | -1.33 | Stable | |
| 270 | 251 ± 19.8 | 7.89 | -7.04 | Stable | |
| Short-term (Room temperature for 4 h) | 2.25 | 2.21 ± 0.19 | 8.60 | -1.78 | Stable |
| 15.0 | 15.4 ± 1.3 | 8.44 | 2.67 | Stable | |
| 270 | 282 ± 23.5 | 8.33 | 4.44 | Stable | |
| Post-preparative (Autosampler at 4°C for 12 h) | 2.25 | 2.45 ± 0.21 | 8.57 | 8.89 | Stable |
| 15.0 | 16.3 ± 1.4 | 8.59 | 8.67 | Stable | |
| 270 | 294 ± 26.2 | 8.91 | 9.00 | Stable |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comparative Pharmacokinetic Study of Myrislignan by UHPLC–MS After Oral Administration of a Monomer and Myristica fragrans Extract to Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myrislignan Induces Redox Imbalance and Activates Autophagy in Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Determination of myrislignan levels in BALB/c mouse plasma by LC-MS/MS and a comparison of its pharmacokinetics after oral and intraperitoneal administration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting (Rac)-Myrislignan Peak Tailing in Reverse-Phase HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the reverse-phase HPLC analysis of (Rac)-Myrislignan.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the analysis of this compound?
A1: Peak tailing is a chromatographic phenomenon where the peak shape is asymmetrical, with a trailing edge that is broader than the leading edge. In an ideal HPLC separation, peaks should be sharp and symmetrical (Gaussian). Peak tailing is problematic because it can lead to:
-
Inaccurate Quantification: Tailing peaks are difficult to integrate accurately, leading to unreliable quantitative results.
-
Reduced Resolution: Broadening of the peak can cause it to merge with adjacent peaks, making it difficult to resolve and quantify individual components in a mixture.
-
Lower Sensitivity: As the peak broadens, its height decreases, which can negatively impact the limit of detection and quantification.
For this compound, a phenolic compound, peak tailing can be a common issue that compromises the accuracy and reliability of analytical methods.
Q2: What are the most common causes of peak tailing for this compound in reverse-phase HPLC?
A2: The primary causes of peak tailing for phenolic compounds like this compound in reverse-phase HPLC are typically related to secondary chemical interactions with the stationary phase or issues with the analytical method. These include:
-
Secondary Silanol Interactions: Residual, unreacted silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18 columns) are a major contributor.[1][2] The phenolic hydroxyl groups of this compound can interact with these acidic silanol groups, causing some molecules to be retained longer and resulting in a "tail".[2]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase plays a crucial role. Lignans, being phenolic, have acidic hydroxyl groups with pKa values typically in the range of 7.4 to 11.4. If the mobile phase pH is close to the pKa of this compound, a mixture of its ionized and non-ionized forms will exist, leading to inconsistent retention and peak distortion.[3][4]
-
Column Overload: Injecting too much sample (mass overload) or too large a volume of sample (volume overload) can saturate the stationary phase, resulting in a poor peak shape.[5][6]
-
Column Degradation or Contamination: Accumulation of contaminants from the sample matrix or degradation of the stationary phase can create active sites that cause peak tailing.[7] A physical void at the column inlet can also lead to peak distortion.[5]
-
Extra-Column Effects: Issues outside of the analytical column, such as excessive tubing length or dead volume in fittings, can contribute to peak broadening and tailing.[4]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.
Step 1: Initial Assessment & Diagnosis
Before making any changes to your method, it is important to characterize the problem.
-
Observe the chromatogram: Is the tailing observed only for the this compound peak or for all peaks?
-
Quantify the tailing: Calculate the tailing factor or asymmetry factor. A value close to 1 is ideal, while values greater than 1.5 indicate significant tailing that needs to be addressed.
Step 2: Chemical-Based Troubleshooting (Analyte-Specific Tailing)
If only the this compound peak is tailing, focus on optimizing the chemical interactions.
Issue: Secondary Silanol Interactions and Mobile Phase pH
This compound's phenolic hydroxyl groups are prone to interacting with residual silanols on the column packing. The following workflow can help mitigate this issue.
Caption: Troubleshooting workflow for peak tailing caused by chemical interactions.
Experimental Protocol: Mobile Phase pH Adjustment
-
Prepare a modified mobile phase: Add a small amount of a volatile acid to the aqueous portion of your mobile phase to lower the pH to a range of 2.5-3.5. A common starting point is 0.1% (v/v) formic acid or acetic acid.
-
Equilibrate the column: Flush the column with at least 10-15 column volumes of the new mobile phase to ensure it is fully equilibrated.
-
Inject the sample: Analyze your this compound standard.
-
Compare chromatograms: Compare the peak shape with the one obtained using the original mobile phase. A significant improvement in symmetry suggests that silanol interactions were the primary cause.
Rationale: By operating at a low pH, the residual silanol groups on the stationary phase are protonated (Si-OH), minimizing their ability to interact with the phenolic hydroxyl groups of this compound. This leads to a more uniform interaction with the C18 stationary phase and a more symmetrical peak.
Issue: Column Overload
Injecting too concentrated a sample can lead to peak distortion.
Experimental Protocol: Testing for Mass Overload
-
Prepare serial dilutions: Dilute your this compound sample by a factor of 5 and 10 in the mobile phase.
-
Inject the dilutions: Analyze the diluted samples using the same HPLC method.
-
Observe the peak shape: If the peak tailing decreases or is eliminated upon dilution, you are likely overloading the column.
Solution: Reduce the concentration of your sample or inject a smaller volume.
Step 3: System-Based Troubleshooting (General Tailing)
If all peaks in your chromatogram are tailing, the problem is likely related to the HPLC system or the column itself.
Caption: Troubleshooting workflow for system-wide peak tailing.
Data Summary Tables
Table 1: Recommended Starting Conditions for this compound Analysis
| Parameter | Recommendation | Rationale |
| Column | High-purity, end-capped C18, 3-5 µm | Minimizes residual silanol groups. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% Formic or Acetic Acid | Low pH suppresses silanol interactions. |
| pH | 2.5 - 3.5 | Ensures phenolic hydroxyls and silanols are protonated. |
| Sample Solvent | Mobile phase or a weaker solvent | This compound is insoluble in water and slightly soluble in ethanol. Using a solvent stronger than the mobile phase can cause peak distortion. |
| Injection Volume | < 10 µL | Helps to prevent volume overload. |
Table 2: Troubleshooting Summary
| Symptom | Possible Cause | Recommended Action |
| Only this compound peak tails | Secondary silanol interactions | Lower mobile phase pH to 2.5-3.5. Use an end-capped column. |
| Mobile phase pH near pKa | Adjust pH to be at least 2 units away from the pKa. | |
| Mass overload | Dilute the sample. | |
| All peaks tail | Column void or contamination | Inspect and/or replace the column. |
| Extra-column volume | Check and optimize tubing and fittings. | |
| Blocked frit or guard column | Replace the guard column and/or in-line filter. Back-flush the column if permissible. |
Visualizing Chemical Interactions
The following diagram illustrates the unwanted secondary interaction between this compound and a residual silanol group on the HPLC stationary phase, which leads to peak tailing.
Caption: Interaction diagram of this compound with the stationary phase.
References
- 1. Myrislignan | C21H26O6 | CID 21636106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 4. chromtech.com [chromtech.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 7. researchgate.net [researchgate.net]
Matrix effects in the analysis of (Rac)-Myrislignan in complex samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects encountered during the analysis of (Rac)-Myrislignan in complex biological samples.
Troubleshooting Guide
This guide is designed to help researchers identify and resolve common issues related to matrix effects in the quantitative analysis of this compound.
Issue 1: Poor reproducibility and accuracy in this compound quantification.
-
Question: My calibration curves are non-linear, and the precision and accuracy of my quality control (QC) samples are outside the acceptable limits. What could be the cause?
-
Answer: Inconsistent analytical results are often a primary indicator of unmanaged matrix effects. Components in the biological matrix can interfere with the ionization of this compound and its internal standard (IS), leading to variable signal suppression or enhancement.[1][2] Phospholipids are a common cause of such interference in plasma and serum samples.[3][4]
Troubleshooting Steps:
-
Assess Matrix Effects: Quantify the extent of the matrix effect using a post-extraction spike experiment.[2][5] A significant and variable matrix factor across different lots of blank matrix confirms that matrix effects are the likely cause of the poor reproducibility.
-
Improve Sample Preparation: The most effective way to combat matrix effects is to improve the sample cleanup process.[6] If you are using a simple protein precipitation (PPT) method, consider switching to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[6][7]
-
Optimize Chromatography: Modify your chromatographic method to separate this compound from the co-eluting matrix components. This can be achieved by adjusting the mobile phase composition, the gradient profile, or by using a different type of analytical column.[5][8]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective tool to compensate for matrix effects, as it will be affected by ion suppression or enhancement in the same way as the analyte.[5]
-
Issue 2: Ion suppression observed for this compound.
-
Question: I am observing a significantly lower signal for this compound in my plasma samples compared to the neat standards. How can I confirm and mitigate this ion suppression?
-
Answer: Ion suppression is a common matrix effect where co-eluting endogenous compounds from the sample matrix interfere with the ionization of the analyte in the mass spectrometer's ion source, resulting in a reduced signal.[5][8]
Troubleshooting Steps:
-
Perform a Post-Column Infusion Experiment: This experiment will help identify the retention time windows where ion suppression is most pronounced.[2][5]
-
Adjust Chromatographic Conditions: Once the regions of ion suppression are identified, modify your LC method to shift the retention time of this compound away from these zones.[5]
-
Enhance Sample Cleanup: Implement a more rigorous sample preparation method to remove the interfering matrix components. Techniques like SPE can be optimized by testing different sorbents, wash solutions, and elution solvents to achieve a cleaner extract.[6][7]
-
Issue 3: Inconsistent internal standard (IS) response.
-
Question: The peak area of my internal standard is fluctuating significantly between samples. How can I address this?
-
Answer: An inconsistent IS response suggests that the internal standard is also being affected by variable matrix effects.[5] If the IS and this compound are not affected to the same degree, it can lead to inaccurate quantification.[5]
Troubleshooting Steps:
-
Evaluate IS Co-elution: Ensure that the internal standard co-elutes with this compound or elutes in a region with a similar matrix effect.[5]
-
Assess Matrix Effect on IS: Perform a post-extraction spike experiment for the internal standard to determine its matrix factor.
-
Consider a Different IS: If the chosen IS is not tracking the analyte's behavior, consider using a different one. A stable isotope-labeled internal standard for this compound is the ideal choice.[5]
-
Frequently Asked Questions (FAQs)
-
Q1: What are matrix effects in the context of this compound bioanalysis?
-
A1: Matrix effects are the alteration of the ionization efficiency (suppression or enhancement) of this compound by co-eluting, undetected components in the sample matrix.[2][3] In the analysis of this compound from biological matrices like plasma or serum, these effects can lead to inaccurate and imprecise quantification.[1]
-
Q2: What are the primary causes of matrix effects in plasma-based this compound assays?
-
A2: The primary culprits behind matrix effects in plasma and serum samples are phospholipids from cell membranes.[3][4] These molecules can be co-extracted with this compound and interfere with the ionization process in the mass spectrometer source.[4] Other endogenous substances like salts and metabolites can also contribute to matrix effects.[2][8]
-
Q3: How can I quantitatively assess the magnitude of matrix effects in my assay?
-
A3: A common quantitative method is the post-extraction spike technique.[2] This involves comparing the peak area of an analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solution at the same concentration.[2][5]
-
Q4: Can sample dilution help in reducing matrix effects?
-
A4: Yes, diluting the sample extract can be a simple and effective way to reduce the concentration of interfering matrix components, thereby minimizing matrix effects.[9] However, this approach is only feasible if the resulting concentration of this compound remains above the lower limit of quantification (LLOQ) of the analytical method.[9]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for this compound Analysis
| Sample Preparation Technique | Principle | Advantages | Disadvantages | Typical Matrix Effect (%)[10][11] |
| Protein Precipitation (PPT) | Proteins are precipitated using an organic solvent (e.g., acetonitrile, methanol) or an acid. | Simple, fast, inexpensive. | May not effectively remove phospholipids and other interferences, leading to significant matrix effects. | 10-25% |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Can provide cleaner extracts than PPT by removing salts and some polar interferences. | Can be labor-intensive and may have lower recovery for some analytes. | 5-15% |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Provides the cleanest extracts, leading to minimal matrix effects. Highly selective and can be automated. | More expensive and requires method development to optimize the sorbent, wash, and elution steps. | < 5% |
Table 2: LC-MS/MS Method Parameters for this compound Quantification in Plasma
| Parameter | Condition 1[10][12] | Condition 2[11] |
| LC Column | ACE Ultracore Super C18 (2.5 μm, 2.1 × 50 mm) | Hypersil C18 (3.0 µm, 50 mm × 4.6 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water | Water with 0.1% Acetic Acid |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Methanol |
| Flow Rate | 0.4 mL/min | 0.3 mL/min |
| Gradient/Isocratic | Gradient | Isocratic (80:20, Methanol:Water) |
| Ionization Mode | Positive ESI | Positive ESI |
| MRM Transition | m/z 397.4 → 216.1 | m/z 397 → [Not Specified] |
| Internal Standard | Dehydrodiisoeugenol | Podophyllotoxin |
| LLOQ | 1 ng/mL | 0.75 ng/mL |
| Linearity | 1 - 1000 ng/mL | 0.75 - 300 ng/mL |
| Matrix Effect | ~8.4% | ~3.4% |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Qualitatively Assess Matrix Effects
-
Preparation:
-
Prepare a standard solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).
-
Prepare a blank plasma sample by performing the same extraction procedure used for the study samples.
-
-
Setup:
-
Infuse the this compound standard solution at a constant flow rate (e.g., 10 µL/min) into the LC eluent stream post-column and pre-ion source using a T-connector.
-
-
Analysis:
-
Once a stable baseline signal for this compound is achieved, inject the extracted blank plasma sample onto the LC-MS/MS system.
-
Monitor the this compound MRM transition throughout the chromatographic run.
-
-
Interpretation:
-
A decrease in the baseline signal indicates regions of ion suppression.
-
An increase in the baseline signal indicates regions of ion enhancement.
-
Protocol 2: Post-Extraction Spike Experiment to Quantify Matrix Effects
-
Preparation:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike this compound and the internal standard into the final reconstitution solvent at low, medium, and high QC concentrations.
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix. Spike this compound and the internal standard into the dried extracts at the same low, medium, and high QC concentrations.
-
-
-
Analysis:
-
Analyze both sets of samples using the developed LC-MS/MS method.
-
-
Calculation:
-
Calculate the Matrix Factor (MF) using the following formula:
-
MF = (Peak Area in Set B) / (Mean Peak Area in Set A)
-
-
An MF of 1 indicates no matrix effect. An MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.
-
Visualizations
Caption: Troubleshooting workflow for matrix effects.
Caption: Comparison of sample preparation techniques.
References
- 1. youtube.com [youtube.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mastelf.com [mastelf.com]
- 8. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Comparative Pharmacokinetic Study of Myrislignan by UHPLC–MS After Oral Administration of a Monomer and Myristica fragrans Extract to Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of myrislignan levels in BALB/c mouse plasma by LC-MS/MS and a comparison of its pharmacokinetics after oral and intraperitoneal administration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (Rac)--Myrislignan
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of isolated (Rac)-Myrislignan.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound, offering potential causes and solutions in a straightforward question-and-answer format.
Recrystallization Troubleshooting
Q1: My this compound will not crystallize from solution, even after cooling.
A1: This is a common issue that can arise from several factors:
-
Too much solvent: The concentration of this compound may be below its saturation point.
-
Solution: Heat the solution to evaporate some of the solvent and then allow it to cool again.
-
-
Inappropriate solvent: The chosen solvent may be too good at dissolving this compound at all temperatures.
-
Solution: Try a different solvent or a solvent system (a mixture of a good solvent and a poor solvent). Common solvent systems for lignans include ethanol/water, acetone/hexane, and ethyl acetate/hexane.
-
-
Supersaturation: The solution may be supersaturated, a state where the concentration of the solute is higher than its solubility, but it has not yet precipitated.
-
Solution 1: Seeding. Add a seed crystal of pure this compound to the solution to initiate crystallization.
-
Solution 2: Scratching. Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Q2: An oil has formed instead of crystals.
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.
-
Possible Cause: The boiling point of the solvent is too high, or the solution is cooling too rapidly.
-
Solution 1: Reheat the solution and add a small amount of a co-solvent in which this compound is more soluble to lower the saturation temperature. Allow the solution to cool more slowly.
-
Solution 2: Choose a solvent with a lower boiling point.
-
Q3: The recovered crystals are discolored or appear impure.
A3: This indicates that impurities are co-crystallizing with your product.
-
Possible Cause: The chosen solvent does not effectively discriminate between this compound and the impurities.
-
Solution 1: Perform a hot filtration step to remove any insoluble impurities before allowing the solution to cool.
-
Solution 2: Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
-
Solution 3: A second recrystallization step may be necessary to achieve the desired purity.
-
Silica Gel Column Chromatography Troubleshooting
Q1: I am getting poor separation of this compound from other compounds.
A1: Inadequate separation can be due to several factors related to the mobile phase and stationary phase.
-
Inappropriate solvent system (mobile phase): The polarity of the eluent may be too high or too low.
-
Solution: Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good separation on TLC (with the spot for this compound having an Rf value between 0.2 and 0.4) is a strong indicator of a suitable solvent system for column chromatography. For lignans, solvent systems such as hexane/ethyl acetate or chloroform/methanol are often effective.
-
-
Column overloading: Too much crude sample has been loaded onto the column.
-
Solution: Use a larger column or reduce the amount of sample loaded. A general rule of thumb is a sample-to-silica ratio of 1:30 to 1:100 by weight.
-
-
Poor column packing: Cracks or channels in the silica gel bed can lead to uneven flow and poor separation.
-
Solution: Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.
-
Q2: this compound is taking too long to elute, or it is not eluting at all.
A2: This suggests that the mobile phase is not polar enough to move the compound down the column.
-
Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate.
Q3: The collected fractions are still a mixture of compounds.
A3: This could be due to the elution of compounds with very similar polarities.
-
Solution 1: Use a shallower gradient in your solvent system to improve resolution.
-
Solution 2: Consider using a different stationary phase, such as alumina, or a different chromatographic technique like preparative HPLC for finer separation.
Data Presentation
The following tables provide representative data on the purification of this compound. Note that actual results will vary depending on the initial purity of the sample and the specific experimental conditions.
Table 1: Purity Improvement of this compound via Recrystallization
| Purification Step | Initial Purity (HPLC Area %) | Final Purity (HPLC Area %) | Yield (%) |
| First Recrystallization (Ethanol/Water) | 85% | 95% | 75% |
| Second Recrystallization (Ethanol/Water) | 95% | >99% | 80% |
Table 2: Purity Improvement of this compound via Silica Gel Column Chromatography
| Elution Solvent System (Hexane:Ethyl Acetate) | Fraction(s) Containing this compound | Purity (HPLC Area %) |
| 80:20 | Early Fractions | < 50% (Co-eluting with nonpolar impurities) |
| 70:30 | Main Fractions | 90-95% |
| 60:40 | Later Fractions | < 80% (Co-eluting with more polar impurities) |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Test the solubility of a small amount of the impure this compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. A common and effective solvent system for lignans is a mixture of ethanol and water.
-
Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent (e.g., ethanol) to just cover the solid. Heat the mixture gently (e.g., on a hot plate) while stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. For further crystallization, the flask can be placed in an ice bath.
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the compound's melting point.
Protocol 2: Purification of this compound by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar solvent of your chosen mobile phase (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column with the stopcock closed. Allow the silica gel to settle, then open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable volatile solvent. Carefully add the sample to the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing it (gradient elution). For example, start with 100% hexane and gradually increase the percentage of ethyl acetate.
-
Fraction Collection: Collect the eluate in a series of labeled test tubes or flasks.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the purified this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Diagram 1: General Workflow for Purification of this compound
Caption: Workflow for the isolation and purification of this compound.
Diagram 2: Decision Tree for Recrystallization Troubleshooting
Caption: Decision tree for troubleshooting crystallization failure.
Diagram 3: Logical Relationship in Column Chromatography Solvent Selection
Caption: Relationship between solvent polarity and elution order.
Technical Support Center: Large-Scale Synthesis of (Rac)-Myrislignan
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of (Rac)-Myrislignan.
Troubleshooting Guide
Issue 1: Low Yield of this compound in the Oxidative Coupling Step
Question: We are experiencing low yields during the oxidative coupling of isoeugenol to form the dimeric precursor of this compound. What are the potential causes and solutions?
Answer:
Low yields in the oxidative coupling of phenols like isoeugenol are a common challenge.[1] Several factors can contribute to this issue. Over-oxidation of the starting material and the desired product can lead to the formation of polymeric byproducts and other degradation products.[1][2] Additionally, the reaction can produce a mixture of C-C and C-O coupled products, reducing the selectivity for the desired 8-O-4' linkage.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Over-oxidation | Optimize the reaction time and temperature. Use a milder oxidizing agent or a catalyst that promotes selective coupling. Consider using a photocatalytic system with in situ product protection, for example, through borate complexation.[2] | Increased yield of the desired dimer and reduced formation of polymeric byproducts. |
| Incorrect Stoichiometry | Carefully control the stoichiometry of the oxidizing agent. An excess can lead to over-oxidation. | Improved selectivity and yield of the target compound. |
| Low Reactivity | Ensure the starting isoeugenol is of high purity. Impurities can interfere with the reaction. Adjust the pH of the reaction medium, as it can significantly influence the oxidation potential of phenols. | Enhanced reaction rate and conversion to the desired product. |
| Poor Catalyst Performance | If using a catalyst (e.g., transition metal complexes or enzymes like laccase), screen different catalysts and optimize the catalyst loading.[3] Ensure the catalyst is not being poisoned by impurities. | Increased catalytic activity and selectivity towards the 8-O-4' linkage. |
Experimental Workflow for Oxidative Coupling Optimization:
Caption: Troubleshooting workflow for low yield in oxidative coupling.
Issue 2: Difficulty in Purifying this compound
Question: We are facing challenges in purifying the final this compound product. The crude mixture contains several closely related impurities. What purification strategies are recommended?
Answer:
The purification of neolignans can be challenging due to the presence of diastereomers and other structurally similar byproducts from the coupling reaction.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of Diastereomers | Employ chiral chromatography (e.g., HPLC with a chiral column) for analytical and small-scale separation. For large-scale purification, consider derivatization to separate diastereomers followed by removal of the chiral auxiliary. | Separation of the desired racemic mixture from other diastereomeric impurities. |
| Structurally Similar Byproducts | Utilize advanced chromatographic techniques such as flash chromatography with high-resolution silica gel or automated flash chromatography systems.[4] Experiment with different solvent systems to improve separation. | Improved resolution and isolation of the pure product. |
| Polymeric Impurities | Perform a preliminary purification step like precipitation or trituration to remove high molecular weight polymers before chromatography. | Reduced column loading and improved chromatographic separation. |
| Residual Reagents | Ensure proper work-up procedures to remove unreacted starting materials and reagents before chromatographic purification. | Cleaner crude product leading to more efficient purification. |
Purification Workflow:
Caption: A general workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of this compound?
A1: The key and most challenging step is the oxidative coupling of two isoeugenol molecules to form the 8-O-4' linkage. This step determines the overall yield and the impurity profile of the synthesis. Careful control of reaction conditions and choice of oxidizing agent are crucial for success.
Q2: Are there any specific safety precautions to consider during the large-scale synthesis?
A2: Yes. Isoeugenol can be a skin sensitizer.[5] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. The oxidative coupling reaction may involve flammable solvents and potentially hazardous oxidizing agents. The synthesis should be carried out in a well-ventilated fume hood, and appropriate fire safety measures should be in place. A thorough risk assessment should be conducted before commencing any large-scale synthesis.
Q3: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
A3: For reaction monitoring, Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are suitable. For the characterization of the final this compound product, a combination of techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): To assess purity and quantify the product.
-
Infrared (IR) Spectroscopy: To identify functional groups.
Q4: Can enzymatic methods be used for the synthesis of this compound?
A4: Yes, enzymatic methods using oxidoreductases like laccases or peroxidases are a potential green alternative to chemical oxidants for the oxidative coupling of isoeugenol.[3] These methods can offer higher selectivity and milder reaction conditions. However, challenges in enzyme stability, cost, and scalability for large-scale production may need to be addressed.
Experimental Protocol: Oxidative Coupling of Isoeugenol (Illustrative)
Disclaimer: This is a generalized protocol based on the synthesis of related neolignans. Optimization for large-scale production of this compound is required.
Materials:
-
Isoeugenol (high purity)
-
Oxidizing agent (e.g., Ferric chloride (FeCl₃), Silver oxide (Ag₂O), or an enzymatic system like Laccase/O₂)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or a suitable buffer for enzymatic reactions)
-
Quenching agent (e.g., Saturated aqueous sodium thiosulfate for chemical oxidants)
-
Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a multi-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve isoeugenol in the anhydrous solvent.
-
Reaction Initiation: Cool the solution to the desired temperature (e.g., 0 °C or room temperature, depending on the oxidant). Slowly add a solution of the oxidizing agent to the stirred isoeugenol solution over a period of 1-2 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Quenching: Once the reaction is complete, quench the reaction by adding the appropriate quenching agent.
-
Work-up:
-
If using an organic solvent, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable solvent gradient (e.g., hexane/ethyl acetate) to obtain this compound.
Reaction Pathway Diagram:
Caption: General reaction pathway for the synthesis of this compound.
References
- 1. Oxidative coupling of phenols - Wikipedia [en.wikipedia.org]
- 2. Photocatalytic Oxidative Dimerization of Electronically Diverse Phenols Using Borate to Prevent Overoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Inline purification in continuous flow synthesis – opportunities and challenges [beilstein-journals.org]
- 5. Chemistry of Isoeugenol and Its Oxidation Products: Mechanism and Kinetics of Isoeugenol as a Skin Sensitizer - PMC [pmc.ncbi.nlm.nih.gov]
Interference of phenolic compounds in (Rac)-Myrislignan bioassays
Welcome to the technical support center for (Rac)-Myrislignan bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential issues and frequently asked questions related to their experiments.
Troubleshooting Guide
This guide addresses common problems encountered during this compound bioassays, with a focus on interference from other phenolic compounds.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or non-reproducible results | Aggregate Formation: Phenolic compounds, including flavonoids, can form aggregates in bioassay buffers, leading to non-specific inhibition and false-positive results.[1][2] This is a common issue with compounds like quercetin and rhamnetin.[2] | - Include a non-ionic detergent: Add a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 to the assay buffer to help solubilize aggregates.[1] - Vary compound concentration: Test a wide range of Myrislignan concentrations to observe if a dose-dependent effect is maintained. Aggregate-based inhibition often shows a steep, non-classical dose-response curve. - Pre-incubation checks: Visually inspect solutions for any precipitation or turbidity after adding Myrislignan and any other phenolic compounds. |
| Higher than expected inhibitory activity | Synergistic Effects or Interference: The bioactivity of Myrislignan may be potentiated by other compounds in a mixture, or other phenolic compounds present could be contributing to the observed effect. | - Test individual compounds: If working with an extract, purify Myrislignan and test it in isolation to determine its intrinsic activity. Also, test other major phenolic components of the extract individually. - Use a counterscreen: Employ a secondary, unrelated bioassay to test for non-specific activity of your sample. |
| Low or no activity of Myrislignan | Antagonistic Effects: Other compounds in your sample may be interfering with the biological target or the detection system of your assay. Degradation: Myrislignan may be unstable under your specific experimental conditions (e.g., pH, light exposure). | - Simplify the sample matrix: If possible, use a purified form of Myrislignan rather than a complex extract. - Check for assay interference: Run controls to ensure that other sample components do not interfere with the assay's detection method (e.g., fluorescence quenching, absorbance interference). - Optimize storage and handling: Store Myrislignan stock solutions protected from light and at an appropriate temperature (e.g., -20°C or -80°C). Prepare working solutions fresh for each experiment. |
| High background signal in the assay | Autofluorescence/Absorbance of Interfering Compounds: Phenolic compounds often exhibit intrinsic fluorescence or absorbance at wavelengths used in bioassays, leading to high background readings. | - Run a sample blank: For each sample, prepare a control well that contains the sample but not a key assay reagent (e.g., the enzyme or substrate) to measure the intrinsic signal from the sample itself. Subtract this background value from your sample readings. - Adjust detection wavelengths: If possible, select excitation and emission wavelengths that minimize the contribution from interfering compounds. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that could be affected by interfering compounds?
A1: this compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor-kappa B) signaling pathway.[3] It prevents the degradation of IκB-α, which in turn blocks the translocation of the NF-κB p65 subunit to the nucleus.[3] This leads to a downstream reduction in the expression of pro-inflammatory mediators like iNOS, COX-2, TNF-α, and IL-6.[3] Interference could occur if other compounds in the assay modulate this pathway or affect the viability of the cells being studied.
Q2: Which types of phenolic compounds are most likely to interfere with my Myrislignan bioassay?
A2: Flavonoids are a class of phenolic compounds that are particularly prone to forming aggregates in aqueous solutions, which can lead to non-specific inhibition in a wide range of bioassays.[1][2] Quercetin and rhamnetin are well-documented examples of such "promiscuous inhibitors".[2] Therefore, if your Myrislignan sample is derived from a crude extract, it is crucial to be aware of the potential for interference from co-occurring flavonoids.
Q3: How can I confirm that the observed activity is specific to Myrislignan and not an artifact of interference?
A3: To confirm the specific activity of Myrislignan, you should:
-
Use a purified compound: Whenever possible, use highly purified this compound.
-
Include a detergent control: As mentioned in the troubleshooting guide, performing the assay in the presence and absence of a non-ionic detergent like Triton X-100 can help identify aggregate-based inhibition.[1]
-
Orthogonal assays: Validate your findings in a different type of assay that relies on a distinct detection method or biological principle.
-
Structure-activity relationship (SAR) studies: If available, test structurally related analogs of Myrislignan to see if the observed activity follows expected trends.
Q4: Are there any known drug-drug interactions between Myrislignan and other phenolic compounds at the metabolic level?
A4: While specific studies on the metabolic interactions between Myrislignan and other phenolic compounds are limited, it is known that polyphenols can interact with drug-metabolizing enzymes.[4] Phenolic compounds can modulate the activity of cytochrome P450 enzymes and other detoxification systems.[4] This could potentially alter the metabolism and, consequently, the bioavailability and bioactivity of Myrislignan in in vivo or complex cellular models.
Experimental Protocols
General Protocol for an In Vitro Anti-Inflammatory Assay (NF-κB Inhibition)
This protocol is a generalized example for assessing the anti-inflammatory effects of this compound in a macrophage cell line (e.g., RAW 264.7).
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Inflammatory Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve with sodium nitrite should be used to quantify NO production.
-
-
Cell Viability Assay (MTT Assay):
-
After collecting the supernatant for the Griess assay, add 20 µL of MTT solution (5 mg/mL) to the remaining media in the wells and incubate for 4 hours.
-
Remove the media and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm. This is to ensure that the observed inhibition is not due to cytotoxicity.
-
Visualizations
Signaling Pathway of Myrislignan-mediated NF-κB Inhibition
Myrislignan inhibits the NF-κB signaling pathway.
Experimental Workflow for Investigating Phenolic Interference
Workflow to troubleshoot potential bioassay interference.
References
- 1. Aggregating Behavior of Phenolic Compounds — A Source of False Bioassay Results? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aggregating behavior of phenolic compounds--a source of false bioassay results? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myrislignan attenuates lipopolysaccharide-induced inflammation reaction in murine macrophage cells through inhibition of NF-κB signalling pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interactions of polyphenolic compounds with drug disposition and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Selecting an appropriate internal standard for (Rac)-Myrislignan quantification
This guide provides researchers, scientists, and drug development professionals with detailed information on selecting and validating an appropriate internal standard (IS) for the accurate quantification of (Rac)-Myrislignan.
FAQ: How do I select and validate an appropriate internal standard for the quantification of this compound?
Answer:
Selecting a suitable internal standard is critical for achieving accurate and precise quantification in chromatographic methods like HPLC or GC.[1] An internal standard is a compound of known concentration added to all samples, calibration standards, and quality controls to correct for variations in sample preparation, injection volume, and instrument response.[1][2][3][4] The quantification is then based on the ratio of the analyte's response to the internal standard's response.[1]
1. Key Selection Criteria for an Internal Standard
An ideal internal standard should possess the following characteristics:
-
Structural Similarity: It should be chemically and structurally similar to this compound to ensure comparable behavior during sample extraction and chromatographic analysis.[1][3][5]
-
Purity and Stability: The IS must be of high purity and chemically stable throughout the entire analytical procedure.[3][5]
-
Commercial Availability: It should be readily and reliably available in a pure form.[3]
-
Resolution: The IS peak must be well-resolved from the this compound peak and any other components in the sample matrix.[1][3] For mass spectrometry (MS) detectors, co-elution may be acceptable if the compounds have different mass-to-charge ratios.[5]
-
Absence in Sample: It must not be naturally present in the test samples.[1][2][3]
-
Similar Elution: It should elute near the analyte of interest to ensure that both are subjected to similar chromatographic conditions.[3]
2. Workflow for Internal Standard Selection
The following diagram outlines the logical workflow for selecting and validating an internal standard for this compound analysis.
Caption: Workflow for the selection and validation of an internal standard.
3. Potential Internal Standard Candidates for this compound
This compound is a neolignan found in plants like Myristica fragrans[6][7]. Since a stable-isotope labeled version of Myrislignan may not be commercially available, structurally similar lignans are excellent candidates. Below is a comparison of this compound with other commercially available lignans that could serve as potential internal standards.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Structural Class | Rationale for Selection |
| This compound (Analyte) | C₂₁H₂₆O₆ | 374.43 | Neolignan | - |
| Pinoresinol | C₂₀H₂₂O₆ | 358.39 | Lignan | Shares the core furanofuran lignan structure and similar polarity. |
| Matairesinol | C₂₀H₂₂O₆ | 358.39 | Lignan (Dibenzylbutyrolactone) | Possesses a similar dibenzylbutane skeleton, often co-occurs with other lignans. |
| Lariciresinol | C₂₀H₂₄O₆ | 360.40 | Lignan | Structurally related to pinoresinol with similar functional groups. |
| Syringaresinol | C₂₂H₂₆O₈ | 418.44 | Lignan | Contains methoxy groups similar to Myrislignan, suitable for reversed-phase LC. |
4. Experimental Protocol for Internal Standard Validation
This protocol outlines the necessary steps to validate a chosen internal standard (e.g., Pinoresinol) for the quantification of this compound using High-Performance Liquid Chromatography (HPLC).
Step 1: Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and 10 mg of the chosen IS (e.g., Pinoresinol) in separate 10 mL volumetric flasks using a suitable solvent (e.g., Methanol or Acetonitrile). Sonicate to ensure complete dissolution.
-
Working Standard Solution: Prepare a series of working standard solutions of this compound by serial dilution from the stock solution.
-
IS Spiking Solution: Prepare a working solution of the IS at a concentration that will yield a response similar to the mid-point of the analyte's calibration range.
Step 2: Chromatographic System Suitability
-
Develop an HPLC method (e.g., reversed-phase C18 column, mobile phase of acetonitrile and water with 0.1% formic acid) that provides good peak shape for this compound.
-
Inject a solution containing both this compound and the potential IS.
-
Verification: Confirm that the two peaks are baseline resolved (Resolution > 1.5) and that both peaks are symmetrical (Tailing Factor between 0.9 and 1.2).
Step 3: Construction of the Calibration Curve
-
Prepare a set of at least five calibration standards by spiking a fixed volume of the IS Spiking Solution into each this compound working standard solution. This ensures the IS concentration is constant across all standards.[2][4]
-
Inject each calibration standard into the HPLC system in triplicate.
-
Calculate the Peak Area Ratio (PAR) for each standard:
-
PAR = (Peak Area of this compound) / (Peak Area of Internal Standard)
-
-
Construct a calibration curve by plotting the PAR (y-axis) against the known concentration of this compound (x-axis).
-
Perform a linear regression analysis on the data. The curve should have a coefficient of determination (R²) ≥ 0.99 for acceptance.[8]
Step 4: Method Validation Perform the following tests using Quality Control (QC) samples prepared at low, medium, and high concentrations within the calibration range.
-
Accuracy: Analyze the QC samples and calculate the concentration using the calibration curve. Accuracy is expressed as the percentage recovery of the known amount. The mean value should be within ±15% of the actual value.
-
Precision: Assess repeatability (intra-day precision) by analyzing multiple replicates of each QC level on the same day. Assess intermediate precision (inter-day precision) by repeating the analysis on a different day. The Relative Standard Deviation (RSD) should not exceed 15%.[9]
-
Linearity: Confirmed by the R² value obtained during the calibration curve construction.
5. Troubleshooting Common Issues
-
Q: What should I do if the chosen internal standard co-elutes with another peak from my sample matrix?
-
A: You must select a different internal standard. Alternatively, modify the chromatographic conditions (e.g., change the mobile phase gradient, switch to a different column chemistry) to achieve separation. An un-resolved IS peak will lead to inaccurate quantification.[1]
-
-
Q: The peak area of my internal standard varies significantly between injections. What is the cause?
-
A: While the purpose of an IS is to correct for variability, large fluctuations can indicate a problem. Check for IS instability in the sample solvent, inconsistent sample preparation (inaccurate pipetting of the IS), or instrument issues like an inconsistent autosampler.
-
-
Q: My calibration curve is not linear (R² < 0.99). How can I fix this?
-
A: This may be due to detector saturation, issues with standard preparation, or a concentration range that is too wide. Ensure the concentration of your highest standard is not saturating the detector. If necessary, narrow the concentration range and prepare fresh standards.
-
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. Internal standard - Wikipedia [en.wikipedia.org]
- 3. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Myrislignan | C21H26O6 | CID 21636106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Qualitative and Quantitative Analysis of Lignan Constituents in Caulis Trachelospermi by HPLC-QTOF-MS and HPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Oral Bioavailability of (Rac)-Myrislignan
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the oral bioavailability of (Rac)-Myrislignan.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability limited?
This compound is a lignan compound found in plants such as Myristica fragrans (nutmeg). Like many other lignans, it exhibits poor oral bioavailability. This limitation is primarily attributed to two factors:
-
Low Aqueous Solubility: Myrislignan is a poorly water-soluble compound, which limits its dissolution in the gastrointestinal fluids—a prerequisite for absorption.
-
Extensive First-Pass Metabolism: After absorption, Myrislignan undergoes significant metabolism in the gut wall and liver, primarily by Cytochrome P450 enzymes. This reduces the amount of unchanged drug reaching systemic circulation. A study in mice revealed that the oral bioavailability of Myrislignan was merely 1.97% of that achieved with intraperitoneal administration, highlighting the significance of these barriers.[1][2][3]
Q2: What are the primary metabolic pathways affecting orally administered this compound?
The metabolism of lignans, including Myrislignan, is predominantly carried out by Cytochrome P450 (CYP) enzymes in the liver and intestines.[4][5][6] Key metabolic reactions include:
-
O-Demethylation: Removal of a methyl group.
-
Hydroxylation: Addition of a hydroxyl group.
-
Furan Ring Opening: Cleavage of the furan ring structure.[7]
Several CYP isoforms, such as CYP3A4 and CYP2C9, are known to be involved in the metabolism of various lignans.[4][8] Some lignans can also act as mechanism-based inhibitors of these enzymes, leading to potential drug-drug interactions.[9]
Caption: General metabolic pathway of this compound.
Q3: Does P-glycoprotein (P-gp) impact the intestinal absorption of this compound?
P-glycoprotein (P-gp) is an efflux transporter protein located on the apical membrane of intestinal epithelial cells. It actively pumps substrates back into the intestinal lumen, thereby limiting their net absorption. While direct studies on Myrislignan as a P-gp substrate are limited, other lignans have been shown to interact with P-gp. For instance, macelignan, a structurally similar lignan, has been identified as a P-gp inhibitor.[10][11] Therefore, it is plausible that P-gp-mediated efflux could contribute to the low oral bioavailability of Myrislignan.
Caption: P-gp mediated efflux at the intestinal barrier.
Troubleshooting Guides
Issue 1: Inconsistent or low quantification of this compound in plasma.
-
Possible Cause: Suboptimal analytical methodology, including sample preparation and instrument parameters.
-
Troubleshooting Steps:
-
Optimize Sample Preparation: Solid-phase extraction (SPE) is a robust method for extracting Myrislignan from plasma with high recovery (>90%).[12]
-
Use a Sensitive Detection Method: A Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method provides high sensitivity and selectivity, with a reported lower limit of quantification (LLOQ) as low as 1 ng/mL.[1][2][3]
-
Select an Appropriate Internal Standard (IS): Dehydrodiisoeugenol or podophyllotoxin have been successfully used as internal standards for Myrislignan quantification.[1][2][3][13]
-
Validate the Method: Ensure the method is validated for linearity, precision, accuracy, and matrix effects as per regulatory guidelines.
-
Issue 2: Failure to significantly improve dissolution rates with simple micronization.
-
Possible Cause: The compound may be inherently prone to re-agglomeration, or the particle size reduction may not be sufficient to overcome solubility limitations.
-
Troubleshooting Steps:
-
Develop a Nanosuspension: Further reducing particle size to the nanometer range can dramatically increase the surface area and saturation solubility.[14] See Protocol 1 for a detailed methodology.
-
Prepare a Solid Dispersion: Dispersing Myrislignan in a hydrophilic polymer matrix at a molecular level can enhance its wettability and dissolution.[15][16][17][18] See Protocol 2 for a detailed methodology.
-
Characterize the Formulation: Use techniques like X-ray diffraction (XRD) and Differential Scanning Calorimetry (DSC) to confirm that the drug is in an amorphous state within the solid dispersion, which typically has higher solubility than the crystalline form.
-
Caption: Workflow for solid dispersion preparation.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Myrislignan in Animal Models
| Administration Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (µg·h/L) | Bioavailability (F%) | Animal Model | Reference |
| Oral (Monomer) | 18.3 mg/kg | 102.44 ± 16.51 | - | 156.11 ± 39.54 | - | Rat | [13] |
| Oral (M. fragrans Extract) | 18.3 mg/kg (equiv.) | 55.67 ± 13.32 | - | 51.59 ± 20.30 | - | Rat | [13] |
| Oral | 200 mg/kg | 16.63 ± 4.54 | 0.25 | 29.56 ± 7.91 | 1.97% (vs. IP) | Mouse | [1][2][3] |
| Intraperitoneal (IP) | 50 mg/kg | 1056.23 ± 290.35 | 0.25 | 751.35 ± 187.54 | 100% | Mouse | [1][2][3] |
Table 2: Formulation Strategies and Reported Bioavailability Enhancement for Lignans
| Formulation Strategy | Lignan Type | Key Finding | Reference |
| Dried Nanosuspension | Herpetospermum caudigerum lignans | Significant increase in AUC, Cmax, and dissolution velocity compared to the raw drug. | [14] |
| Solid Dispersion | Schisandra chinensis lignans | Developed to improve the solubility and dissolution of the main lignan components. | [15] |
| Nanoparticles (Chitosan) | Myristica fragrans extract | Nanoparticle formulation showed enhanced antibacterial activity, suggesting improved delivery. | [19][20][21] |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension
This protocol is adapted from a method for preparing Herpetospermum caudigerum lignans nanosuspensions.[14]
-
Preparation of Organic Phase: Dissolve 100 mg of this compound in 20 mL of a suitable organic solvent (e.g., ethanol or acetone).
-
Preparation of Aqueous Phase: Prepare a 1% (w/v) solution of a stabilizer (e.g., Poloxamer 188 or HPMC) in deionized water.
-
Precipitation: Inject the organic phase into the aqueous phase under high-speed homogenization (e.g., 10,000 rpm) for 10 minutes to form a crude nanosuspension.
-
Homogenization: Subject the crude suspension to high-pressure homogenization (e.g., 1000 bar for 20 cycles) to further reduce the particle size and achieve a narrow size distribution.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator under reduced pressure.
-
(Optional) Lyophilization: For a stable, dry powder, add a cryoprotectant (e.g., 4% w/v mannitol) to the nanosuspension and freeze-dry the mixture.
-
Characterization: Analyze the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
Protocol 2: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)
This is a general protocol based on common methods for preparing solid dispersions.[15][16][17]
-
Selection of Carrier: Choose a hydrophilic carrier such as Poloxamer 407, Polyethylene Glycol (PEG) 6000, or Polyvinylpyrrolidone (PVP) K30.
-
Weighing: Weigh this compound and the carrier in a specific weight ratio (e.g., 1:3 to 1:10).
-
Dissolution: Dissolve both the Myrislignan and the carrier in a minimal amount of a common volatile solvent, such as methanol or ethanol, with stirring until a clear solution is obtained.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid film or mass is formed on the flask wall.
-
Drying: Further dry the solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Processing: Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Characterization: Analyze the solid dispersion for drug content, dissolution behavior, and physical state (amorphous vs. crystalline) using HPLC, USP dissolution apparatus, XRD, and DSC.
Protocol 3: Quantification of this compound in Mouse Plasma by LC-MS/MS
This protocol is based on a validated method for Myrislignan quantification.[1][2][3]
-
Sample Preparation (Solid-Phase Extraction):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of internal standard solution (e.g., dehydrodiisoeugenol at 100 ng/mL).
-
Precipitate proteins by adding 300 µL of acetonitrile. Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 analytical column (e.g., ACE Ultracore Super C18, 2.5 µm, 2.1 × 50 mm).
-
Mobile Phase: Gradient elution with (A) Water (0.1% formic acid) and (B) Acetonitrile (0.1% formic acid).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for Myrislignan and the internal standard.
-
-
Quantification: Construct a calibration curve by plotting the peak area ratio of Myrislignan to the internal standard against the nominal concentration of Myrislignan standards. Determine the concentration of Myrislignan in the unknown samples from this curve.
References
- 1. d-nb.info [d-nb.info]
- 2. Determination of myrislignan levels in BALB/c mouse plasma by LC-MS/MS and a comparison of its pharmacokinetics after oral and intraperitoneal administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Biotransformation of the naturally occurring lignan (-)-arctigenin in mammalian cell lines genetically engineered for expression of single cytochrome P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical diversity and pharmacological significance of the secondary metabolites of nutmeg (Myristica fragrans Houtt.) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Metabolite-cytochrome P450 complex formation by methylenedioxyphenyl lignans of Piper cubeba: mechanism-based inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Macelignan: a new modulator of P-glycoprotein in multidrug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of myrislignan in rat plasma by solid-phase extraction and reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Comparative Pharmacokinetic Study of Myrislignan by UHPLC–MS After Oral Administration of a Monomer and Myristica fragrans Extract to Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Formulation of dried lignans nanosuspension with high redispersibility to enhance stability, dissolution, and oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. KR101631056B1 - Solid dispersion formulation for improving the dissolution of lignan from schisandra chinensis extract - Google Patents [patents.google.com]
- 16. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. japsonline.com [japsonline.com]
- 18. scispace.com [scispace.com]
- 19. Phytochemical Analysis and Nanoparticle Formulations of Extracts Myristica fragrans Houtt Leaves as Antibacterial | Trends in Sciences [tis.wu.ac.th]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of (Rac)-Myrislignan and Synthetic Anti-inflammatory Drugs
An in-depth examination of the natural compound (Rac)-Myrislignan against established synthetic anti-inflammatory agents, Ibuprofen and Dexamethasone, reveals distinct mechanisms of action and varying potencies in mitigating inflammatory responses. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a comparative overview of their anti-inflammatory profiles.
This compound, a lignan found in plants such as Myristica fragrans (nutmeg), has demonstrated significant anti-inflammatory properties primarily through the inhibition of the NF-κB signaling pathway. In contrast, the widely used non-steroidal anti-inflammatory drug (NSAID) Ibuprofen exerts its effects by non-selectively inhibiting cyclooxygenase (COX) enzymes, while the corticosteroid Dexamethasone functions as a potent anti-inflammatory and immunosuppressant by binding to glucocorticoid receptors and modulating gene expression.
Quantitative Comparison of Anti-inflammatory Activity
To facilitate a direct comparison of the anti-inflammatory efficacy of this compound, Ibuprofen, and Dexamethasone, the following tables summarize their half-maximal inhibitory concentrations (IC50) against key inflammatory mediators and enzymes. The data is compiled from various in vitro studies, and it is important to note that experimental conditions can influence these values.
| Compound | Target | Cell Type | Stimulant | IC50 Value | Citation |
| This compound | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS | 19.28 µM | [1] |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS | 21.2 µM | [2][3] | |
| Ibuprofen | COX-1 | Human Peripheral Monocytes | - | 12 µM | [4] |
| COX-2 | Human Peripheral Monocytes | LPS | 80 µM | [4] | |
| COX-1 | (S)-(+)-Ibuprofen | - | 2.9 µM | [5] | |
| COX-2 | (S)-(+)-Ibuprofen | - | 1.1 µM | [5] | |
| Dexamethasone | Prostaglandin E2 (PGE2) Formation (COX-2 activity) | THP-1 Macrophages | - | 1.6 nM | [6] |
| IL-1β Secretion | THP-1 Cells | TNF-α | 7 nM | [7] | |
| MCP-1 Secretion | THP-1 Cells | TNF-α | 3 nM | [7] | |
| IL-8, MIP-1α, MIP-1β Secretion | THP-1 Cells | TNF-α | 55 nM, 59 nM, 34 nM | [7] | |
| COX-2 Inhibition | Human Articular Chondrocytes | IL-1 | 0.0073 µM (7.3 nM) | [8] |
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of this compound, Ibuprofen, and Dexamethasone are mediated through distinct signaling pathways.
This compound primarily targets the NF-κB signaling cascade. Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), Myrislignan has been shown to inhibit the degradation of IκB-α, which in turn prevents the nuclear translocation of the NF-κB p65 subunit.[9] This blockade of NF-κB activation leads to the downregulation of various pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), COX-2, tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[9]
Ibuprofen , a classic NSAID, acts by inhibiting the activity of both COX-1 and COX-2 enzymes.[3][7] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[4][7] The inhibition of COX-2 is primarily responsible for the anti-inflammatory effects, while the inhibition of the constitutively expressed COX-1 can lead to gastrointestinal side effects.
Dexamethasone exerts its potent anti-inflammatory effects through a genomic mechanism. It binds to the cytosolic glucocorticoid receptor (GR), leading to the translocation of the GR-Dexamethasone complex into the nucleus. Inside the nucleus, this complex can either transactivate the expression of anti-inflammatory genes or transrepress the activity of pro-inflammatory transcription factors such as NF-κB and AP-1. A key mechanism of NF-κB inhibition by Dexamethasone involves the upregulation of IκB-α synthesis, which sequesters NF-κB in the cytoplasm.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the production of nitric oxide by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant.
-
Cell Culture and Treatment: RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere. The cells are then pre-treated with various concentrations of the test compound (this compound, Dexamethasone) for a specified period (e.g., 1 hour) before being stimulated with an inflammatory agent such as lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours.
-
Sample Collection: After the incubation period, the cell culture supernatant is collected.
-
Griess Reaction: 50 µL of the supernatant is mixed with 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
Cyclooxygenase (COX) Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of COX-1 and COX-2.
-
Enzyme and Substrate Preparation: Purified COX-1 or COX-2 enzyme is prepared in a suitable buffer. The substrate, arachidonic acid, is also prepared.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., Ibuprofen) for a defined period at a specific temperature (e.g., 10 minutes at 37°C).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Detection: The production of prostaglandins (e.g., PGE2) is measured. This can be done using various methods, including enzyme-linked immunosorbent assay (ELISA) or by monitoring oxygen consumption using an oxygen electrode.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.
Cytokine (TNF-α and IL-6) Quantification by ELISA
This method is used to measure the concentration of specific cytokines in cell culture supernatants.
-
Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (TNF-α or IL-6) and incubated overnight.
-
Blocking: The plate is washed, and non-specific binding sites are blocked with a blocking buffer (e.g., bovine serum albumin).
-
Sample Incubation: Cell culture supernatants (from cells treated with test compounds and/or stimulants) and standards of known cytokine concentrations are added to the wells and incubated.
-
Detection Antibody: The plate is washed, and a biotinylated detection antibody specific for the cytokine is added and incubated.
-
Enzyme Conjugate: After another wash, a streptavidin-horseradish peroxidase (HRP) conjugate is added.
-
Substrate Addition: The plate is washed again, and a substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.
-
Measurement and Analysis: The reaction is stopped with an acid, and the absorbance is measured at 450 nm. A standard curve is generated to determine the cytokine concentration in the samples.[1]
NF-κB Nuclear Translocation Assay
This assay visualizes and quantifies the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus.
-
Cell Culture and Treatment: Cells (e.g., RAW 264.7 macrophages) are grown on coverslips or in imaging-compatible plates. They are then treated with the test compound followed by an inflammatory stimulus.
-
Fixation and Permeabilization: The cells are fixed with a solution like 4% paraformaldehyde and then permeabilized with a detergent such as Triton X-100 to allow antibody entry.
-
Immunostaining: The cells are incubated with a primary antibody specific for the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody. The nucleus is counterstained with a DNA-binding dye like DAPI.
-
Imaging: The cells are visualized using a fluorescence microscope or a high-content imaging system.
-
Quantification: The fluorescence intensity of the p65 antibody stain in the nucleus and cytoplasm is measured. The ratio of nuclear to cytoplasmic fluorescence is calculated to determine the extent of translocation.
Conclusion
This compound presents a compelling profile as a natural anti-inflammatory agent with a distinct mechanism of action centered on the inhibition of the NF-κB pathway. Its potency in inhibiting nitric oxide production is notable. In comparison, Ibuprofen offers broad anti-inflammatory effects through COX inhibition, though with potential for gastrointestinal side effects. Dexamethasone remains a highly potent anti-inflammatory drug with a multi-faceted genomic mechanism of action, but its use is often associated with a range of systemic side effects.
The data and protocols presented in this guide provide a foundation for further research into the therapeutic potential of this compound and for comparative studies with existing synthetic anti-inflammatory drugs. Future investigations should focus on in vivo models to validate these in vitro findings and to assess the pharmacokinetic and safety profiles of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. New neolignans from the seeds of Myristica fragrans that inhibit nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New neolignans from the seeds of Myristica fragrans that inhibit nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Dexamethasone inhibits inducible nitric-oxide synthase expression and nitric oxide production by destabilizing mRNA in lipopolysaccharide-treated macrophages. | Semantic Scholar [semanticscholar.org]
- 5. Dexamethasone and Fumaric Acid Ester Conjugate Synergistically Inhibits Inflammation and NF-κB in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Analysis of (Rac)-Myrislignan and Other Lignans from Myristica fragrans
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the biological efficacy of (Rac)-Myrislignan and other lignans isolated from Myristica fragrans (nutmeg). The information presented is intended for researchers, scientists, and professionals involved in drug development, offering a synthesis of available experimental data to facilitate further investigation and therapeutic application.
Data Summary Tables
The following tables summarize the quantitative data on the anti-inflammatory, antioxidant, and cytotoxic activities of various lignans from Myristica fragrans. It is important to note that the data are compiled from different studies, and direct comparison of absolute values should be approached with caution due to variations in experimental protocols.
Table 1: Anti-inflammatory Activity of Myristica fragrans Lignans
| Lignan | Assay | Cell Line | Inhibitor Concentration | IC₅₀ Value | Reference |
| This compound | Nitric Oxide (NO) Production | RAW 264.7 | N/A | 21.2 µM | [1] |
| Machilin D | Nitric Oxide (NO) Production | RAW 264.7 | N/A | 18.5 µM | [1] |
| Meso-dihydroguaiaretic acid (MDGA) | Nitric Oxide (NO) Production | RAW 264.7 | 5, 10, 25 µM | Not explicitly stated as IC₅₀, but dose-dependent inhibition shown | [2] |
| Macelignan | NF-κB/AP1 and IRF signaling | Not specified | Not specified | Potent inhibition reported | [3] |
Table 2: Antioxidant Activity of Myristica fragrans Lignans
| Lignan | Assay | Method | Result | Reference |
| Purified Lignan Dimer | DPPH Radical Scavenging | Spectrophotometry | 76.7% scavenging at 100 µg/mL | [4] |
| Partially Purified Lignan Dimer | DPPH Radical Scavenging | Spectrophotometry | 44.3% scavenging at 100 µg/mL | [4] |
| Diarylbutane Lignan (Compound 3) | LDL-Antioxidant Activity | TBARS Assay | IC₅₀ = 2.6 µM | [5] |
| Nectandrin B | Radical Scavenging | DPPH Assay | Dose-dependent scavenging activity | [6] |
Table 3: Cytotoxic Activity of Myristica fragrans Lignans
| Lignan | Cell Line | Assay | IC₅₀ Value | Reference |
| Meso-dihydroguaiaretic acid (DHGA) | H358 (Human lung cancer) | MTT | 10.1 µM | [4] |
| Macelignan | Various cancer cell lines | MTT | Not specified, but cytotoxic activity reported | [4] |
| Fragransin A2 | Various cancer cell lines | MTT | Not specified, but cytotoxic activity reported | [4] |
| Nectandrin B | Various cancer cell lines | MTT | Not specified, but cytotoxic activity reported | [4] |
| Lignan from n-Hexane Extract | MCF-7 (Human breast cancer) | MTT | 51.95 µM | [7] |
Table 4: Antifungal Activity of Myristica fragrans Lignans
| Lignan | Fungal Species | Activity | Reference |
| Erythro-austrobailignan-6 (EA6) | Alternaria alternata, Colletotrichum coccodes, Magnaporthe grisea | Sensitive | [8] |
| Meso-dihydroguaiaretic acid (MDA) | Alternaria alternata, Colletotrichum coccodes, Magnaporthe grisea | Sensitive | [8] |
| Nectandrin-B (NB) | Alternaria alternata, Colletotrichum coccodes, Magnaporthe grisea | Sensitive | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Griess Assay for Nitric Oxide (NO) Production
This assay quantifies nitrite, a stable and quantifiable breakdown product of NO.
-
Cell Culture and Treatment: RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere. The cells are then pre-treated with various concentrations of the test lignans for a specified time (e.g., 1 hour) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 18-24 hours.
-
Sample Collection: After incubation, the cell culture supernatant is collected.
-
Griess Reaction: 50 µL of the supernatant is mixed with 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubation and Measurement: The mixture is incubated at room temperature for 10-15 minutes in the dark. The absorbance is then measured at 540 nm using a microplate reader.
-
Quantification: The nitrite concentration is determined from a standard curve generated with known concentrations of sodium nitrite.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.
-
Preparation of Reagents: A stock solution of DPPH is prepared in methanol or ethanol. Test compounds are dissolved in a suitable solvent.
-
Reaction Mixture: A defined volume of the test compound at various concentrations is mixed with a fixed volume of the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a set time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Thiobarbituric Acid Reactive Substances (TBARS) Assay for LDL Oxidation
This assay measures malondialdehyde (MDA), a product of lipid peroxidation, as an indicator of LDL oxidation.
-
LDL Preparation and Oxidation: Human LDL is isolated and then incubated with a pro-oxidant, such as copper (II) chloride (CuCl₂), in the presence or absence of the test lignans for a specified time (e.g., 2-4 hours) at 37°C.
-
TBARS Reaction: An aliquot of the LDL sample is mixed with a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid or acetic acid).
-
Heating: The mixture is heated in a boiling water bath for a set time (e.g., 15-60 minutes) to allow the formation of a pink-colored MDA-TBA adduct.
-
Cooling and Centrifugation: The samples are cooled, and if necessary, centrifuged to remove any precipitate.
-
Absorbance Measurement: The absorbance of the supernatant is measured at 532 nm.
-
Quantification: The concentration of TBARS is calculated using the molar extinction coefficient of the MDA-TBA adduct.
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity
This colorimetric assay assesses cell metabolic activity as a measure of cell viability.
-
Cell Seeding and Treatment: Cells are seeded in a 96-well plate and treated with various concentrations of the test lignans for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the culture medium is removed, and fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.
-
Incubation: The plate is incubated for 2-4 hours at 37°C to allow for the reduction of MTT by mitochondrial dehydrogenases of viable cells into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO, isopropanol with HCl).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength between 550 and 600 nm.
-
Calculation of Cell Viability: The percentage of cell viability is calculated relative to untreated control cells.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow relevant to the activities of Myristica fragrans lignans.
Caption: Anti-inflammatory signaling pathway showing inhibition by this compound.
Caption: General experimental workflow for assessing antioxidant activity.
Caption: Experimental workflow for determining cytotoxicity using the MTT assay.
References
- 1. Oxidation of desialylated low-density lipoprotein and TBARS assay [bio-protocol.org]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. mdpi.com [mdpi.com]
- 4. Antioxidant and ROS induction by lignan dimer from Myristica fragrans. [wisdomlib.org]
- 5. Low-density lipoprotein (LDL)-antioxidant lignans from Myristica fragrans seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Isolation and antifungal activity of lignans from Myristica fragrans against various plant pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Capacity of (Rac)-Myrislignan and Standard Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant capacity of (Rac)-Myrislignan, a lignan found in nutmeg (Myristica fragrans), against commonly used standard antioxidants. The following sections present available experimental data, detailed methodologies for key antioxidant assays, and a visualization of the relevant antioxidant signaling pathway.
Disclaimer: Direct experimental data on the antioxidant capacity of isolated this compound is limited in the currently available scientific literature. Therefore, this guide utilizes data from studies on extracts of Myristica fragrans that are rich in lignans, including myrislignan, to provide an estimation of its potential antioxidant activity. The data for standard antioxidants is compiled from various sources. Direct comparative studies under identical experimental conditions are recommended for a conclusive assessment.
Data Presentation: Comparative Antioxidant Activity
The antioxidant capacity of this compound (represented by Myristica fragrans extracts) and standard antioxidants is commonly evaluated using various assays that measure the ability to scavenge free radicals. The most frequent methods are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are often expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant activity, or as Trolox Equivalent Antioxidant Capacity (TEAC).
Table 1: DPPH Radical Scavenging Activity (IC50)
| Antioxidant | IC50 (µg/mL) | Source |
| Myristica fragrans Lignan Compound | 12.67 (ppm) | [1] |
| Myristica fragrans Leaf Extract (FDWEMF) | 200 | [2] |
| Ascorbic Acid | ~5-10 | [3] |
| BHA (Butylated hydroxyanisole) | 340 | [2] |
| BHT (Butylated hydroxytoluene) | 40 | [2] |
| Trolox | ~5-15 | [4] |
Table 2: ABTS Radical Scavenging Activity
| Antioxidant | Value | Unit | Source |
| Myristica fragrans Seed Extract | 165.76 | µmol TE/g DW | [2] |
| Myristica fragrans Mace Extract | 123.45 | µmol TE/g DW | [2] |
| Trolox | Standard | TEAC | [2] |
| Ascorbic Acid | - | - | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are the generalized protocols for the DPPH, ABTS, and ORAC antioxidant assays.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant. The discoloration of the purple DPPH solution is measured spectrophotometrically.
Principle: Antioxidant + DPPH• (purple) → Antioxidant-H + DPPH-H (yellow/colorless)
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Sample and Standard Preparation: The test compound (this compound) and standard antioxidants (Trolox, Ascorbic Acid, etc.) are prepared in a series of concentrations.
-
Reaction Mixture: A specific volume of the sample or standard solution is mixed with the DPPH solution. A blank containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).
Principle: Antioxidant + ABTS•+ (blue/green) → Antioxidant• + ABTS (colorless)
Procedure:
-
Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark for 12-16 hours.
-
Adjustment of ABTS•+ Solution: The resulting blue/green ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: A small volume of the sample or standard is added to a defined volume of the diluted ABTS•+ solution.
-
Incubation: The reaction is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is read at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as the sample.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.
Principle: Peroxyl Radicals + Fluorescent Probe → Loss of Fluorescence Antioxidant + Peroxyl Radicals → Neutralized Radicals (Fluorescence is preserved)
Procedure:
-
Reagent Preparation: A fluorescent probe (e.g., fluorescein) and a peroxyl radical generator (e.g., AAPH - 2,2'-azobis(2-amidinopropane) dihydrochloride) are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Reaction Setup: The sample or standard (Trolox) is mixed with the fluorescent probe in a microplate well.
-
Initiation of Reaction: The reaction is initiated by adding the AAPH solution.
-
Fluorescence Measurement: The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader.
-
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then expressed as Trolox equivalents.
Mandatory Visualization
Experimental Workflow for Antioxidant Capacity Assays
Caption: General Experimental Workflow for Antioxidant Capacity Assays
Lignan-Mediated Antioxidant Signaling Pathway
Lignans, including Myrislignan, are believed to exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways, primarily the Nrf2-ARE pathway.
Caption: Lignan-Mediated Nrf2 Antioxidant Signaling Pathway
References
- 1. Chemical Composition Antioxidant and Anti-Inflammatory Activities of Myrtus communis L. Leaf Extract: Forecasting ADMET Profiling and Anti-Inflammatory Targets Using Molecular Docking Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. ojs.openagrar.de [ojs.openagrar.de]
- 4. e3s-conferences.org [e3s-conferences.org]
Comparative Bioactivity of Racemic Myrislignan and its Pure Enantiomers: A Review of Current Research
A comprehensive review of existing scientific literature reveals a notable gap in the comparative analysis of the bioactivity of racemic Myrislignan versus its individual enantiomers. While the anti-inflammatory properties of racemic Myrislignan are documented, no publicly available studies have to date reported the isolation or synthesis and subsequent comparative biological evaluation of its pure (+)- and (-)-enantiomers.
Myrislignan, a naturally occurring lignan, has demonstrated noteworthy anti-inflammatory effects. Research indicates that the racemic mixture of Myrislignan can inhibit the production of nitric oxide (NO), a key inflammatory mediator.[1][2][3][4] The primary mechanism underlying this activity is believed to be the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.
Despite the understanding of the racemic mixture's bioactivity, the individual contributions of its stereoisomers remain unexplored in the current body of scientific literature. The principle of chirality is fundamental in pharmacology, as enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological properties. It is plausible that one enantiomer of Myrislignan is responsible for the majority of the observed anti-inflammatory activity, while the other may be less active, inactive, or even contribute to off-target effects.
A thorough search for studies involving the chiral separation of Myrislignan followed by a comparative bioactivity assessment of the racemate and its isolated enantiomers did not yield any specific results. While the synthesis and biological evaluation of enantiomers of other compounds are well-documented, this crucial research has not been published for Myrislignan.
Therefore, this guide cannot provide quantitative data tables or detailed experimental protocols comparing the bioactivity of racemic Myrislignan with its pure enantiomers, as such data does not appear to exist in the public domain.
Known Bioactivity of Racemic Myrislignan
Racemic Myrislignan has been shown to possess anti-inflammatory and anti-parasitic properties. The primary focus of the research has been on its ability to modulate inflammatory pathways.
Anti-inflammatory Activity
Studies have demonstrated that racemic Myrislignan inhibits the production of nitric oxide (NO) in macrophage cell lines stimulated with lipopolysaccharide (LPS), a common model for inducing an inflammatory response.[1][2][3][4] This inhibition is a key indicator of its anti-inflammatory potential.
Table 1: Reported Bioactivity of Racemic Myrislignan
| Bioactivity Assay | Model System | Endpoint Measured | Reported IC50/Effect |
|---|
| Nitric Oxide Inhibition | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) production | IC50: 19.28 µM[4], 21.2 µM[2] |
Mechanism of Action: NF-κB Pathway Inhibition
The anti-inflammatory effects of racemic Myrislignan are attributed to its ability to interfere with the NF-κB signaling pathway. This pathway plays a central role in regulating the expression of pro-inflammatory genes.
Below is a generalized diagram of the NF-κB signaling pathway, which is understood to be inhibited by racemic Myrislignan.
Caption: Generalized NF-κB signaling pathway initiated by LPS.
Future Research Directions
The absence of comparative data on the bioactivity of Myrislignan's enantiomers highlights a significant area for future research. Key experimental steps would involve:
-
Chiral Separation or Enantioselective Synthesis: The first crucial step is to obtain the pure (+)- and (-)-enantiomers of Myrislignan. This can be achieved through chiral chromatography of the racemic mixture or through asymmetric synthesis.
-
Comparative Bioactivity Studies: Once the pure enantiomers are available, a battery of in vitro and in vivo assays should be conducted to compare their bioactivity with that of the racemic mixture. These studies should include, but are not limited to:
-
Nitric oxide (NO) inhibition assays.
-
Measurement of pro-inflammatory cytokine production (e.g., TNF-α, IL-6).
-
Western blot analysis to assess the inhibition of key proteins in the NF-κB pathway.
-
The diagram below illustrates a potential experimental workflow for such a comparative study.
Caption: Proposed workflow for comparing Myrislignan enantiomers.
References
- 1. Inhibitors of Nitric Oxide Production from the Seeds of Myristica fragrans: Experimental and Computational Results | Semantic Scholar [semanticscholar.org]
- 2. New neolignans from the seeds of Myristica fragrans that inhibit nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ejournal.poltekkesaceh.ac.id [ejournal.poltekkesaceh.ac.id]
- 4. researchgate.net [researchgate.net]
Unveiling the Pharmacological Journey of (Rac)-Myrislignan: A Comparative Guide to its In Vitro and In Vivo Efficacy
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive comparison of the in vitro and in vivo pharmacological effects of (Rac)-Myrislignan, a natural compound with significant therapeutic potential. This guide synthesizes key experimental data to provide a clear correlation between laboratory findings and outcomes in living organisms, focusing primarily on its well-documented anti-parasitic properties against Toxoplasma gondii.
This compound, a lignan found in plants such as nutmeg, has demonstrated potent activity against the widespread parasite Toxoplasma gondii in both cell-based assays and animal models.[1][2][3] The compound effectively inhibits parasite proliferation and invasion at concentrations that are non-toxic to host cells, suggesting a favorable therapeutic window.[1][3] The primary mechanism of action appears to be the induction of mitochondrial dysfunction within the parasite.[1][3][4]
Quantitative Analysis: In Vitro vs. In Vivo Efficacy
The following tables summarize the key quantitative data from various studies, offering a side-by-side comparison of the in vitro and in vivo pharmacological effects of this compound.
Table 1: In Vitro Activity of this compound against Toxoplasma gondii
| Parameter | Cell Line | Concentration | Result | Citation |
| Proliferation Inhibition | Vero Cells | EC₅₀: 32.41 µg/mL | 50% effective concentration to inhibit tachyzoite proliferation. | [1][3] |
| Invasion Inhibition | Vero Cells | 70 µg/mL | Invasion rate reduced to 1.92% (Control: 14.63%). | [1][3] |
| Cytotoxicity | Vero Cells | IC₅₀: 228.22 µg/mL | Concentration at which 50% of host cells are killed. No significant toxicity below 132 µg/mL. | [1] |
| Survival Rate of T. gondii | - | 32 µg/mL | ~42.02% survival | [5][6] |
| 50 µg/mL | ~26.83% survival | [5][6] | ||
| 70 µg/mL | ~17.22% survival | [5][6] |
Table 2: In Vivo Efficacy of this compound in a Murine Model of Toxoplasmosis
| Animal Model | Treatment Protocol | Organ | Result | Citation |
| BALB/c Mice | 100 mg/kg, intraperitoneally | Brain, Liver, Spleen | Significant reduction in parasite burden compared to untreated controls. | [1][3][7] |
Deciphering the Mechanism: Mitochondrial Dysfunction
The anti-parasitic action of this compound is strongly linked to its ability to disrupt mitochondrial function in T. gondii. This leads to a cascade of events culminating in parasite death. The proposed mechanism involves redox imbalance and the induction of autophagy.[5][6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Vero cells are seeded in a 96-well plate at a density of 3 x 10⁵ cells/mL and incubated for 24 hours.[8]
-
Treatment: The cells are then treated with various concentrations of this compound for 48 hours. A vehicle control (DMSO) is also included.[8]
-
MTT Addition: MTT reagent (0.5 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C.[8]
-
Data Analysis: The absorbance is measured to determine the percentage of viable cells and calculate the IC₅₀ value.[8][9]
In Vitro T. gondii Proliferation and Invasion Assays
-
Infection: Vero cells are infected with T. gondii tachyzoites.[9]
-
Treatment: After a few hours, the infected cells are treated with different concentrations of this compound.
-
Quantification:
In Vivo Murine Model of Acute Toxoplasmosis
-
Infection: BALB/c mice are infected intraperitoneally with T. gondii tachyzoites.[7]
-
Treatment: The infected mice are treated with this compound (e.g., 100 mg/kg body weight) or a control substance.[7]
-
Parasite Burden Analysis: After a set period (e.g., 4 days), tissues such as the brain, liver, and spleen are collected.[7]
-
Quantification: qPCR is performed on the tissue homogenates to quantify the parasite load.[7]
Broader Pharmacological Context
While the anti-parasitic effects of this compound are well-documented, preliminary studies suggest it may also possess anti-inflammatory and anti-cancer properties. For instance, in different experimental settings, Myrislignan has been shown to induce apoptosis in human lung cancer cells through the EGFR-MAPK signaling pathway.[2] Further research into these areas could broaden the therapeutic applications of this promising natural compound.
References
- 1. Macelignan, a lignan from Myristica fragrans Houtt., rescues mitochondrial homeostasis and prevents cognitive decline in vascular dementia by modulating the mTOR-Mitophagy axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The action and mechanism of myrislignan on A549 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myrislignan Exhibits Activities Against Toxoplasma gondii RH Strain by Triggering Mitochondrial Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Myrislignan Exhibits Activities Against Toxoplasma gondii RH Strain by Triggering Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Myrislignan Induces Redox Imbalance and Activates Autophagy in Toxoplasma gondii [frontiersin.org]
- 6. Myrislignan Induces Redox Imbalance and Activates Autophagy in Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. researchgate.net [researchgate.net]
Head-to-head comparison of different extraction techniques for Myrislignan
For researchers and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. Myrislignan, a lignan found in nutmeg (Myristica fragrans), has garnered interest for its potential therapeutic properties. This guide provides a comparative overview of various techniques for its extraction, supported by available experimental data, to aid in the selection of the most suitable method.
Quantitative Comparison of Extraction Techniques
The selection of an extraction method can significantly impact the yield and purity of the target compound. While direct comparative studies quantifying Myrislignan yield across multiple extraction techniques are limited, data on the total extract yield from Myristica fragrans provides valuable insights.
| Extraction Technique | Solvent | Key Parameters | Total Extract Yield (%) | Myrislignan Yield | Purity | Reference |
| Maceration | Absolute Ethanol | 3 days at room temperature, 1:4 (w/v) sample to solvent ratio | 9.63 | Not Reported | Not Reported | [1][2][3] |
| Ultrasound-Assisted Extraction (UAE) | Absolute Ethanol | 40% maximal power, 10 min, 1:4 (w/v) sample to solvent ratio | 8.26 | Not Reported | Not Reported | [1][2][3] |
| Supercritical CO2 Extraction (SFE) | Carbon Dioxide | 20 MPa, 50°C, 2 h, 280 kg/h CO2 flow rate | 33.42 (of which 1450g was further extracted) | 14.2 mg (from 4.7g of a fraction) | Not Reported | [4] |
| Microwave-Assisted Extraction (MAE) | Methanol | Not specified for Myrislignan from nutmeg | Not Reported | Not Reported | Not Reported | [4] |
Note: The data for Supercritical CO2 Extraction followed by Microwave-Assisted Extraction represents a sequential process for isolating neolignans, including Myrislignan. The reported Myrislignan yield is from a fraction of the initial SFE extract.
Experimental Protocols
Detailed methodologies are crucial for replicating and optimizing extraction processes. Below are the protocols for the key techniques discussed.
Maceration
Maceration is a conventional and straightforward extraction method.
Protocol:
-
Grind dried seeds of Myristica fragrans into a fine powder.
-
Weigh the desired amount of powdered material.
-
Place the powder in a sealed container and add absolute ethanol at a sample-to-solvent ratio of 1:4 (w/v).[1][2]
-
Allow the mixture to stand for 3 days at room temperature, with occasional agitation.[1][2]
-
After 3 days, filter the mixture to separate the extract from the solid residue.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes ultrasonic waves to enhance the extraction process, often leading to shorter extraction times and improved efficiency.
Protocol:
-
Grind dried seeds of Myristica fragrans into a fine powder.
-
Weigh 10 g of the powdered material and place it in a suitable vessel.
-
Add 40 mL of absolute ethanol to achieve a 1:4 (w/v) sample-to-solvent ratio.[1][2]
-
Immerse an ultrasonic probe into the mixture.
-
Apply ultrasonic radiation at 40% of the maximum output power for 10 minutes at room temperature.[1][2]
-
After sonication, filter the mixture.
-
Concentrate the filtrate using a rotary evaporator to yield the crude extract.
Supercritical CO2 Extraction (SFE)
SFE is a green extraction technique that uses supercritical carbon dioxide as a solvent, offering high selectivity and leaving no toxic residues.
Protocol:
-
Grind dried seeds of Myristica fragrans.
-
Place the ground material into the extraction vessel of a supercritical fluid extractor.
-
Set the extraction conditions to a pressure of 20 MPa and a temperature of 50°C.[4]
-
Pump supercritical CO2 through the vessel at a flow rate of 280 kg/h for 2 hours.[4]
-
De-pressurize the CO2 in a separator to precipitate the extract. The separation pressure and temperature are typically set to 8 MPa and 50°C, respectively.[4]
-
Collect the resulting extract.
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and sample, accelerating the extraction process. While a specific protocol for Myrislignan from nutmeg is not detailed in the searched literature, a general procedure for lignan extraction is as follows.
General Protocol:
-
Place the powdered plant material in a microwave-safe extraction vessel.
-
Add a suitable solvent, such as methanol or ethanol.
-
Place the vessel in a microwave extractor.
-
Apply microwave irradiation at a specific power and for a set duration. These parameters need to be optimized for Myrislignan extraction.
-
After extraction, allow the mixture to cool and then filter.
-
The filtrate is then concentrated to obtain the crude extract.
Signaling Pathways and Experimental Workflows
Myrislignan has been shown to modulate key signaling pathways involved in inflammation and cell survival. The following diagrams illustrate the inhibitory effects of Myrislignan on the NF-κB and PI3K/Akt pathways, as well as a general workflow for its extraction and isolation.
Caption: General workflow for the extraction and isolation of Myrislignan.
References
- 1. A comparative study of nutmeg (Myristica fragrans Houtt.) oleoresins obtained by conventional and green extraction techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparative study of nutmeg (Myristica fragrans Houtt.) oleoresins obtained by conventional and green extraction techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New neolignans from the seeds of Myristica fragrans that inhibit nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-Myrislignan: A Potential Alternative for Toxoplasmosis Treatment Explored in Murine Models
(Rac)-Myrislignan, a naturally derived compound, is emerging as a potential therapeutic agent against toxoplasmosis, a parasitic disease caused by Toxoplasma gondii. This guide provides a comparative analysis of this compound's efficacy and mechanism of action against the standard-of-care treatment in animal models, offering valuable insights for researchers and drug development professionals.
Recent preclinical studies have demonstrated the potent anti-parasitic properties of Myrislignan in murine models of Toxoplasma gondii infection. This comparison guide synthesizes the available experimental data, presenting a clear overview of its therapeutic potential in relation to the conventional treatment, a combination of pyrimethamine and sulfadiazine.
Performance Comparison: this compound vs. Pyrimethamine and Sulfadiazine
The following table summarizes the key performance indicators of Myrislignan compared to the standard combination therapy for toxoplasmosis in animal models.
| Feature | This compound | Pyrimethamine and Sulfadiazine |
| Efficacy | Significantly reduces parasite burden in the tissues of infected mice.[1][2][3] One study showed it was more effective than the positive control in decreasing parasite load in the brain.[1] | The gold standard for treating toxoplasmosis, demonstrating efficacy in reducing parasite load and improving survival in murine models.[4][5][6] However, treatment failures and significant adverse effects can occur.[5] |
| Mechanism of Action | Induces mitochondrial dysfunction in T. gondii tachyzoites, leading to reduced ATP levels and parasite death.[1][2] It is also suggested to induce redox imbalance and autophagy in the parasite.[7] | Inhibits folic acid synthesis in T. gondii, which is essential for its replication.[4] Pyrimethamine inhibits dihydrofolate reductase, and sulfadiazine inhibits dihydropteroate synthetase. |
| Safety Profile | Showed no significant cytotoxicity to host cells (Vero cells) at effective concentrations in vitro.[1][2] In vivo safety assessments in healthy mice showed no clinical toxicity symptoms at therapeutic doses. | Associated with severe adverse reactions, including hematologic toxicity, which can lead to discontinuation of therapy.[4] |
| Dosage (in murine models) | 50 or 100 mg/kg, intraperitoneal injection, twice a day. | Varied dosages reported, for example, sulfadiazine at 10-640 mg/kg per day and pyrimethamine at 3-200 mg/kg per day.[5] A combination of 40/1 mg/kg/day of sulfadiazine and pyrimethamine has been used.[8] |
| Administration Route | Intraperitoneal injection. | Oral administration.[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
In Vivo Anti-Toxoplasma gondii Efficacy Study
-
Animal Model: Female BALB/c mice (8 weeks old, 18-20 g).
-
Infection: Mice are infected intraperitoneally with 1 × 10⁴ tachyzoites of the RH strain of T. gondii.
-
Treatment Groups:
-
This compound: 100 mg/kg body weight, administered intraperitoneally.
-
Positive Control (Standard Therapy): A combination of pyrimethamine and sulfadiazine.
-
Parasite Control (Vehicle): Phosphate-buffered saline (PBS), administered intraperitoneally.
-
-
Dosing Regimen: Treatments are administered for a specified number of days (e.g., 4 days) post-infection.
-
Efficacy Assessment:
-
Parasite Burden: At the end of the treatment period, mice are euthanized, and organs (brain, liver, spleen) are collected.
-
Genomic DNA is extracted from the tissues.
-
Quantitative PCR (qPCR) is performed to quantify the T. gondii 529-bp gene, providing a measure of the parasite load in each organ.[3]
-
In Vitro Cytotoxicity Assay
-
Cell Line: African green monkey kidney (Vero) cells.
-
Compound Preparation: Myrislignan is dissolved in dimethyl sulfoxide (DMSO) and then diluted to various concentrations in the cell culture medium.
-
Assay:
-
Vero cells are seeded in 96-well plates and incubated.
-
Different concentrations of Myrislignan are added to the wells.
-
After a 24-hour incubation period, cell viability is assessed using a Cell Counting Kit-8 (CCK-8) assay.
-
-
Endpoint: The 50% cytotoxic concentration (CC50) is determined, representing the concentration at which 50% of the cells are killed.
Visualizing the Pathways and Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental designs.
Caption: Mechanism of Action of this compound on T. gondii.
Caption: Mechanism of Action of Standard Therapy on T. gondii.
Caption: Experimental Workflow for In Vivo Efficacy Testing.
References
- 1. Frontiers | Myrislignan Exhibits Activities Against Toxoplasma gondii RH Strain by Triggering Mitochondrial Dysfunction [frontiersin.org]
- 2. Myrislignan Exhibits Activities Against Toxoplasma gondii RH Strain by Triggering Mitochondrial Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Treatment of Toxoplasmosis: Historical Perspective, Animal Models, and Current Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of sulfadiazine and pyrimetamine for treatment of experimental toxoplasmosis with strains obtained from human cases of congenital disease in Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfadiazine Plus Pyrimethamine Therapy Reversed Multiple Behavioral and Neurocognitive Changes in Long-Term Chronic Toxoplasmosis by Reducing Brain Cyst Load and Inflammation-Related Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myrislignan Induces Redox Imbalance and Activates Autophagy in Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of (Rac)-Myrislignan's Anti-Cancer Activity Against Standard Chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the anti-cancer properties of (Rac)-Myrislignan, a naturally occurring lignan, against established chemotherapeutic agents. The following sections present a comparative analysis of cytotoxicity, apoptotic induction, and the underlying molecular mechanisms, supported by experimental data and detailed protocols.
Executive Summary
This compound demonstrates significant anti-cancer activity, particularly in gastric cancer, by inducing apoptosis through the inhibition of the PI3K/AKT signaling pathway. This guide compares its efficacy, as measured by IC50 values and apoptotic effects, with that of standard chemotherapeutic drugs such as cisplatin, 5-fluorouracil, doxorubicin, and paclitaxel in relevant cancer cell lines. While direct comparative studies are limited, the available data suggests that Myrislignan holds promise as a potential therapeutic agent, warranting further investigation.
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following tables summarize the IC50 values for this compound and standard chemotherapeutics in gastric, breast, and ovarian cancer cell lines. It is important to note that these values are compiled from various studies and experimental conditions may differ.
Table 1: IC50 Values in Gastric Cancer Cell Line (SGC-7901)
| Compound | IC50 Concentration (µM) | Exposure Time | Citation(s) |
| This compound | Not explicitly defined as a single IC50 value, but significant inhibition observed at 50, 100, and 200 µM | 48 and 72 hours | [1][2][3][4] |
| Cisplatin | ~10.38 µM | Not specified | [5] |
| 5-Fluorouracil | ~20 µM (72 hours) | 48 and 72 hours | [6] |
Table 2: IC50 Values in Breast Cancer Cell Line (MCF-7)
| Compound | IC50 Concentration (µM) | Exposure Time | Citation(s) |
| Lignan Compound from Myristica fragrans | 51.95 µM | Not specified | [7] |
| Doxorubicin | ~1.26 - 9.88 µM | 48 hours | [8][9] |
| Paclitaxel | ~0.0075 µM (7.5 nM) | Not specified | Not directly cited |
Note: The IC50 value for the lignan compound in MCF-7 cells is from a related compound isolated from the same plant source as Myrislignan.
Table 3: IC50 Values in Ovarian Cancer Cell Lines (A2780 & SK-OV-3)
| Compound | Cell Line | IC50 Concentration (µM) | Exposure Time | Citation(s) |
| Myrifragranone C (from M. fragrans) | A2780 | 14.1 µM | 48 hours | [10] |
| Myrifragranone C (from M. fragrans) | SK-OV-3 | 33.4 µM | 48 hours | [10] |
| Cisplatin | A2780 | Not specified | Not specified | [10] |
| Paclitaxel | SK-OV-3 | Not specified | Not specified | [10] |
Note: The IC50 values for ovarian cancer are for Myrifragranone C, a compound also isolated from Myristica fragrans.
Mechanism of Action: Induction of Apoptosis
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a key mechanism for many effective anti-cancer agents.
In gastric cancer cells (SGC-7901), Myrislignan treatment leads to an increased rate of apoptosis in a dose-dependent manner[1][2][3][4]. This effect is mediated by the upregulation of pro-apoptotic proteins such as BAX, Caspase-3, and Caspase-9[1][2][3][4].
Standard chemotherapeutics also induce apoptosis through various mechanisms. For instance, doxorubicin is known to induce apoptosis in breast cancer cells, which can be measured by Annexin V staining and analysis of apoptotic proteins[8][11]. Cisplatin has also been shown to induce apoptosis in gastric cancer cells[12].
Signaling Pathway Analysis: PI3K/AKT Inhibition
The anti-cancer activity of this compound in gastric cancer is attributed to its ability to inhibit the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway[1][2][3][4]. This pathway is crucial for cell survival and proliferation, and its dysregulation is a common feature in many cancers.
Myrislignan treatment down-regulates the protein expression levels of PI3K and AKT in SGC-7901 cells[1][2][3][4]. The inhibition of this pathway leads to the downstream activation of pro-apoptotic machinery, ultimately causing cancer cell death.
References
- 1. Myrislignan Induces Apoptosis in Gastric Cancer Cell Line Through PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Myrislignan Induces Apoptosis in Gastric Cancer Cell Line Through PI3K/AKT Signaling Pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Myrislignan Induces Apoptosis in Gastric Cancer Cell Line Through PI3K/AKT Signaling Pathway [ykxb.scu.edu.cn]
- 5. synapse.koreamed.org [synapse.koreamed.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A novel anthracene derivative, MHY412, induces apoptosis in doxorubicin-resistant MCF-7/Adr human breast cancer cells through cell cycle arrest and downregulation of P-glycoprotein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. e-nps.or.kr [e-nps.or.kr]
- 11. archbreastcancer.com [archbreastcancer.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling (Rac)-Myrislignan
Essential Safety and Handling Guide for (Rac)-Myrislignan
Hazard Assessment and Control
A thorough risk assessment is the first and most critical step before handling this compound.[3][4] This compound is a solid at room temperature and, to the best of current knowledge, its toxicological properties have not been thoroughly investigated.[5][6] Therefore, engineering controls, administrative controls, and personal protective equipment must be employed to minimize potential exposure.
Engineering Controls:
-
Fume Hood: All handling of this compound powder, including weighing and solution preparation, should be conducted in a certified chemical fume hood to prevent inhalation of any airborne particles.
-
Ventilation: The laboratory should be well-ventilated to ensure any potential fugitive emissions are diluted and removed.
Administrative Controls:
-
Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for handling this compound. This SOP should be readily accessible to all personnel.
-
Training: All personnel must be trained on the potential hazards and safe handling procedures for chemicals with unknown toxicity.
-
Emergency Procedures: Ensure that emergency procedures for spills, exposure, and fire are clearly defined and that all personnel are familiar with them. An eyewash station and safety shower must be readily accessible.[6]
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound is outlined in the table below.[4]
| Body Part | Required PPE | Specifications and Rationale |
| Eyes and Face | Safety Goggles and Face Shield | Safety goggles are the minimum requirement to protect against impact and splashes.[4] A face shield worn over safety goggles is necessary when there is a significant splash hazard, such as when handling larger volumes of solutions.[2][4] All eye and face protection must meet ANSI Z87.1 standards.[2][4] |
| Hands | Double Nitrile Gloves or Silver Shield®/4H® Gloves | For chemicals of unknown toxicity, double gloving with nitrile gloves provides an extra layer of protection.[2][4] For more rigorous protection, a flexible laminate glove (like Silver Shield® or 4H®) should be worn under a standard nitrile or neoprene glove.[2] Gloves should be inspected for any signs of degradation before use and changed immediately if contaminated. |
| Body | Flame-Resistant Laboratory Coat | A flame-resistant lab coat is required to protect against chemical splashes and potential fire hazards.[2][3] The coat should be fully buttoned, and the sleeves should be of an appropriate length to cover the arms. |
| Feet | Closed-Toed Shoes | No open-toed shoes or sandals are permitted in the laboratory.[2] Shoes should be made of a non-porous material to protect against spills. |
| Respiratory | As determined by risk assessment | If there is a risk of generating aerosols or fine dust that cannot be controlled by a fume hood, a NIOSH-approved respirator may be necessary.[7] The type of respirator will depend on the specific procedure and the outcome of the risk assessment. |
Operational and Disposal Plans
Step-by-Step Handling Procedure:
-
Preparation:
-
Review the Safety Data Sheet (SDS) for any solvents being used.
-
Ensure the fume hood is functioning correctly.
-
Gather all necessary equipment and materials.
-
Don all required PPE as listed in the table above.
-
-
Handling (in a fume hood):
-
Post-Handling:
-
Wipe down the work area in the fume hood with an appropriate solvent and then with soap and water.
-
Properly label and store all solutions containing this compound.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[6]
-
Disposal Plan:
-
Solid Waste: All solid waste contaminated with this compound, including weighing paper, contaminated gloves, and disposable lab coats, should be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound, as well as any solvents used for cleaning, should be collected in a designated, labeled hazardous waste container. Do not dispose of this waste down the drain.[9]
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved chemical waste disposal company, following all local, state, and federal regulations.[9]
Visualized Workflows
The following diagrams illustrate the key decision-making and procedural workflows for safely handling this compound.
Caption: PPE selection workflow for this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. m.elisa-research.com [m.elisa-research.com]
- 2. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. åå [yeasen.com]
- 6. sds.metasci.ca [sds.metasci.ca]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epfl.ch [epfl.ch]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
